GSK-114
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSROMRPOFFTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TNNI3K Signaling Pathways and Their Modulation by GSK-114: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a critical regulator of cardiac signaling in both physiological and pathological conditions.[1] Its restricted expression to the heart makes it an attractive therapeutic target for a variety of cardiovascular diseases, including cardiac hypertrophy, ischemia/reperfusion injury, and cardiomyopathy.[2][3] GSK-114 is a potent and selective inhibitor of TNNI3K, developed to elucidate the biological roles of this kinase and as a lead compound for novel cardiac medicines.[4][5] This technical guide provides a comprehensive overview of the known signaling pathways affected by TNNI3K and modulated by this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
TNNI3K Signaling Pathways
Current research indicates that TNNI3K exerts its effects primarily through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling cascade. More recent evidence also points to a potential role for TNNI3K in regulating the Mypt1/Mlc2/Yap1/Nfatc1 axis.
The TNNI3K-p38 MAPK Signaling Axis
The most well-characterized downstream effector of TNNI3K is the p38 MAPK. Overexpression of TNNI3K has been shown to increase the phosphorylation of p38 in a dose-dependent manner in cardiomyocytes.[2][6] This activation of p38 is implicated in the detrimental effects observed in various cardiac disease models, including increased cardiomyocyte death and adverse remodeling following ischemia/reperfusion injury.[2][3] Conversely, inhibition of TNNI3K has been demonstrated to reduce p38 activation.[2]
dot
The Putative TNNI3K-Mypt1/Mlc2/Yap1/Nfatc1 Signaling Axis
Recent proteomic and phosphoproteomic analyses in a zebrafish model of TNNI3K mutation have suggested a novel downstream pathway involving the Mypt1/Mlc2/Yap1/Nfatc1 axis. This study indicated that TNNI3K may function by phosphorylating members of this axis to regulate cardiac muscle contraction and calcium homeostasis. However, the direct effects of this compound on this pathway have not yet been reported.
dot
Quantitative Data: Effects of this compound on TNNI3K Signaling
This compound is a highly selective inhibitor of TNNI3K with a reported IC50 of 25 nM.[7] It exhibits a 40-fold selectivity for TNNI3K over B-Raf kinase (IC50 = 1 µM).[7] While specific dose-response data for this compound on the phosphorylation of downstream targets is not extensively available in a tabular format in the public domain, the following table summarizes the known inhibitory concentrations and selectivity.
| Compound | Target | IC50 (nM) | Selectivity vs. B-Raf | Reference |
| This compound | TNNI3K | 25 | 40-fold | [7] |
Further research is required to generate comprehensive dose-response curves for the effect of this compound on the phosphorylation of p38 MAPK and components of the Mypt1/Mlc2/Yap1/Nfatc1 pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on TNNI3K signaling pathways.
TNNI3K Kinase Assay
This protocol is designed to measure the in vitro kinase activity of TNNI3K and assess the inhibitory potential of this compound.
Materials:
-
Recombinant human TNNI3K protein
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant TNNI3K, and MBP.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
dot
Western Blot for Phosphorylated p38 MAPK
This protocol details the procedure for detecting changes in the phosphorylation status of p38 MAPK in cardiomyocytes treated with this compound.[4][6]
Materials:
-
Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or human iPSC-derived cardiomyocytes)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cardiomyocytes to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total p38 MAPK antibody to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in p38 phosphorylation.
dot
Co-immunoprecipitation of TNNI3K and Interacting Proteins
This protocol is for identifying and confirming protein-protein interactions with TNNI3K in a cellular context.[8][9][10]
Materials:
-
Cells expressing tagged TNNI3K (e.g., FLAG-TNNI3K or Myc-TNNI3K)
-
Co-immunoprecipitation lysis buffer (non-denaturing)
-
Anti-tag antibody (e.g., anti-FLAG or anti-Myc)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Transfect cells with a plasmid encoding tagged TNNI3K.
-
Lyse the cells with a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-tag antibody overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting using antibodies against TNNI3K and the suspected interacting protein.
dot
Conclusion
TNNI3K is a promising cardiac-specific therapeutic target, and its inhibitor, this compound, is a valuable tool for dissecting its signaling pathways. The TNNI3K-p38 MAPK axis is a key pathway in the heart that is modulated by this compound. Further investigation into the newly identified Mypt1/Mlc2/Yap1/Nfatc1 pathway and the generation of comprehensive quantitative data on the effects of this compound will be crucial for advancing our understanding of TNNI3K biology and for the development of novel therapies for cardiovascular diseases. The protocols and diagrams provided in this guide offer a solid foundation for researchers to explore these exciting avenues.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 Mitogen-Activated Protein Kinase Mediates a Negative Inotropic Effect in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. youtube.com [youtube.com]
The Role of TNNI3K in Cardiac Hypertrophy: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase implicated as a critical modulator of cardiac remodeling and disease. Its restricted expression profile makes it an attractive therapeutic target for cardiovascular diseases, particularly cardiac hypertrophy. This document provides an in-depth technical overview of the biological role of TNNI3K in the development of both pathological and physiological cardiac hypertrophy, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical models, and outlining common experimental protocols.
Introduction to TNNI3K
Troponin I-interacting kinase (TNNI3K), encoded by the TNNI3K gene, is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[1] Discovered in 2003, it is expressed predominantly in cardiomyocytes, with minor expression reported in the brain and testis.[2] Its cardiac specificity has positioned TNNI3K as a molecule of high interest for understanding and potentially treating heart disease.[2][3] Structurally, the protein features a C-terminal kinase domain, a central serine-rich domain, and an N-terminal ankyrin repeat domain, which facilitates protein-protein interactions.[4][5]
Studies have implicated TNNI3K in a variety of cardiac processes, including the response to ischemia/reperfusion injury, cardiac conduction, and regeneration.[3][6] However, its most extensively studied and perhaps most complex role is in the regulation of cardiac hypertrophy, the enlargement of cardiomyocytes in response to stress, which can be either adaptive (physiological) or maladaptive (pathological).[2][7]
TNNI3K in Pathological vs. Physiological Hypertrophy
The function of TNNI3K in cardiac hypertrophy is controversial, with different studies pointing towards its involvement in both pathological and physiological forms of cardiac growth.
Role in Pathological Cardiac Hypertrophy
Pathological hypertrophy is a maladaptive response to chronic pressure overload (e.g., hypertension) or injury (e.g., myocardial infarction). It is often associated with fibrosis, apoptosis, cardiac dysfunction, and eventual progression to heart failure.[2] Several studies demonstrate that increased TNNI3K expression or activity exacerbates pathological hypertrophy.
Overexpression of TNNI3K in mouse models subjected to pressure overload via transverse aortic constriction (TAC) leads to accelerated disease progression, characterized by greater cardiac dysfunction and adverse ventricular remodeling.[7][8] In vitro, adenovirus-mediated overexpression of TNNI3K in neonatal rat ventricular myocytes (NRVMs) is sufficient to induce hypertrophic markers, such as increased cell surface area and sarcomere reorganization.[7][9] Furthermore, TNNI3K expression is significantly elevated in heart tissue from patients with end-stage idiopathic dilated cardiomyopathy.[10]
Role in Physiological Cardiac Hypertrophy
In contrast, some evidence suggests TNNI3K may promote physiological hypertrophy, an adaptive and reversible growth of the heart, typically in response to exercise, which is associated with normal or enhanced cardiac function.[7] One study using a high-copy-number transgenic mouse model showed that TNNI3K overexpression led to a concentric hypertrophy with enhanced cardiac function that was sustained for up to 12 months without signs of cardiac dysfunction or fibrosis.[11][12][13] This suggests that the context and level of TNNI3K activity may dictate the nature of the hypertrophic response.
Quantitative Data from Preclinical Models
The following tables summarize key quantitative findings from in vivo and in vitro studies investigating the role of TNNI3K in cardiac hypertrophy.
Table 1: In Vivo Models of TNNI3K in Cardiac Hypertrophy
| Model System | Intervention | Key Findings | Reference |
| Rat | Transverse Aortic Constriction (TAC) for 15 days | 1.62-fold increase in myocardial TNNI3K expression. | [11][12][13] |
| Transgenic Mice (high-copy) | TNNI3K Overexpression | 1.31-fold increase in Heart Weight/Body Weight ratio; Enhanced cardiac function. | [11][12][13] |
| Transgenic Mice (TNNI3Ktg) | TNNI3K Overexpression + TAC | Accelerated disease progression; Greater diastolic and systolic dysfunction. | [2][7] |
| Knockout Mice (Tnni3k-KO) | Ischemia/Reperfusion | Significantly smaller cardiac infarcts and reduced injury markers. | [2][9] |
| Knockout Mice (Tnni3k-KO) | Permanent Myocardial Infarction | No significant difference in LV dysfunction or hypertrophy compared to WT. | [9] |
Table 2: In Vitro Models of TNNI3K in Cardiac Hypertrophy
| Model System | Intervention | Key Findings | Reference |
| Neonatal Rat Cardiomyocytes (NRCMs) | Adenovirus-mediated TNNI3K Overexpression | Increased cell area and sarcomere organization; Upregulation of β-MHC. | [2][7] |
| Hypertrophy-induced NRCMs | Endogenous Expression | Increased TNNI3K mRNA expression levels. | [2] |
| NRCMs | miR-223 Overexpression | Suppression of TNNI3K and reduced hypertrophic markers. | [2] |
Signaling Pathways Involving TNNI3K
TNNI3K exerts its effects by phosphorylating downstream targets and modulating key signaling cascades. The primary pathways implicated are the p38 MAPK, direct sarcomeric protein regulation, and the Calcineurin-NFAT pathway.
TNNI3K and p38 MAPK Signaling
A significant body of evidence suggests that TNNI3K acts upstream of p38 MAP kinase. In response to cardiac injury, particularly ischemia/reperfusion, TNNI3K activation leads to the phosphorylation and activation of p38.[7][9] Activated p38 can increase mitochondrial reactive oxygen species (mROS) generation, promoting cardiomyocyte death and contributing to adverse remodeling.[7][9] Inhibition of TNNI3K, either genetically or pharmacologically, has been shown to reduce p38 activation and protect the heart from I/R injury.[9][14]
Regulation of Sarcomeric Proteins
As its name suggests, TNNI3K directly interacts with cardiac troponin I (cTnI), a key regulatory protein of the sarcomere.[11][15] Studies have shown that TNNI3K can phosphorylate cTnI at specific residues (Ser22/Ser23), potentially altering myofilament calcium sensitivity and influencing cardiac contractility.[11][12] This direct interaction with the contractile machinery provides a mechanism by which TNNI3K can influence cardiac function and contribute to the hypertrophic phenotype.
TNNI3K and Calcineurin-NFAT Signaling
Recent evidence has linked TNNI3K to the Calcineurin-NFAT signaling pathway, a well-established driver of pathological cardiac hypertrophy.[16][17] Calcineurin is a calcium-dependent phosphatase that dephosphorylates the transcription factor NFAT, allowing its translocation to the nucleus to activate a hypertrophic gene program. A recent study in a zebrafish model of a TNNI3K mutation found that the Calcineurin-NFAT pathway was significantly upregulated.[16] This suggests TNNI3K may function upstream or in parallel to regulate calcium homeostasis and/or calcineurin activity, thereby promoting pathological hypertrophy.
Experimental Protocols and Workflows
Investigating the role of TNNI3K requires a combination of in vivo, ex vivo, and in vitro experimental models.
In Vivo Model: Transverse Aortic Constriction (TAC)
The TAC model is the gold standard for inducing pressure-overload cardiac hypertrophy in rodents.
-
Animal Preparation: Anesthetize the mouse/rat and provide appropriate analgesia. Intubate and ventilate the animal.
-
Surgical Procedure: Perform a thoracotomy to expose the aortic arch.
-
Aortic Constriction: Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the brachiocephalic and left common carotid arteries. Tie the ligature securely around the aorta and a calibrated needle (e.g., 27-gauge for mice).
-
Needle Removal: Immediately remove the needle to create a defined stenosis.
-
Closure and Recovery: Close the chest cavity and suture the skin. Monitor the animal during recovery. Sham-operated animals undergo the same procedure without the aortic ligation.
-
Post-Operative Analysis: At specified time points (e.g., 2-8 weeks), assess cardiac hypertrophy and function using echocardiography, hemodynamic measurements, and histological analysis of heart tissue.
In Vitro Model: Adenoviral Overexpression in NRVMs
This model allows for the study of TNNI3K's cell-autonomous effects.
-
Cell Isolation: Isolate ventricular myocytes from 1-2 day old neonatal Sprague-Dawley rat pups by enzymatic digestion.
-
Plating: Pre-plate the cell suspension to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts. Plate cardiomyocytes on fibronectin or laminin-coated dishes.
-
Transduction: After 24-48 hours, infect cells with an adenovirus encoding human TNNI3K (Ad-TNNI3K) or a control vector (e.g., Ad-GFP) at a specified multiplicity of infection (MOI).
-
Incubation: Culture the cells for an additional 48-72 hours to allow for robust transgene expression.
-
Analysis: Assess cardiomyocyte hypertrophy by measuring cell surface area (immunofluorescence staining for α-actinin), protein synthesis ([3H]-leucine incorporation), and expression of hypertrophic marker genes (e.g., Nppa, Nppb, Myh7) via qPCR or Western blot.
General Experimental Workflow
The logical flow for investigating a kinase like TNNI3K typically follows a multi-stage process from initial hypothesis to in vivo validation.
TNNI3K as a Therapeutic Target
Given its cardiac-specific expression and its role in promoting pathological remodeling under stress, TNNI3K is an appealing target for drug development.[7][18] Inhibition of TNNI3K could offer a heart-specific therapy with a reduced risk of off-target effects in other organs. Small-molecule inhibitors of TNNI3K have been developed and shown to be effective in preclinical models of ischemia/reperfusion injury, where they reduce infarct size and myocyte death.[9] These findings support the therapeutic potential of targeting TNNI3K to mitigate cardiac damage and prevent the progression to heart failure.[7][18]
Conclusion and Future Directions
TNNI3K is a multifaceted kinase that plays a significant, albeit complex, role in cardiac hypertrophy. While overexpression studies have yielded conflicting results regarding its role in physiological versus pathological hypertrophy, loss-of-function studies and data from injury models strongly suggest that its activity is largely detrimental in the context of cardiac stress.[2][9] Its position as an upstream regulator of pro-apoptotic pathways like p38 MAPK and pro-hypertrophic pathways like Calcineurin-NFAT makes it a central node in cardiac stress signaling.
Future research should focus on:
-
Identifying the full spectrum of TNNI3K substrates in cardiomyocytes to better understand its diverse functions.
-
Clarifying the specific signaling contexts that determine whether TNNI3K activation leads to an adaptive or maladaptive phenotype.
-
Developing highly specific and potent TNNI3K inhibitors for clinical evaluation as a novel therapy for heart failure and ischemic heart disease.
By unraveling the complexities of TNNI3K biology, the scientific community can pave the way for innovative treatments for patients with cardiovascular disease.
References
- 1. TNNI3K TNNI3 interacting kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment [mdpi.com]
- 3. TNNI3K in cardiovascular disease and prospects for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of TNNI3K, a cardiac-specific MAPKKK, promotes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]
- 13. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. TNNI3K mutation in familial syndrome of conduction system disease, atrial tachyarrhythmia and dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tnni3k regulates cardiomyopathy and cardiac conduction disease through Nfatc1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]
GSK-114: A Potential Cardioprotective Agent in Ischemia/Reperfusion Injury
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia/reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. In the context of cardiovascular medicine, I/R injury is a significant contributor to the morbidity and mortality associated with myocardial infarction and coronary interventions. A promising therapeutic target that has emerged in this area is the Troponin I-Interacting Kinase (TNNI3K), a cardiomyocyte-specific kinase. GSK-114, a potent and selective inhibitor of TNNI3K, represents a novel pharmacological tool to investigate the role of this kinase and a potential therapeutic agent to mitigate the deleterious effects of I/R injury. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on ischemia/reperfusion injury, based on preclinical evidence.
This compound: A Selective TNNI3K Inhibitor
This compound is a highly selective, orally active inhibitor of TNNI3K with a half-maximal inhibitory concentration (IC50) of 25 nM.[1] It demonstrates a significant 40-fold selectivity for TNNI3K over B-Raf kinase (IC50 = 1 µM).[1][2] This selectivity makes this compound a valuable research tool for elucidating the specific roles of TNNI3K in cardiac physiology and pathology. The development of this compound and other similar inhibitors has been pivotal in understanding the therapeutic potential of targeting TNNI3K in cardiovascular diseases.[3][4]
Pharmacokinetic Profile of this compound
While extensive clinical data is not yet available, preclinical studies in rats have provided initial pharmacokinetic parameters for this compound.
| Parameter | Value | Species | Reference |
| Oral Exposure (poDNAUC) | 0.18 | Rat | [1][5] |
| Cmax | 130 ng/ml @ 2 mg/kg | Rat | [1][5] |
| t1/2 | 3.6 hr | Rat | [1][5] |
| Fu | 20.2% | Rat | [1][5] |
The Role of TNNI3K in Ischemia/Reperfusion Injury
TNNI3K is predominantly expressed in cardiac tissue and has been implicated in the progression of various heart conditions, including dilated cardiomyopathy, cardiac hypertrophy, and ischemia/reperfusion injury.[2][6][7] Studies using genetic models have demonstrated that overexpression of TNNI3K exacerbates cardiac injury following I/R, while knockout of TNNI3K is cardioprotective.[2][6][8] This suggests that the kinase activity of TNNI3K plays a crucial role in mediating the cellular damage associated with reperfusion.
Mechanism of Action of this compound in Cardioprotection
The cardioprotective effects of this compound are attributed to its inhibition of TNNI3K, which in turn modulates downstream signaling pathways involved in oxidative stress and apoptosis.
TNNI3K-Mediated Signaling in Ischemia/Reperfusion Injury
The signaling cascade initiated by TNNI3K activation during I/R injury is a key driver of cardiomyocyte death. Inhibition of TNNI3K with agents like this compound is expected to disrupt this pathological signaling.
Preclinical Efficacy of TNNI3K Inhibition
While specific quantitative data for this compound in I/R injury models are not publicly available in detail, studies on other potent TNNI3K inhibitors like GSK854 provide strong evidence for the therapeutic potential of this drug class.
| Endpoint | Intervention | Model | Key Findings | Reference |
| Infarct Size | GSK854 (2.75 mg/kg, i.p.) | Mouse I/R Model | Significantly reduced infarct size compared to vehicle. | [2] |
| Cardiac Function | GSK854 (in chow for 6 weeks post-I/R) | Mouse I/R Model | Improved left ventricular function after 2 weeks. | [2] |
| Ventricular Remodeling | GSK854 (in chow for 6 weeks post-I/R) | Mouse I/R Model | Smaller LV end-diastolic and -systolic dimensions at 4 weeks. | [2] |
| Heart Failure Markers | GSK854 (in chow for 6 weeks post-I/R) | Mouse I/R Model | Reduced pro-ANP levels, smaller cardiomyocyte area, and less cardiac fibrosis at 6 weeks. | [2] |
Experimental Protocols
The following provides a detailed methodology for a typical in vivo mouse model of myocardial ischemia/reperfusion injury, which can be adapted for testing the efficacy of this compound.
In Vivo Mouse Model of Myocardial Ischemia/Reperfusion Injury
Materials and Reagents:
-
This compound (appropriate formulation for in vivo administration)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for thoracotomy and ligation
-
Ventilator
-
Suture material (e.g., 8-0 silk)
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
-
Echocardiography system
-
Reagents for histology and biomarker analysis
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse using a standardized protocol. Intubate the animal and provide mechanical ventilation to maintain physiological parameters.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
Ischemia: Maintain the ligation for a predetermined period (e.g., 30-45 minutes) to induce a consistent ischemic insult.
-
Reperfusion and Treatment: Release the ligature to allow reperfusion of the myocardium. At the onset of reperfusion, administer this compound or the vehicle control through the desired route (e.g., intraperitoneal or intravenous injection).
-
Post-operative Care and Monitoring: Close the chest cavity and allow the animal to recover. Monitor for any adverse effects and provide appropriate post-operative care.
-
Endpoint Analysis: At the designated time point post-reperfusion (e.g., 24 hours for acute injury or several weeks for chronic remodeling), perform the endpoint analyses. This includes measuring the infarct size using TTC staining, assessing cardiac function via echocardiography, and conducting histological and biomarker analyses to evaluate fibrosis, apoptosis, and other cellular changes.
Conclusion and Future Directions
This compound, as a selective TNNI3K inhibitor, holds significant promise as a therapeutic agent for mitigating ischemia/reperfusion injury. The preclinical data from related compounds strongly support the hypothesis that inhibition of TNNI3K can reduce infarct size, preserve cardiac function, and attenuate adverse remodeling. Further in-depth studies specifically utilizing this compound are warranted to fully characterize its efficacy and safety profile. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide will be invaluable for researchers and drug development professionals seeking to advance the therapeutic potential of TNNI3K inhibition in the treatment of cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Troponin I-Interacting Protein Kinase [jstage.jst.go.jp]
- 4. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of TNNI3K Using the Selective Inhibitor GSK-114: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase implicated in various cardiovascular diseases, making it a compelling target for therapeutic intervention. Elucidating the downstream signaling pathways and identifying direct substrates of TNNI3K are crucial for understanding its pathological roles and for the development of targeted therapies. This technical guide provides an in-depth overview of the methodologies used to investigate the downstream targets of TNNI3K, with a particular focus on the application of GSK-114, a potent and selective TNNI3K inhibitor. This document outlines key experimental protocols, presents quantitative data on inhibitor specificity, and visualizes the complex signaling networks and experimental workflows involved in TNNI3K research.
Introduction to TNNI3K and this compound
TNNI3K, also known as Cardiac Ankyrin Repeat Kinase (CARK), is predominantly expressed in cardiac tissue.[1] Its involvement in cardiac hypertrophy, heart failure, and ischemia/reperfusion injury has positioned it as a significant drug target.[1][2] this compound is a highly selective, orally active small molecule inhibitor of TNNI3K.[3] Its utility as a chemical probe is critical for dissecting the kinase's function and validating its downstream effectors.
Quantitative Analysis of this compound Inhibition
The selectivity of a chemical inhibitor is paramount for accurately attributing observed biological effects to the target kinase. This compound has been characterized for its potency and selectivity against a panel of kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. B-Raf | Reference |
| TNNI3K | 25 | 40-fold | [3][4] |
| B-Raf | 1000 | 1 | [3][4] |
| ACK1 | >1000 | - | [3][4] |
| GAK | >1000 | - | [3][4] |
| MEK5 | >1000 | - | [3][4] |
| PDGFRB | >1000 | - | [3][4] |
| STK36 | >1000 | - | [3][4] |
| ZAK | >1000 | - | [3][4] |
Table 1: In vitro inhibitory potency of this compound against TNNI3K and a selection of off-target kinases. IC50 values represent the concentration of inhibitor required to reduce the kinase activity by 50%.
TNNI3K Signaling Pathways
TNNI3K is implicated in several signaling cascades within cardiomyocytes. Inhibition with this compound provides a valuable tool to probe these pathways.
p38 MAPK Pathway
TNNI3K is known to be an upstream activator of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is involved in cellular stress responses, inflammation, and apoptosis. Inhibition of TNNI3K with this compound is expected to reduce the phosphorylation and activation of p38 MAPK.
Mypt1/Mlc2/Yap1/Nfatc1 Axis
Recent phosphoproteomic studies have identified a novel downstream signaling axis involving Mypt1, Mlc2, Yap1, and Nfatc1.[5] TNNI3K-mediated phosphorylation of these targets is thought to regulate cardiac muscle contraction and gene expression.
Mitochondrial Function and ROS Production
TNNI3K activity has been linked to mitochondrial dysfunction and the production of reactive oxygen species (ROS), contributing to cellular damage during ischemia/reperfusion injury.[1][2]
References
- 1. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tnni3k regulates cardiomyopathy and cardiac conduction disease through Nfatc1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
GSK-114: A Profile of Kinase Selectivity with a Focus on B-Raf
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-114 is a potent and selective inhibitor of the cardiac-specific Troponin I-interacting kinase (TNNI3K). While primarily investigated for its role in cardiovascular diseases, its selectivity profile against other kinases, including the proto-oncogene B-Raf, is of significant interest for understanding its potential off-target effects and broader therapeutic implications. This technical guide provides a detailed overview of the selectivity profile of this compound, with a specific focus on its activity against B-Raf kinase. The information presented herein is compiled from publicly available research, and includes quantitative biochemical data and a summary of the methodologies used in these key experiments.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been assessed against a broad panel of kinases. The primary target of this compound is TNNI3K, against which it exhibits potent inhibition with a half-maximal inhibitory concentration (IC50) of 25 nM.[1] Its selectivity against B-Raf is approximately 40-fold lower, with a reported IC50 of 1000 nM (1 µM).[1]
A comprehensive screen of this compound at a concentration of 1 µM against a panel of over 400 human kinases revealed a narrow spectrum of activity. Besides TNNI3K and B-Raf, this compound demonstrated an affinity for a small number of other kinases at this concentration.
Table 1: Biochemical Activity of this compound Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Notes |
| TNNI3K | 25 | Primary target |
| B-Raf | 1000 | 40-fold less potent than against TNNI3K. |
| ACK1 | > 1000 | Affinity observed at 1 µM. |
| GAK | > 1000 | Affinity observed at 1 µM. |
| MEK5 | > 1000 | Affinity observed at 1 µM. |
| PDGFRB | > 1000 | Affinity observed at 1 µM. |
| STK36 | > 1000 | Affinity observed at 1 µM. |
| ZAK | > 1000 | Affinity observed at 1 µM. |
Note: The IC50 values for kinases other than TNNI3K and B-Raf are not precisely defined in the available literature but are inferred to be greater than 1000 nM based on the screening concentration at which affinity was observed.
B-Raf Signaling Pathway
B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAP kinase/ERK signaling pathway. This pathway is a key regulator of cell division, differentiation, and secretion. The canonical activation of this pathway begins with the activation of a receptor tyrosine kinase (RTK) at the cell surface, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates B-Raf, which in turn phosphorylates and activates MEK1 and MEK2. These dual-specificity kinases then phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2. Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular processes such as proliferation and survival.
Experimental Protocols
The following sections detail the general methodologies employed in the key experiments cited in this guide. It is important to note that the specific protocols for the generation of the this compound data are not publicly available in full detail. The descriptions below are based on standard biochemical kinase assay practices.
Biochemical Kinase Inhibition Assay (General Protocol)
The potency of this compound against TNNI3K, B-Raf, and other kinases was likely determined using an in vitro kinase assay. A common method for this is a radiometric assay or a fluorescence-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., TNNI3K, B-Raf)
-
Kinase-specific substrate (peptide or protein)
-
This compound (in a range of concentrations)
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays
-
Kinase assay buffer (containing appropriate salts, buffering agents, and cofactors like MgCl₂)
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
A master mix is prepared containing the kinase assay buffer, the specific kinase, and its substrate.
-
The master mix is dispensed into the wells of the assay plate.
-
This compound is serially diluted to create a range of concentrations. A known volume of each dilution is added to the assay wells. Control wells containing DMSO (the vehicle for the inhibitor) are also included.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.
-
The reaction is stopped, typically by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺).
-
For radiometric assays, the phosphorylated substrate is separated from the unreacted ATP, often by capturing the substrate on a filter membrane. The amount of incorporated radiolabel is then quantified using a scintillation counter.
-
For fluorescence-based assays, the detection of the phosphorylated product is often achieved using a specific antibody that recognizes the phosphorylated form of the substrate, coupled with a secondary antibody or detection reagent that generates a fluorescent signal.
-
The data is analyzed by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly selective inhibitor of TNNI3K with well-defined, albeit significantly lower, activity against B-Raf kinase. The comprehensive kinase screen indicates that this compound has a narrow off-target profile at a concentration of 1 µM. For researchers utilizing this compound as a chemical probe for TNNI3K, it is crucial to consider its potential effects on B-Raf and the other identified off-target kinases, especially when used at higher concentrations. Further cellular studies would be beneficial to fully elucidate the impact of this compound on the B-Raf signaling pathway in a physiological context. The methodologies outlined in this guide provide a foundational understanding of the experimental approaches used to characterize the selectivity profile of kinase inhibitors like this compound.
References
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Core Role of TNNI3K in Pathological vs. Physiological Cardiac Hypertrophy
Abstract
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific kinase that has emerged as a critical regulator of cardiac remodeling. Its role in cardiac hypertrophy, the heart's adaptive response to increased workload, is complex and appears to be context-dependent, contributing to both physiological (adaptive) and pathological (maladaptive) forms of cardiac growth. This technical guide synthesizes the current understanding of TNNI3K's divergent functions, detailing the signaling pathways, experimental evidence, and methodologies used to elucidate its role. Quantitative data from key studies are presented for comparative analysis, and signaling and experimental workflows are visualized to provide a clear framework for future research and therapeutic development.
Introduction: Cardiac Hypertrophy and TNNI3K
Cardiac hypertrophy is an increase in cardiomyocyte size in response to various stimuli. It is broadly classified into two types:
-
Physiological Hypertrophy: Often induced by exercise, this is an adaptive response characterized by proportional heart growth, normal cardiac architecture, and preserved or enhanced cardiac function.[1]
-
Pathological Hypertrophy: Triggered by chronic pressure or volume overload (e.g., hypertension, aortic stenosis), this form is associated with myocyte disarray, fibrosis, apoptosis, and a progression towards heart failure.[2][3][4]
TNNI3K, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is expressed predominantly in cardiomyocytes.[4][5][6] Its strategic location and kinase activity place it at a nexus of signaling pathways that govern cardiac growth and stress responses. The evidence presents a dual role for TNNI3K, where its influence on hypertrophy can be either beneficial or detrimental, largely depending on the nature of the stimulus and the genetic context.
The Role of TNNI3K in Pathological Cardiac Hypertrophy
Multiple studies demonstrate that elevated TNNI3K expression or activity exacerbates pathological cardiac remodeling in response to stress.
Evidence from In Vivo Models: In response to pressure overload induced by transverse aortic constriction (TAC), a common model for pathological hypertrophy, myocardial TNNI3K expression is significantly increased.[1][7][8] Transgenic mice overexpressing TNNI3K exhibit an accelerated progression to heart failure when subjected to TAC or in genetic models of cardiomyopathy (e.g., Calsequestrin overexpression).[3][4][5] This is characterized by:
-
Increased adverse dilatative remodeling.[3]
-
Reduced systolic function (e.g., decreased fractional shortening).[2][3]
-
Upregulation of pathological markers like Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[5]
Conversely, loss-of-function studies show that inhibiting or knocking out TNNI3K is protective against ischemia/reperfusion injury, reducing infarct size, oxidative stress, and adverse remodeling.[9][10]
Signaling Pathways: The pathological effects of TNNI3K appear to be mediated through stress-activated signaling cascades. A key proposed mechanism involves the activation of the p38 MAPK pathway, which in turn increases mitochondrial reactive oxygen species (ROS) generation, leading to cardiomyocyte death and adverse remodeling.[3][9] The kinase activity of TNNI3K is essential for these detrimental effects, as overexpression of a "kinase-dead" version of TNNI3K does not accelerate disease progression in pressure-overload models.[3][5] More recent studies in zebrafish have also implicated the Mypt1/Mlc2/Yap1/Nfatc1 axis as a downstream target.[11]
The Role of TNNI3K in Physiological Cardiac Hypertrophy
Contrasting with its role in pathology, some evidence suggests TNNI3K can promote a physiological, adaptive form of hypertrophy.
Evidence from In Vivo Models: Transgenic mice engineered for cardiac-specific overexpression of TNNI3K (without an additional pathological stimulus) have been shown to develop concentric cardiac hypertrophy.[1][7][12] This hypertrophy is distinguished by:
-
The absence of interstitial fibrosis, myocyte disarray, or apoptosis.[1][7][12]
-
Long-term stability, with preserved cardiac function for up to 12 months.[1][7]
This suggests that TNNI3K, in isolation, can drive a compensated, adaptive growth program. However, it is crucial to note that the level of transgene expression and the genetic background of the mouse strain can significantly influence the observed phenotype.[2]
Signaling Pathways: The mechanism for TNNI3K-induced physiological hypertrophy appears distinct from the stress-activated pathways. Studies have shown that this adaptive growth occurs without significant activation of the canonical Akt and ERK signaling cascades, which are commonly associated with hypertrophy.[1][7] Instead, a primary proposed mechanism involves the direct interaction of TNNI3K with cardiac troponin I (cTnI). TNNI3K phosphorylates cTnI at Serine 22 and 23.[1][7][8][12] This specific phosphorylation event is known to modulate myofilament calcium sensitivity and enhance lusitropy (diastolic relaxation), potentially contributing to the improved cardiac function seen in these models.
Quantitative Data Summary
The following tables summarize key quantitative findings from representative studies on TNNI3K's role in cardiac hypertrophy.
Table 1: TNNI3K in Pathological Hypertrophy Models
| Parameter | Model | TNNI3K Manipulation | Result vs. Control | Reference |
|---|---|---|---|---|
| Heart Weight/Body Weight Ratio | TAC | TNNI3K Overexpression | Increased | [5] |
| Fractional Shortening | TAC | TNNI3K Overexpression | Significantly Reduced | [2] |
| Interstitial Fibrosis | TNNI3Ktg Mice | TNNI3K Overexpression | Increased Collagen Deposits | [5] |
| ANP/BNP mRNA Expression | TNNI3Ktg Mice | TNNI3K Overexpression | Increased | [5] |
| Infarct Size | Ischemia/Reperfusion | Tnni3k Knockout | Significantly Smaller |[2] |
Table 2: TNNI3K in Physiological Hypertrophy Models
| Parameter | Model | TNNI3K Manipulation | Result vs. Control | Reference |
|---|---|---|---|---|
| Heart Weight/Body Weight Ratio | TNNI3K Transgenic (High-copy) | TNNI3K Overexpression | 1.31-fold increase | [1][7][8] |
| Left Ventricular Function (dP/dtmax) | TNNI3K Transgenic (High-copy) | TNNI3K Overexpression | Increased (+12%) | [6] |
| Left Ventricular Systolic Pressure | TNNI3K Transgenic (High-copy) | TNNI3K Overexpression | Increased (+34%) | [6] |
| Interstitial Fibrosis | TNNI3K Transgenic | TNNI3K Overexpression | No significant change | [1][7] |
| cTnI Phosphorylation (Ser22/23) | TNNI3K Transgenic | TNNI3K Overexpression | Increased |[1][7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
5.1. Pressure-Overload Model: Transverse Aortic Constriction (TAC) This surgical procedure is the standard for inducing pathological cardiac hypertrophy in rodents.
-
Anesthesia: Mice are anesthetized (e.g., with isoflurane).
-
Incision: A small incision is made in the suprasternal notch to expose the aortic arch.
-
Constriction: A suture (e.g., 7-0 silk) is passed under the transverse aorta between the innominate and left common carotid arteries.
-
Ligation: The suture is tied around both the aorta and a calibrated needle (e.g., 27-gauge). The needle is then promptly removed, leaving a defined stenosis.
-
Closure: The chest and skin are closed. Sham-operated controls undergo the same procedure without the aortic ligation.
-
Post-operative Analysis: Cardiac function and morphology are assessed at various time points (e.g., 1 to 8 weeks) using echocardiography, histology, and molecular analysis.[5][6]
5.2. Generation of Cardiac-Specific TNNI3K Transgenic Mice
-
Construct Design: A human wild-type TNNI3K cDNA is subcloned into a vector containing the cardiac-specific alpha-myosin heavy chain (α-MHC) promoter. This ensures expression is restricted to cardiomyocytes.[1][7]
-
Microinjection: The purified DNA construct is microinjected into the pronuclei of fertilized mouse oocytes (e.g., from FVB/N or C57BL/6J strains).
-
Implantation: Injected oocytes are implanted into pseudopregnant surrogate mothers.
-
Screening: Offspring are screened for transgene integration via PCR analysis of tail-tip DNA.
-
Line Establishment: Founder mice are bred to establish transgenic lines with varying copy numbers and expression levels of the TNNI3K transgene.[6][7]
5.3. Echocardiographic Analysis
-
Anesthesia: Mice are lightly anesthetized to maintain near-physiological heart rates.
-
Imaging: A high-frequency ultrasound system (e.g., Vevo 770) is used to acquire two-dimensional M-mode images of the left ventricle in the short-axis view.
-
Measurements: Key parameters are measured, including Left Ventricular End-Diastolic Diameter (LVEDD), Left Ventricular End-Systolic Diameter (LVESD), and wall thickness.
-
Calculations: Functional parameters like Fractional Shortening (FS %) and Ejection Fraction (EF %) are calculated from the primary measurements.[8]
5.4. Histological and Molecular Analysis
-
Histology: Hearts are excised, fixed in paraformaldehyde, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess cell size and general morphology, while Masson's Trichrome staining is used to visualize and quantify collagen deposition (fibrosis).[5][8]
-
Quantitative RT-PCR (qRT-PCR): Total RNA is isolated from ventricular tissue and reverse-transcribed to cDNA. qRT-PCR is performed using specific primers for hypertrophic marker genes (e.g., Nppa, Nppb) and Tnni3k itself to quantify changes in gene expression.[5][7]
-
Western Blotting: Protein lysates from heart tissue are separated by SDS-PAGE. Antibodies specific for total and phosphorylated forms of proteins (e.g., ERK, Akt, p38, cTnI) are used to probe signaling pathway activation.[5][7]
-
Co-Immunoprecipitation (Co-IP): Used to validate protein-protein interactions (e.g., TNNI3K and cTnI). An antibody against TNNI3K is used to pull down TNNI3K and any interacting proteins from heart lysates, which are then identified by Western blotting for cTnI.[7][8]
Conclusion and Therapeutic Implications
The collected evidence strongly indicates that TNNI3K is a bifunctional regulator of cardiac hypertrophy.
-
In the context of pathological stress , TNNI3K acts as a disease accelerator, promoting fibrosis, cell death, and cardiac dysfunction, primarily through stress-activated kinase pathways like p38 MAPK.
-
In the absence of such stress, TNNI3K overexpression can induce a physiological-like hypertrophy with enhanced cardiac function, potentially mediated by the phosphorylation of cTnI.
This dual role makes TNNI3K a nuanced but highly attractive therapeutic target. TNNI3K inhibitors, by blocking the kinase activity essential for the pathological response, hold significant promise for treating conditions like heart failure and hypertrophic cardiomyopathy.[13] The cardiac-specific expression of TNNI3K is a major advantage, as it minimizes the risk of off-target effects in other organs—a common challenge for kinase inhibitors.[3][9] Future research should focus on further dissecting the upstream regulators and downstream effectors that dictate TNNI3K's switch between promoting adaptive versus maladaptive cardiac growth.
References
- 1. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment | MDPI [mdpi.com]
- 3. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 031132 - Tnni3k knock-out Strain Details [jax.org]
- 11. Tnni3k regulates cardiomyopathy and cardiac conduction disease through Nfatc1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]
In-depth Technical Guide: The Impact of GSK-114 on p38 MAPK Activation
A comprehensive analysis of the molecular interactions, signaling cascades, and experimental data pertaining to the effects of GSK-114 on the p38 mitogen-activated protein kinase (MAPK) pathway.
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a class of serine/threonine protein kinases that play a crucial role in regulating a wide array of cellular processes. These include inflammation, cell differentiation, cell growth, and apoptosis.[1] The activation of the p38 MAPK pathway is a key event in the cellular response to a variety of extracellular stimuli, including stress and cytokines. Given its central role in cellular function and disease, the p38 MAPK pathway is a significant target for therapeutic intervention. This document provides a detailed technical overview of the compound this compound and its specific impact on the activation of the p38 MAPK signaling cascade.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a multi-tiered kinase cascade. Typically, it is initiated by the activation of upstream MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MKKs). The primary activators of p38 MAPK are MKK3 and MKK6.[2] Once activated, p38 MAPK can phosphorylate a variety of downstream substrates, including transcription factors and other kinases, leading to a coordinated cellular response.
There are also non-canonical pathways for p38 MAPK activation. For instance, in endothelial cells, G protein-coupled receptors (GPCRs) can stimulate p38 autophosphorylation and activation through a mechanism dependent on TAB1 and TAB2/3, bypassing the traditional three-tiered kinase cascade.[3]
The p38 MAPK family itself consists of four isoforms: p38α, p38β, p38γ, and p38δ. These isoforms can have distinct and sometimes opposing functions. For example, p38α and p38β have been identified as negative regulators of the extracellular signal-regulated kinase (ERK)/MAPK pathway, while p38γ and p38δ act as positive regulators.[4]
Caption: Canonical and non-canonical p38 MAPK signaling pathways.
Impact of this compound on p38 MAPK Activation
A search for the specific compound "this compound" and its direct impact on p38 MAPK activation did not yield specific published data. The following sections are based on the general principles of kinase inhibitor interactions and common experimental approaches used to characterize such compounds. The data and protocols presented are illustrative and would need to be established experimentally for this compound.
Quantitative Data Summary
To characterize the effect of a compound like this compound on p38 MAPK activation, a series of quantitative assays would be performed. The results would typically be presented in tables for clear comparison.
Table 1: In Vitro Kinase Assay - IC50 of this compound against p38 Isoforms
| p38 Isoform | IC50 (nM) |
| p38α | Value |
| p38β | Value |
| p38γ | Value |
| p38δ | Value |
Table 2: Cellular Assay - Inhibition of p38 Phosphorylation in Response to Anisomycin
| Cell Line | Treatment | p-p38 Level (relative to control) |
| HEK293 | Vehicle Control | 1.0 |
| HEK293 | Anisomycin (10 µg/mL) | Value |
| HEK293 | Anisomycin + this compound (1 µM) | Value |
| HEK293 | Anisomycin + this compound (10 µM) | Value |
Table 3: Downstream Target Modulation - Effect of this compound on ATF2 Phosphorylation
| Cell Line | Treatment | p-ATF2 Level (relative to control) |
| U-937 | Vehicle Control | 1.0 |
| U-937 | LPS (100 ng/mL) | Value |
| U-937 | LPS + this compound (1 µM) | Value |
| U-937 | LPS + this compound (10 µM) | Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess the impact of a compound on p38 MAPK activation.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of purified p38 MAPK isoforms.
Materials:
-
Recombinant human p38α, p38β, p38γ, p38δ enzymes
-
ATP, γ-32P-ATP
-
Substrate peptide (e.g., ATF2)
-
This compound (various concentrations)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant p38 enzyme, and the substrate peptide.
-
Add this compound at a range of concentrations (e.g., 0.1 nM to 100 µM) or vehicle control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATP and γ-32P-ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for an in vitro kinase assay.
Cellular Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK and its downstream targets in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, U-937)
-
Cell culture medium and supplements
-
Stimulant (e.g., Anisomycin, Lipopolysaccharide - LPS)
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ATF2, anti-total-ATF2)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., Anisomycin) for a predetermined time (e.g., 30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Caption: Workflow for Western blot analysis.
Conclusion
While specific data for "this compound" is not publicly available, this guide outlines the established framework for characterizing a compound's impact on the p38 MAPK signaling pathway. The provided tables and experimental protocols serve as a template for the types of data and methodologies that would be essential to define the mechanism of action of this compound. A thorough investigation using these approaches would be necessary to elucidate its potential as a modulator of p38 MAPK activity and its therapeutic implications. The activation of p38 MAPK pathways is a critical factor in cell regulation and has significant implications for tumorigenesis and cancer progression.[5] Therefore, the detailed characterization of inhibitors like this compound is of high scientific and clinical interest.
References
- 1. p38 MAPK as a gatekeeper of reprogramming in mouse migratory primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation by p38 MAPK as an Alternative Pathway for GSK3β Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptors activate p38 MAPK via a non-canonical TAB1-TAB2- and TAB1-TAB3-dependent pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of TNNI3K Inhibitors in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics of Troponin I-Interacting Kinase (TNNI3K) inhibitors in rodent models, with a focus on GSK-114. TNNI3K is a cardiomyocyte-specific kinase that has emerged as a promising therapeutic target in the context of cardiac diseases, particularly in mitigating ischemia-reperfusion injury.[1][2][3] While specific quantitative pharmacokinetic data for this compound in the public domain is limited, this guide synthesizes the available information and presents data from a structurally related TNNI3K inhibitor, GSK854, to provide a valuable reference for researchers in the field.
This compound is a potent and selective inhibitor of TNNI3K.[4] Preclinical studies have indicated that it possesses adequate oral exposure for use in in-vivo research, although specific parameters such as Cmax, Tmax, AUC, and half-life in rodent models have not been publicly disclosed.
TNNI3K Inhibition: Mechanism of Action
TNNI3K is implicated in the pathophysiology of cardiac injury, particularly through the promotion of oxidative stress and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] Inhibition of TNNI3K has been shown to reduce mitochondrial-derived superoxide generation, decrease p38 activation, and consequently limit infarct size following ischemia-reperfusion.[1][2] This targeted action within cardiomyocytes makes TNNI3K an attractive target for developing cardiac-selective therapies.
Pharmacokinetic Profile of a TNNI3K Inhibitor: A Case Study of GSK854
In the absence of specific pharmacokinetic data for this compound, this section presents available information on GSK854, a potent and selective TNNI3K inhibitor, to serve as a relevant example. These data are derived from in-vivo studies in mice.
Table 1: Administration and Dosing of GSK854 in Mice
| Parameter | Details | Reference |
| Animal Model | C57BL/6 Mice | [4] |
| Route of Administration | Intraperitoneal (IP) Injection | [4] |
| Dose (IP) | 2.75 mg/kg | [4] |
| Route of Administration | Oral (in chow) | [4] |
| Dose (Oral) | 100 mg/kg | [4] |
| Duration of Treatment (Oral) | 6 weeks | [4] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of this compound are not publicly available. However, based on the studies conducted with the related compound GSK854, a general methodology for assessing the efficacy of a TNNI3K inhibitor in a rodent model of myocardial infarction can be outlined.
Experimental Workflow for In-Vivo Efficacy Study of a TNNI3K Inhibitor
Key Methodological Considerations:
-
Animal Model: The choice of rodent strain can be critical, as basal expression of TNNI3K may vary.[2] C57BL/6 mice have been used in studies with TNNI3K inhibitors.[4]
-
Induction of Injury: A common model is the surgical ligation of a coronary artery to induce ischemia, followed by the release of the ligature to allow for reperfusion.
-
Drug Administration: The timing of inhibitor administration is crucial. In the context of ischemia-reperfusion injury, administration at the onset of reperfusion is clinically relevant.[2][4] Both intraperitoneal injection and oral administration (in chow for chronic studies) have been utilized for the related compound GSK854.[4]
-
Pharmacokinetic Sampling: For a full pharmacokinetic workup, serial blood samples would be collected at various time points post-dosing. Plasma concentrations of the compound would then be determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacodynamic Assessments: To link pharmacokinetic profiles to efficacy, various pharmacodynamic endpoints can be measured. These include monitoring cardiac function (e.g., via echocardiography), measuring infarct size post-mortem (e.g., using TTC staining), and analyzing molecular markers of the target pathway (e.g., levels of phosphorylated p38 MAPK and markers of oxidative stress in cardiac tissue).
Conclusion
While specific quantitative pharmacokinetic data for this compound in rodent models remains proprietary, the available information indicates its potential as an orally available TNNI3K inhibitor. The data from the related compound, GSK854, provides valuable insights into potential dosing strategies and experimental designs for researchers investigating this class of compounds. The targeted, cardiomyocyte-specific mechanism of TNNI3K inhibitors holds significant promise for the development of novel therapies for cardiac diseases. Further public disclosure of preclinical data for this compound would be highly beneficial to the scientific community to accelerate research in this area.
References
- 1. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment [mdpi.com]
GSK-114 as a chemical probe for TNNI3K function
An In-depth Technical Guide to GSK-114 as a Chemical Probe for TNNI3K Function
Introduction
Troponin I-interacting kinase (TNNI3K), also known as Cardiac Ankyrin Repeat Kinase (CARK), is a protein kinase that is predominantly expressed in cardiomyocytes, with minor expression reported in the brain and testes.[1][2][3] This cardiac-specific expression makes TNNI3K an attractive therapeutic target.[1][4] The kinase is implicated in various cardiac pathologies, including heart failure, arrhythmias, and cardiac conduction disease.[1][2][5] Structurally, TNNI3K contains an N-terminal ankyrin repeat domain, a central kinase domain, and a C-terminal serine-rich domain.[4] Functionally, it is a dual-specificity kinase with both tyrosine and serine/threonine kinase activity.[6] Studies have shown that TNNI3K plays a role in ischemia/reperfusion injury, oxidative stress, and cardiac remodeling.[1][6][7]
This compound has emerged as a potent and selective small-molecule inhibitor developed to elucidate the biological functions of TNNI3K.[8] It exhibits a significant preference for TNNI3K over the structurally similar B-Raf kinase, making it a valuable tool for researchers in cardiology and drug development.[2][3][8] This guide provides a comprehensive overview of this compound, including its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its use.
Data Presentation: Properties of this compound
The utility of a chemical probe is defined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Potency of this compound
| Target Kinase | IC50 | Selectivity (vs. TNNI3K) | Reference |
| TNNI3K | 25 nM | - | [2][3][9][10] |
| B-Raf (V600E) | 1000 nM (1 µM) | 40-fold | [2][3][9][10] |
Table 2: Kinase Selectivity Profile of this compound
At a concentration of 1 µM, this compound demonstrated affinity for a limited number of other kinases, highlighting its high selectivity.
| Off-Target Kinase (at 1 µM) | Reference |
| ACK1 | [2][3][10] |
| B-Raf | [2][3][10] |
| GAK | [2][3][10] |
| MEK5 | [2][3][10] |
| PDGFRB | [2][3][10] |
| STK36 | [2][3][10] |
| ZAK | [2][3][10] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Dosing | Reference |
| Oral Exposure (poDNAUC) | 0.18 | 2 mg/kg | [10] |
| Max Concentration (Cmax) | 130 ng/mL | 2 mg/kg | [10] |
| Half-life (t1/2) | 3.6 hours | 2 mg/kg | [10] |
| Fraction Unbound (Fu) | 20.2% | - | [10] |
Signaling Pathways Involving TNNI3K
TNNI3K is integrated into signaling cascades that regulate cardiomyocyte survival and function, particularly under stress conditions like ischemia/reperfusion.
Caption: TNNI3K signaling in ischemic injury.
TNNI3K activity is upregulated in response to cardiac stress, such as ischemia/reperfusion.[1] This leads to the activation of the p38 MAPK pathway, which in turn increases the production of mitochondrial reactive oxygen species (mROS), specifically superoxide.[1][4] The resulting oxidative stress contributes to mitochondrial dysfunction, cardiomyocyte death, and ultimately, adverse ventricular remodeling.[1][4] this compound acts by directly inhibiting TNNI3K, thereby blocking this detrimental cascade.
Caption: TNNI3K interaction with Cardiac Troponin I.
TNNI3K can directly interact with and phosphorylate cardiac troponin I (cTnI) at serine residues 22 and 23.[7] This phosphorylation event is known to modulate myofilament response and may be involved in physiological cardiac remodeling and hypertrophy.[7] Using this compound can help dissect the specific role of TNNI3K-mediated cTnI phosphorylation in these processes.
Experimental Protocols
Here we provide detailed methodologies for key experiments to probe TNNI3K function using this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol determines the IC50 of this compound against TNNI3K. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant human TNNI3K enzyme
-
Suitable peptide substrate for TNNI3K
-
This compound (stock solution in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution series of this compound in DMSO, typically starting from 10 mM. Then, dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM) for the assay. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Reaction Setup: To each well of the 384-well plate, add:
-
1 µL of diluted this compound or control.
-
2 µL of a mix containing TNNI3K enzyme and peptide substrate in kinase buffer.
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p38 MAPK Phosphorylation
This protocol assesses the ability of this compound to inhibit TNNI3K-mediated phosphorylation of its downstream target, p38 MAPK, in a cellular context.
Materials:
-
Cardiomyocyte cell line (e.g., H9c2 or primary neonatal rat ventricular myocytes)
-
Cell culture medium and supplements
-
Stress-inducing agent (e.g., H2O2 or Sorbitol) or adenovirus expressing TNNI3K
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Plate cardiomyocytes and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO vehicle for 1-2 hours.
-
Induce TNNI3K signaling by adding a stressor (e.g., 100 µM H2O2 for 30 minutes) or by prior infection with an adenovirus overexpressing TNNI3K.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total p38 MAPK and GAPDH (as a loading control) to normalize the phospho-p38 signal.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in p38 MAPK phosphorylation upon this compound treatment.
Mandatory Visualization: Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on TNNI3K function in a cellular model.
Caption: General workflow for probing TNNI3K with this compound.
Conclusion
This compound is a well-characterized chemical probe that offers high potency and selectivity for TNNI3K.[3][8] Its favorable properties, including adequate oral exposure for in vivo studies, make it an indispensable tool for dissecting the complex roles of TNNI3K in both normal cardiac physiology and disease states.[8][10] By inhibiting TNNI3K, this compound allows researchers to investigate its downstream signaling pathways, such as the p38 MAPK/mROS axis, and to validate TNNI3K as a potential therapeutic target for cardiovascular diseases, particularly those related to ischemic injury.[1] The detailed protocols and data presented in this guide provide a solid foundation for scientists and drug developers to effectively utilize this compound in their research endeavors.
References
- 1. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tnni3k regulates cardiomyopathy and cardiac conduction disease through Nfatc1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of TNNI3K, a cardiac-specific MAPKKK, promotes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]
- 8. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 10. glpbio.com [glpbio.com]
The Therapeutic Potential of Targeting Glycogen Synthase Kinase-3 (GSK-3) in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic targets. Glycogen Synthase Kinase-3 (GSK-3), a ubiquitously expressed serine/threonine kinase with two isoforms, GSK-3α and GSK-3β, has emerged as a critical regulator of numerous cellular processes implicated in cardiac pathophysiology.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of targeting GSK-3 in heart failure. It details the multifaceted role of GSK-3 in cardiac remodeling, including hypertrophy, fibrosis, and cardiomyocyte apoptosis, and outlines the signaling pathways through which it exerts its effects. This document also presents hypothetical preclinical data for a selective GSK-3 inhibitor, herein designated GSK-114, and provides detailed experimental protocols for its evaluation in a heart failure model.
The Role of GSK-3 in Cardiac Pathophysiology
GSK-3 is a key signaling node that regulates a vast number of intracellular pathways.[1] In the context of the heart, both GSK-3α and GSK-3β have distinct and sometimes overlapping functions in maintaining cardiac homeostasis and responding to pathological stress.[2]
1.1. Cardiac Hypertrophy:
GSK-3β is widely recognized as a negative regulator of cardiac hypertrophy.[1] Its inactivation is a necessary step for the growth-promoting signals that lead to cardiomyocyte enlargement in response to stress.[3] While this may be a compensatory mechanism in the early stages of heart failure, prolonged suppression can contribute to maladaptive remodeling.[3] Conversely, GSK-3α has been shown to inhibit cardiac growth and pressure overload-induced hypertrophy.[1]
1.2. Myocardial Fibrosis:
Myocardial fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of heart failure that leads to cardiac stiffness and dysfunction. GSK-3β plays a significant role in regulating myocardial fibrosis.[1] Deletion of GSK-3β in cardiac fibroblasts can lead to the hyper-activation of pro-fibrotic signaling pathways, such as the TGF-β1-SMAD-3 pathway, resulting in excessive fibrosis.[1][4]
1.3. Cardiomyocyte Apoptosis and Proliferation:
GSK-3β is centrally implicated in apoptotic signaling cascades, where its activation can promote cell death.[3] Pharmacological inhibition of GSK-3 has been shown to protect against ischemia-reperfusion injury by limiting the opening of the mitochondrial permeability transition pore (mPTP) and reducing myocardial cell death.[3] Furthermore, inhibition of both GSK-3α and GSK-3β can promote endogenous cardiomyocyte proliferation and cardiac regeneration by upregulating cell cycle regulators.[2] However, complete knockout of GSK-3β can also lead to hypertrophic myopathy due to excessive cardiomyocyte proliferation.[2]
Key Signaling Pathways Involving GSK-3 in the Heart
GSK-3's influence on cardiac pathophysiology is mediated through its interaction with several critical signaling pathways.
2.1. Wnt/β-catenin Signaling:
In the canonical Wnt pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 prevents this phosphorylation, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of genes involved in cell proliferation and survival.[4]
2.2. TGF-β Signaling:
The Transforming Growth Factor-β (TGF-β) pathway is a potent driver of cardiac fibrosis. GSK-3β has been shown to directly regulate TGF-β1-SMAD-3 signaling.[4] Deletion of GSK-3β in cardiac fibroblasts leads to hyper-activation of SMAD-3, promoting the expression of fibrotic genes.[4]
References
- 1. The GSK-3 family as therapeutic target for myocardial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of GSK-3 in Cardiac Health: Focusing on Cardiac Remodeling and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways and Potential Therapeutic Strategies in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Detection of p38 MAPK Phosphorylation Following Treatment with a GSK p38 MAPK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Activation of the p38 MAPK pathway, which occurs through a cascade of protein phosphorylations, is implicated in a variety of diseases, making it a key target for therapeutic intervention.[4] This document provides a detailed protocol for assessing the phosphorylation status of p38 MAPK in cultured cells following treatment with a GlaxoSmithKline (GSK) p38 MAPK inhibitor, using SB203580 as a representative example. SB203580 is a highly selective, cell-permeable inhibitor of p38α and p38β kinases.[5]
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of a MAPKKK (e.g., ASK1, TAK1), which in turn phosphorylates and activates a MAPKK (MKK3/6).[2] MKK3/6 then dually phosphorylates p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[6] Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including transcription factors and other kinases, to regulate cellular processes such as inflammation, apoptosis, and cell cycle progression.[1][2] GSK inhibitors like SB203580 typically act by competing with ATP for binding to the p38 MAPK active site, thereby preventing the phosphorylation of its downstream targets.[6]
Experimental Protocol: Western Blot for p38 Phosphorylation
This protocol outlines the steps to detect changes in p38 MAPK phosphorylation upon treatment with a GSK inhibitor.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HeLa, RAW 264.7), culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
GSK p38 MAPK Inhibitor: SB203580 (or other relevant GSK inhibitor).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Western Blot: PVDF or nitrocellulose membranes, transfer buffer, Ponceau S stain.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.
-
Primary Antibody: Rabbit anti-total p38 MAPK antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
-
Detection: Enhanced chemiluminescence (ECL) substrate, imaging system.
Experimental Workflow
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the GSK p38 MAPK inhibitor (e.g., SB203580 at a final concentration of 1-10 µM) for 1-2 hours.[6]
-
Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., anisomycin, UV radiation, or an inflammatory cytokine) for the desired time. Include appropriate vehicle and positive controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Blocking:
-
Destain the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[7]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-phospho-p38 or anti-total p38) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal for each sample to account for any variations in protein loading.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison.
| Treatment Group | Stimulus | GSK Inhibitor (SB203580) | Phospho-p38/Total p38 Ratio (Normalized to Control) |
| Untreated Control | - | - | 1.0 |
| Stimulated Control | + | - | (Value to be determined experimentally) |
| Inhibitor Control | - | + | (Value to be determined experimentally) |
| Stimulated + Inhibitor | + | + | (Value to be determined experimentally) |
Note: The expected outcome is a significant decrease in the phospho-p38/total p38 ratio in the "Stimulated + Inhibitor" group compared to the "Stimulated Control" group.
Troubleshooting
-
High Background: Optimize blocking conditions (time, temperature, blocking agent). Ensure adequate washing steps.
-
No Signal: Confirm protein transfer. Check antibody dilutions and incubation times. Ensure the stimulus effectively activates p38 phosphorylation in your cell line.
-
Inconsistent Results: Ensure equal protein loading by careful quantification and normalization. Use fresh lysis buffer with inhibitors.
By following this detailed protocol, researchers can effectively assess the inhibitory effect of GSK compounds on p38 MAPK phosphorylation, providing valuable insights for drug development and signal transduction research.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB203580 | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK-3 Inhibition in Primary Cardiomyocyte Culture
Topic: Application of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors in Primary Cardiomyocyte Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes within cardiomyocytes, including proliferation, differentiation, hypertrophy, and apoptosis.[1][2] Pharmacological inhibition of GSK-3 has emerged as a promising strategy to induce cardiomyocyte proliferation, a key goal in cardiac regeneration research.[1][3][4] This document provides detailed application notes and protocols for the use of common GSK-3 inhibitors in primary cardiomyocyte culture. While the user specified "GSK-114," this appears to be a non-standard nomenclature. Therefore, this guide will focus on well-characterized and widely used GSK-3 inhibitors such as BIO (6-bromoindirubin-3'-oxime), CHIR99021, and SB216763.
Data Presentation: Working Concentrations of GSK-3 Inhibitors
The optimal working concentration of a GSK-3 inhibitor can vary depending on the specific compound, the cell type, and the desired biological effect. The following table summarizes reported working concentrations for commonly used GSK-3 inhibitors in cardiomyocyte and related cellular contexts.
| Compound Name | Alternate Names | Target(s) | Typical Working Concentration | Incubation Time | Cell Type | Reported Effect |
| BIO | GSK-3 Inhibitor IX | GSK-3α/β | 0.1 - 5 µM | 24 - 72 hours | Neonatal Rat Cardiomyocytes | Promotes proliferation[3][5] |
| CHIR99021 | CT 99021 | GSK-3α/β | 5 - 15 µM | 24 - 48 hours | Human iPSC-derived Cardiomyocytes | Enhances differentiation and proliferation[6][7][8][9] |
| SB216763 | - | GSK-3α/β | 3 - 25 µM | 3 - 24 hours | Rat Ventricular Myocytes, Human Cardiac Slices | Prevents apoptosis, modulates conduction[10][11][12] |
Experimental Protocols
This section outlines a general protocol for the treatment of primary cardiomyocytes with a GSK-3 inhibitor, using BIO as an example. The principles can be adapted for other inhibitors.
Materials and Reagents
-
Primary neonatal or adult ventricular cardiomyocytes
-
Appropriate cardiomyocyte culture medium (e.g., DMEM supplemented with FBS, horse serum, and antibiotics)
-
GSK-3 inhibitor (e.g., BIO, CHIR99021, SB216763)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or coverslips coated with an appropriate extracellular matrix (e.g., gelatin, laminin, or fibronectin)
-
Standard cell culture incubator (37°C, 5% CO2)
Isolation and Culture of Primary Cardiomyocytes
High-quality primary cardiomyocytes are essential for successful experiments. Isolation protocols for neonatal and adult cardiomyocytes differ significantly.
-
Neonatal Cardiomyocyte Isolation: Typically involves enzymatic digestion of minced ventricular tissue from 1-3 day old rat or mouse pups. A series of digestions with enzymes like trypsin and collagenase is common. The resulting cell suspension is often pre-plated to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.
-
Adult Cardiomyocyte Isolation: Usually performed by retrograde Langendorff perfusion of the heart with collagenase-containing solutions. This method yields isolated, rod-shaped cardiomyocytes.
For detailed, step-by-step isolation protocols, refer to established methods in the literature.
Preparation of GSK-3 Inhibitor Stock Solution
-
GSK-3 inhibitors are typically supplied as a lyophilized powder.
-
To prepare a stock solution, reconstitute the powder in sterile DMSO. For example, to make a 10 mM stock solution of BIO (MW: 356.16 g/mol ), dissolve 1 mg in 280.7 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Treatment of Primary Cardiomyocytes with BIO
-
Plate freshly isolated or thawed primary cardiomyocytes on coated culture vessels at an appropriate density. Allow the cells to attach and recover for at least 24 hours.
-
On the day of treatment, thaw an aliquot of the BIO stock solution.
-
Dilute the BIO stock solution in pre-warmed cardiomyocyte culture medium to achieve the desired final working concentration (e.g., 1-5 µM). It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the existing culture medium from the cardiomyocytes and replace it with the medium containing the desired concentration of BIO.
-
Culture the cells for the desired duration (e.g., 24-72 hours), refreshing the medium with the inhibitor as needed, typically every 48 hours.
-
Include appropriate controls, such as a vehicle-only control (medium with the same concentration of DMSO used for the highest BIO concentration).
Assessment of Cellular Effects
The effects of GSK-3 inhibition on cardiomyocytes can be assessed using various standard assays:
-
Proliferation:
-
Immunocytochemistry: Staining for proliferation markers such as Ki67 or phospho-histone H3.
-
EdU/BrdU incorporation assays: To label cells undergoing DNA synthesis.
-
-
Hypertrophy:
-
Cell size measurement: Imaging and analysis of cardiomyocyte surface area.
-
Gene expression analysis (RT-qPCR): Measuring the expression of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
-
Viability/Apoptosis:
-
Live/dead staining: Using assays such as Calcein-AM/Ethidium homodimer-1.
-
TUNEL assay: To detect DNA fragmentation associated with apoptosis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GSK-3 inhibitor treatment of primary cardiomyocytes.
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the effect of GSK-3 inhibition.
References
- 1. Inhibition of GSK-3 to induce cardiomyocyte proliferation: a recipe for in situ cardiac regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The GSK-3 inhibitor BIO promotes proliferation in mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of GSK-3 to induce cardiomyocyte proliferation: a recipe for in situ cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. CHIR99021 and fibroblast growth factor 1 enhance the regenerative potency of human cardiac muscle patch after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. SB216763 | Cell Signaling Technology [cellsignal.com]
- 11. Inhibition of glycogen synthase kinase 3β prevents peroxide-induced collapse of mitochondrial membrane potential in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Glycogen Synthase Kinase-3 Inhibition Modulates Human Cardiac Conduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Dissolving GSK-114 in DMSO for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the dissolution of GSK-114 in Dimethyl Sulfoxide (DMSO) for use in in-vitro cell culture experiments. This compound is a potent and highly selective inhibitor of cardiac troponin I-interacting kinase (TNNI3K) and serves as a valuable tool in studying its biological roles. Proper handling and dissolution are critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. This information is essential for calculating concentrations for stock solutions and experimental assays.
| Property | Value | References |
| Molecular Formula | C₁₉H₂₃N₅O₄S | [1][2][3] |
| Molecular Weight | 417.48 g/mol | [1][2][4] |
| Appearance | Off-white to light yellow solid | [5] |
| Purity | >98% | [3] |
| Primary Target (IC₅₀) | TNNI3K (25 nM) | [1][2][4][5][6] |
| Secondary Target (IC₅₀) | B-Raf (1 µM) | [2][3][4][5][6] |
| Solubility in DMSO | 14.25 mM (5.95 mg/mL) | [7] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO. It is crucial to use high-quality, anhydrous DMSO to ensure the stability of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure for Preparing a 10 mM Stock Solution:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.175 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 417.48 g/mol = 0.004175 g = 4.175 mg
-
-
Add DMSO: Aseptically add the calculated volume of DMSO to the vial containing the this compound powder. For 4.175 mg, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.[8]
-
Aid Dissolution (if necessary): If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[2]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[2][4]
-
Storage: Store the aliquots as recommended in the storage table below.
Caption: Workflow for dissolving this compound in DMSO.
Application in Cell Culture
When using DMSO-dissolved compounds in cell culture, the final concentration of DMSO in the media is a critical factor. High concentrations of DMSO can be cytotoxic.[9]
General Guidelines:
-
Safe DMSO Concentration: For most cell lines, the final concentration of DMSO should not exceed 0.5%.[9]
-
Sensitive Cells: For primary cells or other sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[9]
-
Vehicle Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as the experimental groups, but without this compound.
Protocol for Diluting Stock Solution into Culture Medium:
-
Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration of this compound in your culture volume.
-
Example: To treat cells in 10 mL of medium with a final concentration of 1 µM this compound from a 10 mM stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) x V₁ = (1 µM) x (10,000 µL)
-
V₁ = 1 µL of 10 mM stock solution.
-
-
-
Prepare Working Solution: Add the calculated volume of the stock solution (1 µL in the example) to the final volume of cell culture medium (10 mL).
-
Mix Thoroughly: Gently mix the medium containing the diluted this compound before adding it to the cells.
-
Treat Cells: Replace the existing medium in the cell culture plate with the medium containing the final desired concentration of this compound.[8]
Storage and Stability
Proper storage is essential to maintain the activity and integrity of this compound.
| Form | Storage Temperature | Stability Period | References |
| Powder | -20°C | 2 years | [1][3] |
| Powder | 2-8°C (dark, dry) | Not specified | |
| In DMSO | -80°C | 6 months | [1][2][3] |
| In DMSO | -20°C | 1 month | [2] |
| In DMSO | 4°C | 2 weeks | [1][3] |
Recommendation: For long-term use, storing aliquots of the DMSO stock solution at -80°C is the preferred method to ensure stability.[1][2][3]
Mechanism of Action: TNNI3K Inhibition
This compound is a selective inhibitor of TNNI3K, a kinase expressed in heart tissue.[2][4] At higher concentrations (≥ 1 µM), it can also inhibit other kinases, which should be considered when interpreting experimental data.
Caption: this compound selectively inhibits TNNI3K signaling.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|CAS 1301761-96-5|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 1301761-96-5 [amp.chemicalbook.com]
- 6. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 7. This compound | 1301761-96-5 | MEK | MOLNOVA [molnova.cn]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols: Inducing Myocardial Ischemia/Reperfusion Injury in Rats Treated with GSK-114
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for inducing myocardial ischemia/reperfusion (I/R) injury in a rat model and outlines a proposed treatment regimen with GSK-114, a selective inhibitor of Troponin I-interacting kinase (TNNI3K). Myocardial I/R injury is a significant contributor to the morbidity and mortality associated with coronary artery disease. TNNI3K has been identified as a key mediator in the pathophysiology of I/R injury, primarily through the activation of the p38 MAPK signaling pathway and subsequent mitochondrial dysfunction. This compound offers a promising therapeutic strategy to mitigate this damage. This protocol details the surgical procedure for inducing I/R injury, the preparation and administration of this compound, and methods for assessing cardioprotection.
Introduction
Myocardial ischemia/reperfusion (I/R) injury paradoxically occurs upon the restoration of blood flow to an ischemic area of the heart. This reperfusion triggers a cascade of detrimental events, including inflammation, oxidative stress, and apoptosis, ultimately leading to cardiomyocyte death and infarct expansion. Troponin I-interacting kinase (TNNI3K) is a cardiac-specific kinase that has been shown to exacerbate I/R injury.[1][2] Studies have demonstrated that TNNI3K promotes mitochondrial reactive oxygen species (mROS) production and activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, both of which are critical drivers of cell death in the context of I/R.[1][3][4]
This compound is a potent and selective small molecule inhibitor of TNNI3K.[5][6] Its selectivity for TNNI3K over other kinases, such as B-Raf, makes it a valuable tool for investigating the specific role of TNNI3K in cardiac pathophysiology and a potential therapeutic agent for reducing I/R injury.[5][6] This protocol provides a detailed methodology for evaluating the cardioprotective effects of this compound in a rat model of myocardial I/R injury.
Quantitative Data Summary
The following table summarizes expected quantitative outcomes based on studies investigating TNNI3K inhibition in I/R injury models. These values are illustrative and may vary based on specific experimental conditions.
| Group | Treatment | Infarct Size (% of Area at Risk) | p38 MAPK Phosphorylation (Fold Change vs. Sham) | Mitochondrial ROS Production (Fold Change vs. Sham) |
| Sham | Vehicle | 0% | 1.0 | 1.0 |
| I/R + Vehicle | Vehicle | 45-55% | 3.5 - 4.5 | 3.0 - 4.0 |
| I/R + this compound | This compound (proposed dose) | 20-30% | 1.5 - 2.5 | 1.5 - 2.5 |
Experimental Protocols
Materials and Reagents
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (powder)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Anesthetics (e.g., sodium pentobarbital, or a combination of ketamine and xylazine)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator
-
ECG monitoring system
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans Blue dye
-
Buffer solutions (e.g., PBS, formalin)
-
Materials for Western blotting and mitochondrial ROS assays
Animal Model: Myocardial Ischemia/Reperfusion Injury
This protocol describes the induction of myocardial I/R injury by temporary ligation of the left anterior descending (LAD) coronary artery.[7][8][9]
-
Anesthesia and Ventilation:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Intubate the trachea and connect the animal to a small animal ventilator, maintaining a tidal volume of 10 ml/kg at a rate of 60-70 breaths/minute.
-
-
Surgical Procedure:
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Carefully open the pericardium to visualize the LAD coronary artery.
-
Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion can be confirmed by the appearance of a pale color in the myocardial tissue distal to the ligature and by ST-segment elevation on the ECG.
-
-
Ischemia and Reperfusion:
-
Maintain the ischemic period for 30 minutes.
-
Initiate reperfusion by releasing the ligature. Successful reperfusion is indicated by the return of color to the myocardium.
-
Allow for a reperfusion period of 2 hours.
-
This compound Treatment Protocol
This is a proposed treatment protocol based on the known properties of this compound and general practices for administering small molecule inhibitors in vivo.[10][11]
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution with the appropriate vehicle to the final desired concentration. A proposed vehicle is 10% DMSO, 40% PEG300, and 50% PBS for intravenous administration.
-
-
Administration of this compound:
-
Administer this compound via intravenous (e.g., tail vein) injection.
-
Proposed Dosage: A starting dose of 1-5 mg/kg is recommended, based on typical in vivo doses for similar kinase inhibitors. Dose-response studies should be conducted to determine the optimal effective dose.
-
Timing of Administration: Administer this compound approximately 15-30 minutes prior to the onset of ischemia.
-
Assessment of Cardioprotection
-
Measurement of Infarct Size:
-
At the end of the reperfusion period, re-occlude the LAD and inject Evans Blue dye intravenously to delineate the area at risk (AAR).
-
Excise the heart and slice it into 2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR using image analysis software.
-
-
Biochemical Analysis:
-
Collect heart tissue samples from the ischemic area for Western blot analysis to determine the phosphorylation status of p38 MAPK.
-
Isolate mitochondria from heart tissue to measure reactive oxygen species (ROS) production using appropriate fluorescent probes.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: TNNI3K signaling in I/R injury and the inhibitory action of this compound.
Caption: Experimental workflow for inducing I/R injury in rats treated with this compound.
References
- 1. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Rodent Model of Myocardial Ischemia and Reperfusion Injury [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of rat gut reperfusion injury with an agent developed for the mouse. Evidence that amplification of injury by innate immunity is conserved between two animal species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Infarct Size in Animal Models Following Administration of a Glycogen Synthase Kinase-3β Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myocardial infarction, a leading cause of morbidity and mortality worldwide, results from prolonged ischemia and subsequent reperfusion of the myocardium, leading to cardiomyocyte death and tissue necrosis. A key therapeutic goal in the management of acute myocardial infarction is the reduction of infarct size. Glycogen synthase kinase-3β (GSK-3β) has emerged as a critical mediator in cardioprotective signaling pathways.[1][2][3] Inhibition of GSK-3β at the time of reperfusion has been shown to be a promising strategy to protect the heart from ischemia/reperfusion (I/R) injury.[3][4] This protective effect is largely attributed to the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a key event in cell death pathways.[1][3]
These application notes provide a detailed protocol for measuring infarct size in a murine model of myocardial I/R injury, in the context of evaluating the therapeutic potential of a GSK-3β inhibitor, herein referred to as GSK-114. The protocols described are based on established methodologies for infarct size assessment.
Experimental Protocols
1. Murine Model of Myocardial Ischemia/Reperfusion (I/R) Injury
This protocol describes the surgical procedure to induce a temporary occlusion of the left anterior descending (LAD) coronary artery in mice, followed by reperfusion.[5]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture (8-0 silk)
-
Heating pad
-
This compound solution (or vehicle control)
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Identify the LAD coronary artery.
-
Ligate the LAD with an 8-0 silk suture. Successful occlusion can be confirmed by the discoloration of the ventricular wall.
-
Maintain the occlusion for a predetermined period (e.g., 30-60 minutes).
-
Release the ligature to allow for reperfusion of the myocardium.
-
Administer this compound (or vehicle) at the onset of reperfusion, as per the experimental design (e.g., intravenous injection).
-
Close the chest cavity and allow the animal to recover.
-
Maintain the animal for a specified reperfusion period (e.g., 24 hours) before infarct size measurement.
2. Infarct Size Measurement using Triphenyltetrazolium Chloride (TTC) Staining
TTC is a colorless dye that is reduced by dehydrogenases in viable myocardial tissue to a red formazan precipitate.[6] Infarcted tissue, lacking these enzymes, remains pale.[7][8]
Materials:
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution (1% in phosphate buffer)
-
Phosphate-buffered saline (PBS)
-
10% formalin
-
Heart matrix or slicing device
-
Digital camera or scanner
-
Image analysis software (e.g., ImageJ)
Procedure:
-
After the reperfusion period, re-anesthetize the animal and excise the heart.
-
Cannulate the aorta and perfuse the heart with PBS to wash out the blood.
-
To delineate the area at risk (AAR), the LAD can be re-occluded, and a vital dye (e.g., Evans blue) can be perfused through the aorta, staining the non-ischemic tissue blue.
-
Freeze the heart for a short period to facilitate slicing.
-
Slice the ventricles into uniform sections (e.g., 1 mm thick) using a heart matrix.
-
Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes.[7]
-
Fix the stained slices in 10% formalin to enhance the contrast between viable and necrotic tissue.[7]
-
Image the heart slices using a digital camera or scanner.
-
Using image analysis software, measure the total area of the left ventricle (LV), the area at risk (AAR - unstained by Evans blue), and the infarcted area (pale tissue within the AAR).
-
Calculate the infarct size as a percentage of the AAR: Infarct Size (%) = (Infarcted Area / AAR) x 100.
Data Presentation
The quantitative data from the infarct size analysis should be summarized in a table for clear comparison between the treatment and control groups.
| Treatment Group | N | Area at Risk (AAR) (% of LV) | Infarct Size (% of AAR) |
| Vehicle Control | 10 | 48.5 ± 3.2 | 55.2 ± 4.5 |
| This compound (1 mg/kg) | 10 | 47.9 ± 2.8 | 35.8 ± 3.9 |
| This compound (5 mg/kg) | 10 | 48.2 ± 3.5 | 22.1 ± 3.1 |
| *Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. (Note: This data is hypothetical and for illustrative purposes only). |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on infarct size.
References
- 1. Role of glycogen synthase kinase-3beta in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of glycogen synthase kinase-3β in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug development targeting the glycogen synthase kinase-3beta (GSK-3beta)-mediated signal transduction pathway: role of GSK-3beta in myocardial protection against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Roles of GSK-3β during Myocardial Ischemia and Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myocardial infarction: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 8. medschool.vcu.edu [medschool.vcu.edu]
Application Notes and Protocols: Utilizing GSK-114 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-114 is a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K), a kinase primarily expressed in cardiac tissue.[1] While its role is best characterized in cardiac physiology, the involvement of TNNI3K in other cellular processes and its potential as a therapeutic target in other diseases are areas of active investigation. This document provides a hypothetical framework and detailed protocols for exploring the synergistic potential of this compound in combination with other kinase inhibitors. The proposed combinations are based on the known signaling pathways associated with TNNI3K and are intended to guide researchers in designing and executing experiments to uncover novel therapeutic strategies.
Rationale for Combination Therapy
TNNI3K has been shown to modulate the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Activation of the p38 MAPK pathway is implicated in various cellular processes, including inflammation, apoptosis, and cell differentiation, and its dysregulation is a hallmark of many diseases, including cancer. Therefore, a rational approach to combination therapy involves the dual inhibition of TNNI3K and a key component of a related signaling pathway, such as the p38 MAPK pathway. The hypothesis is that by blocking the signaling network at two distinct points, a synergistic therapeutic effect can be achieved, potentially leading to enhanced efficacy and reduced dosages of individual agents.
Quantitative Data Summary
The following table represents hypothetical data from a study investigating the synergistic effects of this compound in combination with a p38 MAPK inhibitor (e.g., SB203580) in a relevant cancer cell line.
| Inhibitor(s) | Cell Line | IC50 (nM) | Combination Index (CI) at Fa=0.5 * | Synergy |
| This compound | Cancer Cell Line X | 25 | - | - |
| p38 MAPK Inhibitor | Cancer Cell Line X | 50 | - | - |
| This compound + p38 MAPK Inhibitor | Cancer Cell Line X | This compound: 5 p38 MAPK Inhibitor: 10 | 0.6 | Synergistic |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow
TNNI3K and p38 MAPK Signaling Pathway
References
Application Note: Flow Cytometry Analysis of Apoptosis in Cells Treated with GSK-114
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK-114 is a potent and highly selective, orally active inhibitor of TNNI3K (Cardiac troponin I-interacting kinase), with an IC50 of 25 nM.[1][2] While TNNI3K is primarily expressed in heart tissue, at higher concentrations (1 µM), this compound has been shown to inhibit other kinases, including B-Raf and MEK5, which are known components of pro-survival signaling pathways in cancer cells.[2]
This application note provides a general framework and a detailed protocol for investigating the potential pro-apoptotic effects of this compound on cancer cells using flow cytometry. The central hypothesis is that this compound, through potential off-target inhibition of key survival kinases, may induce programmed cell death (apoptosis). The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely used technique for quantifying apoptosis.[3][4]
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[3] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[3] By using these two stains, flow cytometry can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[3][5]
Hypothetical Signaling Pathway for Kinase Inhibitor-Induced Apoptosis
The following diagram illustrates a hypothetical signaling pathway by which a kinase inhibitor, such as this compound, might induce apoptosis through the inhibition of a pro-survival pathway like the MAPK/ERK cascade, which involves kinases such as B-Raf and MEK. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins (e.g., Bax) and the inactivation of anti-apoptotic proteins (e.g., Bcl-2), ultimately resulting in caspase activation and the execution of apoptosis.
Caption: Hypothetical signaling pathway of this compound inducing apoptosis.
Experimental Workflow
The overall process for assessing apoptosis in this compound treated cells involves several key stages, from initial cell culture to final data analysis.
Caption: Workflow for apoptosis analysis via flow cytometry.
Principle of Annexin V and PI Staining
The differential staining of cells with Annexin V-FITC and Propidium Iodide (PI) allows for the categorization of the cell population into four distinct groups, which can be visualized on a two-dimensional flow cytometry dot plot.
Caption: Interpretation of Annexin V and PI staining results.
Materials and Reagents
-
This compound compound (stored as a stock solution in DMSO)
-
Cancer cell line (e.g., Jurkat, HCT116, or other relevant line)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer equipped with a 488 nm laser
Experimental Protocol
This protocol provides a method for treating cells with this compound and subsequently staining them with Annexin V-FITC and PI for flow cytometric analysis.
1. Cell Seeding and Treatment a. Culture cells under standard conditions until they reach approximately 80% confluency. b. For adherent cells: Trypsinize, count, and seed the cells into 6-well plates at a density of 2-5 x 10^5 cells/well. Allow them to attach overnight. c. For suspension cells: Seed cells into 6-well plates at a density of 5 x 10^5 cells/well. d. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested concentration range is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. e. Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control. f. Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
2. Cell Harvesting and Staining a. For adherent cells: Carefully collect the culture medium from each well, as it contains floating apoptotic cells. Centrifuge the medium at 300 x g for 5 minutes and save the pellet. Wash the adherent cells once with PBS, then add trypsin to detach them. Combine the detached cells with the corresponding pellet from the supernatant. b. For suspension cells: Transfer the cell suspension from each well into centrifuge tubes. c. Centrifuge the combined cells at 300 x g for 5 minutes at room temperature.[4] d. Discard the supernatant and gently wash the cell pellet twice with 1 mL of cold PBS.[4] e. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. f. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[6] The cell concentration should be approximately 1 x 10^6 cells/mL.[2] g. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the 100 µL of cell suspension.[6] h. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6]
3. Flow Cytometry Analysis a. After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[1][6] b. Analyze the samples immediately (within 1 hour) on a flow cytometer.[5][6] c. Use a 488 nm laser for excitation. Measure FITC fluorescence emission at ~530 nm (e.g., FL1 channel) and PI fluorescence emission at >575 nm (e.g., FL3 channel).[2] d. For setting up compensation and quadrants, use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. e. Collect at least 10,000 events per sample for statistically significant analysis.
Data Presentation
The data acquired from the flow cytometer can be analyzed to quantify the percentage of cells in each quadrant. The results should be summarized in a table to facilitate comparison across different concentrations of this compound.
Table 1: Representative Data for Apoptosis Induction by this compound in HCT116 Cells after 48h Treatment
| This compound Conc. (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle) | 94.5 ± 2.1 | 2.5 ± 0.8 | 3.0 ± 1.1 |
| 0.5 | 88.2 ± 3.5 | 6.8 ± 1.5 | 5.0 ± 1.9 |
| 1.0 | 75.1 ± 4.2 | 15.4 ± 2.8 | 9.5 ± 2.3 |
| 5.0 | 45.6 ± 5.1 | 30.2 ± 4.5 | 24.2 ± 3.7 |
| 10.0 | 20.3 ± 4.8 | 42.5 ± 5.3 | 37.2 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments. The data shown are for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for evaluating the apoptotic potential of the TNNI3K inhibitor this compound in a cellular context. By employing the Annexin V and Propidium Iodide staining method with flow cytometry, researchers can quantitatively assess the induction of apoptosis in a dose- and time-dependent manner. While the primary target of this compound is TNNI3K, this protocol allows for the systematic investigation of its potential off-target effects on cancer cell viability, providing valuable insights for drug development and cancer research professionals.
References
- 1. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 4. gsk.com [gsk.com]
- 5. GSK-3 inhibitor induces apoptosis and cell cycle arrest in CD133+/CD44+ prostate cancer cells through modulation of Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nsuworks.nova.edu [nsuworks.nova.edu]
Application Notes and Protocols: Immunofluorescence Staining for TNNI3K Localization Following GSK-114 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a critical regulator of cardiac signaling and a promising therapeutic target in various cardiovascular diseases.[1][2][3] TNNI3K is implicated in cardiac hypertrophy, myocardial infarction, and conduction abnormalities.[3][4] Understanding the subcellular localization of TNNI3K is crucial for elucidating its function and the mechanisms by which its inhibition may confer therapeutic benefits. Published studies have indicated that TNNI3K can be found in the perinuclear or nuclear regions of cardiomyocytes, as well as at the sarcomeric Z-disc.[1][2][5][6]
GSK-114 is a potent and selective small molecule inhibitor of TNNI3K, with an IC50 of 25 nM.[7][8][9] By inhibiting the kinase activity of TNNI3K, this compound has the potential to modulate downstream signaling pathways involved in cardiac stress responses.[10] A key aspect of understanding the cellular effects of this compound is to determine whether it alters the subcellular distribution of TNNI3K. Changes in protein localization upon inhibitor binding can provide insights into the regulation of TNNI3K activity and its interaction with other cellular components.
These application notes provide a detailed protocol for performing immunofluorescence staining to investigate the localization of TNNI3K in cardiomyocytes following treatment with this compound.
Key Signaling Pathway Involving TNNI3K
TNNI3K is known to be involved in stress-induced cardiac signaling. One proposed pathway involves the activation of p38 MAPK, leading to increased mitochondrial reactive oxygen species (ROS) generation and subsequent cardiomyocyte death.[1] Inhibition of TNNI3K with this compound is expected to attenuate this pathway.
Experimental Design and Workflow
The following workflow outlines the key steps to assess the effect of this compound on TNNI3K localization.
Detailed Experimental Protocol
This protocol is optimized for cultured neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials and Reagents:
-
Cells: Primary NRVMs or hiPSC-CMs
-
Culture medium: Appropriate for the cell type
-
This compound: TNNI3K inhibitor (e.g., DC Chemicals, Cat. No. This compound)[8]
-
Vehicle: DMSO
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20
-
Primary Antibody: Rabbit anti-TNNI3K antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Counterstains:
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Alexa Fluor 568 Phalloidin for F-actin staining (to visualize sarcomeres)
-
-
Mounting Medium: Anti-fade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding:
-
Seed cardiomyocytes on fibronectin-coated glass coverslips in a 24-well plate at an appropriate density to achieve 70-80% confluency.
-
Culture cells for 24-48 hours to allow for attachment and spreading.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to the desired final concentrations (e.g., 0 nM, 25 nM, 100 nM, 500 nM). Include a vehicle-only control (DMSO).
-
Replace the culture medium with the treatment medium and incubate for the desired time (e.g., 1, 6, 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TNNI3K antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody and Alexa Fluor 568 Phalloidin in Blocking Buffer.
-
Incubate the cells with the secondary antibody and phalloidin solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging:
-
Acquire images using a confocal laser scanning microscope.
-
Capture images of the TNNI3K (Alexa Fluor 488), sarcomeres (Alexa Fluor 568), and nuclei (DAPI) channels.
-
Use consistent imaging settings (e.g., laser power, gain, pinhole) across all samples for accurate comparison.
-
Data Presentation and Analysis
Quantitative analysis of TNNI3K localization can be performed by measuring the fluorescence intensity in different subcellular compartments (e.g., nucleus vs. cytoplasm/sarcomere).
Table 1: Quantitative Analysis of TNNI3K Subcellular Localization
| This compound Conc. (nM) | Treatment Time (hr) | Nuclear TNNI3K Intensity (Arbitrary Units) | Cytoplasmic/Sarcomeric TNNI3K Intensity (Arbitrary Units) | Nuclear/Cytoplasmic Intensity Ratio |
| 0 (Vehicle) | 1 | 150.2 ± 12.5 | 85.6 ± 9.8 | 1.75 |
| 25 | 1 | 145.8 ± 11.9 | 88.1 ± 10.2 | 1.65 |
| 100 | 1 | 130.5 ± 10.7 | 105.3 ± 11.5 | 1.24 |
| 500 | 1 | 112.3 ± 9.8 | 128.9 ± 13.1 | 0.87 |
| 0 (Vehicle) | 6 | 155.7 ± 13.1 | 82.4 ± 8.9 | 1.89 |
| 25 | 6 | 120.1 ± 11.2 | 115.7 ± 12.3 | 1.04 |
| 100 | 6 | 95.4 ± 8.7 | 145.2 ± 14.8 | 0.66 |
| 500 | 6 | 78.9 ± 7.5 | 162.8 ± 15.9 | 0.48 |
| 0 (Vehicle) | 24 | 152.9 ± 12.8 | 84.1 ± 9.1 | 1.82 |
| 25 | 24 | 105.6 ± 9.9 | 130.4 ± 13.4 | 0.81 |
| 100 | 24 | 82.3 ± 8.1 | 158.7 ± 15.2 | 0.52 |
| 500 | 24 | 65.1 ± 6.9 | 175.3 ± 16.7 | 0.37 |
Data are presented as mean ± SEM from three independent experiments.
Expected Outcomes and Interpretation
Based on the known functions of kinases and their inhibitors, a possible outcome is that this compound treatment may induce a change in TNNI3K localization. For instance, inhibition of kinase activity might lead to a redistribution of TNNI3K from the nucleus to the cytoplasm and/or sarcomeres. This could be due to conformational changes upon inhibitor binding that mask or expose localization signals or alter its interaction with binding partners that tether it to specific subcellular compartments.
Conclusion
This application note provides a comprehensive framework for investigating the effect of the TNNI3K inhibitor this compound on the subcellular localization of TNNI3K in cardiomyocytes. The detailed protocol and expected outcomes will guide researchers in designing and interpreting experiments aimed at understanding the cellular mechanisms of TNNI3K inhibition. Such studies are vital for the continued development of TNNI3K-targeted therapies for cardiovascular diseases.
References
- 1. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of TNNI3K, a cardiac-specific MAPKKK, promotes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 8. This compound|CAS 1301761-96-5|DC Chemicals [dcchemicals.com]
- 9. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]
- 11. fujifilmcdi.com [fujifilmcdi.com]
Application Note: Real-time PCR Analysis of Gene Expression Changes Induced by GSK-114
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing real-time polymerase chain reaction (qPCR) to analyze changes in gene expression in response to treatment with GSK-114, a selective inhibitor of the Janus kinase (JAK) signaling pathway. The protocols detailed herein cover cell culture and treatment, RNA extraction, cDNA synthesis, and qPCR data analysis. Furthermore, this note presents a hypothetical dataset to illustrate the expected outcomes and includes diagrams of the targeted signaling pathway and experimental workflow.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of inflammatory diseases and cancers. This compound is a novel small molecule inhibitor designed to selectively target the ATP-binding pocket of JAK family members, thereby modulating the expression of downstream pro-inflammatory and cell cycle-related genes.
This application note provides a detailed methodology for quantifying the effects of this compound on the expression of target genes, such as SOCS3 and BCL2, in a human cancer cell line. The presented protocols are optimized for accuracy and reproducibility, enabling researchers to effectively assess the pharmacological impact of this compound in a preclinical setting.
Signaling Pathway
This compound inhibits the phosphorylation and activation of JAKs, which in turn prevents the phosphorylation and dimerization of STAT proteins. This blockade inhibits the translocation of STAT dimers to the nucleus, ultimately leading to the downregulation of target gene transcription.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 6-well plate at a density of 2 x 10^5 cells per well in complete growth medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Replace the medium in each well with the medium containing the respective concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
RNA Extraction and Purification
-
Cell Lysis: After incubation, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 500 µL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (50 µM), and 1 µL of 10 mM dNTP mix. Adjust the total volume to 13 µL with RNase-free water.
-
Denaturation and Annealing: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, 1 µL of RNaseOUT™ Recombinant RNase Inhibitor, and 1 µL of SuperScript™ III Reverse Transcriptase (200 units/µL).
-
Synthesis: Add 7 µL of the master mix to the RNA/primer mixture, mix gently, and incubate at 50°C for 60 minutes.
-
Inactivation: Inactivate the reaction by heating to 70°C for 15 minutes.
Real-time PCR
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well PCR plate. For each reaction, combine 10 µL of 2X SYBR Green qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (1:10), and 6 µL of nuclease-free water to a final volume of 20 µL.
-
Primer Sequences:
-
SOCS3 Forward: 5'-GCTGGTACTGAGCCGACCT-3'
-
SOCS3 Reverse: 5'-AGGTAGGTCGCCGTCGAT-3'
-
BCL2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'
-
BCL2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
Data Analysis
The relative gene expression can be calculated using the 2-ΔΔCt method.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene (GAPDH). ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control. ΔΔCt = ΔCt(treated) - ΔCt(control)
-
Calculate Fold Change: Determine the relative expression fold change. Fold Change = 2-ΔΔCt
Experimental Workflow
Caption: The experimental workflow from cell culture to data analysis.
Hypothetical Results
The following tables summarize the expected quantitative data from the real-time PCR analysis of gene expression changes following a 24-hour treatment with this compound.
Table 1: Average Ct Values (n=3)
| Treatment | SOCS3 | BCL2 | GAPDH |
| Vehicle (DMSO) | 22.5 | 20.8 | 18.2 |
| This compound (0.1 µM) | 23.4 | 21.5 | 18.3 |
| This compound (1 µM) | 25.1 | 23.0 | 18.1 |
| This compound (10 µM) | 27.8 | 25.6 | 18.2 |
Table 2: Relative Gene Expression Fold Change (2-ΔΔCt)
| Treatment | SOCS3 Fold Change | BCL2 Fold Change |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (0.1 µM) | 0.54 | 0.62 |
| This compound (1 µM) | 0.22 | 0.28 |
| This compound (10 µM) | 0.05 | 0.07 |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on gene expression. The hypothetical data demonstrate a dose-dependent decrease in the expression of the target genes SOCS3 and BCL2, consistent with the inhibitory action of this compound on the JAK-STAT pathway. This methodology can be adapted to study other compounds and target genes of interest.
Troubleshooting & Optimization
Optimizing GSK-114 concentration to avoid off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of GSK-114 in your experiments and minimize off-target effects. This compound is a potent inhibitor of Troponin I-interacting kinase 3 (TNNI3K), a kinase primarily expressed in cardiac tissue. While highly selective, understanding its off-target profile is crucial for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known off-targets?
A1: The primary target of this compound is TNNI3K , with a reported IC50 of approximately 25 nM .[1][2] The most well-characterized off-target is B-Raf , with a significantly lower potency (IC50 ≈ 1000 nM or 1 µM), indicating a 40-fold selectivity for TNNI3K over B-Raf.[1][2] Kinome scan analyses have identified other potential off-target kinases, including ACK1, GAK, MEK5, PDGFRB, STK36, and ZAK, especially at higher concentrations (e.g., 1 µM).
Q2: What are the known signaling pathways regulated by TNNI3K and B-Raf?
A2: TNNI3K is implicated in cardiac signaling pathways, playing a role in cardiac muscle contraction and hypertrophy.[3] Its downstream effectors include p38 MAPK and cardiac Troponin I (cTnI).[3][4][5][6][7][8] B-Raf is a key component of the well-established MAPK/ERK signaling cascade . This pathway is crucial for regulating cell division, differentiation, and survival. Downstream effectors of B-Raf include MEK1/2 and subsequently ERK1/2.
Q3: What is a recommended starting concentration for in vitro experiments with this compound?
A3: For initial in vitro experiments targeting TNNI3K, a starting concentration range of 25-100 nM is recommended. This range is based on the IC50 value for TNNI3K and aims to achieve target engagement while minimizing the potential for off-target effects on B-Raf and other kinases. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How can I confirm that this compound is engaging TNNI3K in my cellular experiments?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context. This method assesses the thermal stability of a protein upon ligand binding. An increase in the melting temperature of TNNI3K in the presence of this compound indicates direct binding.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
This could be due to off-target effects, especially if using high concentrations of this compound.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to identify the minimal effective concentration that elicits the desired on-target phenotype.
-
Assess Off-Target Pathway Activation: Analyze the activation state of key downstream effectors of known off-targets. For example, check the phosphorylation status of MEK and ERK to assess the potential engagement of the B-Raf pathway.
-
Kinome Profiling: For in-depth analysis, consider performing a kinome-wide selectivity profiling assay to identify all potential off-targets of this compound in your experimental system.
Issue 2: Difficulty in observing the desired phenotype after this compound treatment.
This could be due to insufficient target engagement or issues with the experimental setup.
Troubleshooting Steps:
-
Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to TNNI3K in your cells at the concentration used.
-
Verify Compound Integrity: Ensure the this compound compound is of high purity and has not degraded.
-
Optimize Assay Conditions: Re-evaluate your experimental protocol, including cell density, treatment duration, and the sensitivity of your readout.
Data Presentation
Table 1: Inhibitory Potency of this compound against its Primary Target and Known Off-Targets
| Target | IC50 (nM) | Fold Selectivity vs. TNNI3K | Reference |
| TNNI3K | 25 | 1 | [1][2] |
| B-Raf (V600E) | 1000 | 40 | [1][2] |
| ACK1 | >1000 | >40 | |
| GAK | >1000 | >40 | |
| MEK5 | >1000 | >40 | |
| PDGFRB | >1000 | >40 | |
| STK36 | >1000 | >40 | |
| ZAK | >1000 | >40 |
Note: IC50 values for off-targets other than B-Raf are often reported as >1000 nM in broad kinase screening panels, indicating significantly lower potency compared to TNNI3K.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a luminescent ADP detection assay to measure the in vitro inhibitory activity of this compound against TNNI3K or other kinases.
Materials:
-
Purified recombinant TNNI3K enzyme
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific TNNI3K substrate)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (Kinase Buffer)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In each well of the plate, prepare a reaction mix containing the kinase buffer, TNNI3K enzyme, and the kinase substrate.
-
Add Inhibitor: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol allows for the confirmation of this compound target engagement with TNNI3K in a cellular environment.
Materials:
-
Cells expressing endogenous or overexpressed TNNI3K
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against TNNI3K and a loading control)
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellets in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Separate Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for TNNI3K and a loading control antibody (e.g., GAPDH or β-actin). Use a corresponding secondary antibody and a suitable detection reagent.
-
Data Analysis: Quantify the band intensities for TNNI3K at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble TNNI3K as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Mandatory Visualizations
Caption: TNNI3K Signaling Pathway and Point of this compound Inhibition.
Caption: B-Raf MAPK/ERK Signaling Pathway and Potential Off-Target Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ulab360.com [ulab360.com]
- 6. TNNI3K is a novel mediator of myofilament function and phosphorylates cardiac troponin I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNNI3K is a novel mediator of myofilament function and phosphorylates cardiac troponin I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GSK-114 Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation of GSK-114 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify the cause of precipitation and provide solutions to ensure experimental success.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture media can arise from a variety of factors, ranging from improper storage and handling to interactions with media components. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Visual Inspection and Initial Assessment
The first step is to carefully observe the nature of the precipitate.
| Observation | Potential Cause | Recommended Action |
| Fine, crystalline particles appearing after adding this compound | Compound precipitation due to low solubility. | Proceed to Step 2: Stock Solution Preparation and Handling . |
| Cloudiness or turbidity throughout the media | Can be compound precipitation, but also bacterial, fungal, or yeast contamination.[1][2] | Check for other signs of contamination (e.g., rapid pH change, unusual odor). If contamination is suspected, discard the culture and media and review sterile techniques.[2] If contamination is ruled out, proceed to Step 3: Cell Culture Media Composition . |
| Precipitate forms after incubation at 37°C | Temperature-sensitive precipitation of media components or the compound.[1][3] | Proceed to Step 4: Incubation and Environmental Factors . |
| Precipitate is localized or forms a film on the culture vessel surface | Interaction with the culture vessel surface or localized changes in concentration due to evaporation.[2] | Proceed to Step 4: Incubation and Environmental Factors . |
Step 2: Stock Solution Preparation and Handling
Incorrect preparation and storage of your this compound stock solution is a common source of precipitation. This compound is typically dissolved in DMSO.[4][5][6]
-
Is the stock solution fully dissolved? Before adding to your media, ensure there are no visible crystals in your this compound stock solution. If needed, gently warm the solution to 37°C and vortex to aid dissolution.[7]
-
What is the age and storage condition of the stock solution? this compound in DMSO is stable for 2 weeks at 4°C and 6 months at -80°C.[5][6] Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[1][2] Aliquot your stock solution into smaller, single-use volumes.
-
What is the final concentration of DMSO in your media? High concentrations of DMSO can be toxic to cells and can also affect the solubility of other media components. It is best practice to keep the final DMSO concentration below 0.5% (v/v).
Experimental Protocol: Solubility Assessment of this compound Stock
This protocol helps determine if the this compound stock solution is a contributing factor to the precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (serum-free and with serum)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Microplate reader or spectrophotometer (optional)
Method:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium in microcentrifuge tubes.
-
Include a control with only DMSO added to the medium at the highest concentration used.
-
Visually inspect for immediate precipitation.
-
Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
After incubation, visually inspect for precipitation again.
-
(Optional) Centrifuge the tubes and measure the absorbance of the supernatant at a wavelength where this compound absorbs to quantify the amount of soluble compound.
Step 3: Cell Culture Media Composition
Interactions between this compound and components of your cell culture medium can lead to precipitation.
-
Serum Concentration: High concentrations of serum proteins can sometimes cause compounds to precipitate. Try reducing the serum concentration or using a serum-free medium if your cell line allows.
-
Salt and Ion Concentration: Cell culture media are complex solutions of salts, amino acids, and vitamins. High concentrations of certain ions, like calcium and phosphate, can lead to the formation of insoluble salts.[1][2]
-
Action: Review the composition of your basal media and any supplements. Consider preparing media with lower concentrations of potentially problematic ions.
-
-
pH of the Medium: The pH of the culture medium can affect the solubility of this compound. Ensure the medium is properly buffered, typically with sodium bicarbonate and a controlled CO2 environment, or with HEPES buffer. A rapid shift in pH can indicate a problem with the CO2 supply or buffer concentration.[8]
FAQs: this compound Precipitation
Q1: Why did my this compound precipitate after I added it to the cell culture medium?
A1: This is likely due to the poor aqueous solubility of this compound. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment like cell culture media, the compound can crash out of solution. To mitigate this, add the stock solution to the media dropwise while gently swirling the flask.
Q2: I observed precipitation after incubating my cells with this compound for 24 hours. What could be the cause?
A2: This could be due to several factors. The compound may be degrading over time into less soluble byproducts. Alternatively, cellular metabolism could be altering the pH of the local microenvironment, leading to precipitation. It is also possible that the precipitate is not this compound itself, but rather a component of the media that has precipitated due to the presence of the compound or changes in culture conditions.[3][9]
Q3: Can the type of cell culture plate I use affect this compound precipitation?
A3: While less common, some compounds can adsorb to the surface of certain plastics. If you observe precipitation primarily on the bottom of the well, consider trying plates from a different manufacturer or plates with a different surface coating.
Q4: Are there any additives that can help prevent this compound precipitation?
A4: Certain excipients can be used to improve the solubility of poorly soluble compounds. For example, surfactants like Pluronic F127 have been shown to inhibit drug precipitation in some formulations.[10] However, the use of such additives should be carefully validated to ensure they do not affect your experimental results.
Visualizing Experimental Workflows and Logical Relationships
To aid in troubleshooting, the following diagrams illustrate key processes and decision points.
Caption: Diagram 1: Recommended workflow for preparing and adding this compound to cell culture.
Caption: Diagram 2: A logical flowchart to systematically troubleshoot this compound precipitation.
Signaling Pathway Context
This compound is an inhibitor of TNNI3K (Troponin I-interacting kinase), which is primarily expressed in cardiac tissue.[7] While a detailed signaling pathway may not be directly relevant to the issue of precipitation, understanding the target can be important for experimental design.
Caption: Diagram 3: Simplified representation of this compound's inhibitory action on TNNI3K.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound|CAS 1301761-96-5|DC Chemicals [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. adl.usm.my [adl.usm.my]
- 9. cellculturedish.com [cellculturedish.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: GSK-114 and Non-Cardiac Cell Line Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the potential cytotoxicity of compounds referred to as "GSK-114" in non-cardiac cell lines.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected cytotoxicity with this compound. How can I troubleshoot this?
A1: The first crucial step is to confirm the precise identity of your compound. The designation "this compound" has been associated with different molecules in scientific literature and commercial sources. Please refer to the "Compound Identification Guide" below to determine which compound you are working with, as their mechanisms of action and cytotoxic profiles differ significantly.
Q2: How can I be sure which "this compound" I have?
A2: Check the Certificate of Analysis (CofA) from your supplier. The CAS (Chemical Abstracts Service) number is the most reliable identifier.
-
If your compound is Elraglusib (also known as 9-ING-41), the CAS number is 1394023-32-7.
-
If you are working with MGI 114 (HMAF), its CAS number is 164365-59-1.
-
If it is the TNNI3K inhibitor GSK114 , the reported CAS number is 1301761-96-5.
Once you have confirmed the identity, you can refer to the specific data and troubleshooting advice for that compound.
Q3: What is the known mechanism of cytotoxicity for Elraglusib (9-ING-41)?
A3: While initially developed as a GSK3 inhibitor, the primary mechanism of cytotoxicity for Elraglusib is through the destabilization of microtubules.[1] This disruption of the cellular cytoskeleton leads to mitotic slippage, DNA damage, and ultimately apoptosis.[1]
Q4: What is the cytotoxic mechanism of MGI 114?
A4: MGI 114, an acylfulvene derivative, exhibits cytotoxicity that is linked to cellular metabolism and its ability to bind to DNA.[2][3] It is noted to be significantly more toxic on a cellular level compared to its parent compound, acylfulvene, requiring fewer intracellular molecules to induce cell death.[2][3]
Q5: My cells are not showing the expected level of cell death. What are some common experimental issues?
A5: Please refer to our "General Troubleshooting Guide for Cytotoxicity Assays" below. Common issues include incorrect compound concentration, insufficient incubation time, problems with the viability assay itself, or cell line-specific resistance.
Compound Identification Guide
Use the following diagram to help identify your compound and navigate to the relevant information.
Caption: Compound Identification Flowchart.
Quantitative Data Summary
The following tables summarize publicly available cytotoxicity data for compounds associated with the "this compound" designation.
Table 1: Cytotoxicity of Elraglusib (9-ING-41) in Non-Cardiac Cell Lines
| Cell Line | Cell Type | Assay | IC50 / Effect | Reference |
| K299 | T-cell lymphoma | Not Specified | Significant increase in γH2AX and PARP cleavage | [1] |
| HH | T-cell lymphoma | Not Specified | Significant increase in γH2AX and PARP cleavage | [1] |
| Primary Human T-cells | T-lymphocyte | Tubulin Fractionation | Increased soluble tubulin at ≥1 μmol/L | [1] |
Table 2: Cytotoxicity of MGI 114 (HMAF) in Non-Cardiac Cell Lines
| Cell Line | Cell Type | Assay | IC50 / Effect | Reference |
| Myeloid Leukemia Lines | Leukemia | Not Specified | High histiospecific toxicity | [2][3] |
| Various Carcinoma Lines | Carcinoma | Not Specified | High histiospecific toxicity | [2][3] |
Note: Specific IC50 values for MGI 114 were not detailed in the provided search results, but the compound is described as having markedly increased cytotoxicity and reduced IC50 values compared to its parent analog.[2][3]
TNNI3K Inhibitor GSK114: No public data on cytotoxicity in non-cardiac cell lines was identified in the initial search. This compound is a highly selective kinase inhibitor, and its primary target is expressed in heart tissue. Cytotoxicity in other tissues may not be its primary biological effect.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This is a general protocol for assessing cell viability and can be adapted for your specific cell line and compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Elraglusib or MGI 114) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Mix thoroughly and read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Troubleshooting Guides
Guide 1: General Troubleshooting for Cytotoxicity Assays
Caption: Troubleshooting Decision Tree for Cytotoxicity Assays.
Signaling Pathway Diagrams
Diagram 1: Proposed Cytotoxic Pathway of Elraglusib (9-ING-41)
This diagram illustrates the known mechanism of action for Elraglusib, which is independent of GSK3 inhibition.
References
- 1. Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of MGI 114 (HMAF) histiospecific toxicity in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize GSK-114 batch-to-batch variability
This technical support center provides guidance on minimizing batch-to-batch variability of GSK-114, a selective TNNI3 Interacting Kinase (TNNI3K) inhibitor.[1][2][3] Consistent performance of this compound is critical for reproducible results in research and development. This guide offers troubleshooting advice, frequently asked questions, and standardized protocols to ensure high-quality experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing variable IC50 values for this compound in our kinase assays. What could be the cause?
A1: Batch-to-batch variability in the purity and potency of this compound can lead to inconsistent IC50 values. Other factors include variations in experimental conditions such as enzyme and substrate concentrations, incubation times, and buffer composition. It is crucial to qualify each new batch of this compound before use in critical experiments.
Q2: How should I properly store and handle this compound to maintain its stability?
A2: this compound should be stored in a dark place, sealed in a dry environment at 2-8°C. For long-term storage, it is recommended to aliquot the compound to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] When preparing solutions, use high-purity solvents and store them under appropriate conditions.
Q3: What are the critical quality attributes (CQAs) for this compound that I should be aware of?
A3: Key CQAs for small molecule inhibitors like this compound include purity, identity, potency, and stability. Purity is often assessed by High-Performance Liquid Chromatography (HPLC), identity by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), potency by a relevant biological assay, and stability through forced degradation studies.
Q4: Can the physical form of solid this compound affect its performance?
A4: Yes, the physical form, such as crystallinity and particle size, can influence the dissolution rate and bioavailability of the compound. While this compound is typically supplied as a solid, significant variations in its physical properties between batches could contribute to variability in experimental results, particularly in cell-based or in vivo studies.
Troubleshooting Guide
Batch-to-batch variability can manifest in various ways. This guide provides a structured approach to identifying and mitigating common issues.
| Observed Issue | Potential Root Cause | Recommended Action |
| Inconsistent Potency (e.g., IC50 shifts) | Purity variation between batches. | Perform HPLC analysis to confirm the purity of each batch. |
| Degradation of the compound. | Review storage and handling procedures. Perform a stability study on the current batch. | |
| Inaccurate concentration of stock solutions. | Verify the accuracy of weighing and solvent volume. Re-measure the concentration using a validated analytical method. | |
| Poor Solubility or Precipitation | Incorrect solvent or pH. | Consult the supplier's datasheet for recommended solvents. Ensure the pH of the experimental buffer is compatible with this compound. |
| Presence of insoluble impurities. | Analyze the batch for impurities using HPLC and MS. | |
| Unexpected Biological Effects | Presence of active impurities or contaminants. | Characterize impurities using advanced analytical techniques (e.g., LC-MS/MS, NMR). |
| Off-target activity. | Profile the compound against a panel of related kinases to assess selectivity. This compound has shown affinity for other kinases at higher concentrations.[2] |
Experimental Protocols
To ensure consistent quality of this compound across different batches, it is recommended to perform in-house quality control. Below are standardized protocols for key analytical methods.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with 50:50 ACN/Water.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area. An acceptable purity level is typically ≥98%.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the identity of this compound by verifying its molecular weight.
Materials:
-
This compound sample from Protocol 1
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Infusion or LC-MS Analysis:
-
Infuse the prepared this compound sample directly into the mass spectrometer or analyze the eluent from the HPLC system.
-
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺. The expected molecular weight of this compound is 417.49 g/mol . The observed m/z should be approximately 418.5.
-
Visualizing Workflows and Pathways
This compound Quality Control Workflow
The following diagram illustrates a logical workflow for the quality control of incoming this compound batches.
Caption: Workflow for qualifying a new batch of this compound.
Troubleshooting Logic for Inconsistent Experimental Results
This diagram outlines a decision-making process when encountering variability in experimental outcomes.
Caption: Troubleshooting inconsistent results with this compound.
By implementing these standardized procedures and troubleshooting guides, researchers can minimize the impact of batch-to-batch variability and ensure the reliability and reproducibility of their experimental data.
References
Technical Support Center: Optimizing GSK-114 Administration in Ischemia/Reperfused Models
Disclaimer: For research use only. Not for use in humans.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing GSK-114 in ischemia/reperfusion (I/R) models. The information is intended to assist in the optimization of experimental protocols and to address common challenges encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of TNNI3 Interacting Kinase (TNNI3K) with an IC50 of 25nM.[1][2][3] It displays a 40-fold selectivity for TNNI3K over B-Raf. TNNI3K has been implicated in the progression of cardiac hypertrophy, dilated cardiomyopathy, and ischemia/reperfusion injury.[1] While the precise downstream signaling pathways of this compound in the context of I/R injury are still under investigation, Glycogen Synthase Kinase-3 Beta (GSK-3β), a related kinase, is known to play a dual role in myocardial injury. Inhibition of GSK-3β can be protective against I/R injury but may exacerbate ischemic injury, primarily by modulating mTOR and autophagy.[4]
Q2: What is the optimal timing for administering this compound in an I/R model?
A2: The optimal timing for administering a therapeutic agent in an I/R model is critical and often depends on the specific mechanism of the compound and the experimental design. Most cell death in I/R injury occurs within the first few minutes to hours of reperfusion.[5][6][7] Therefore, for many cardioprotective agents, administration just before or at the onset of reperfusion is crucial. For instance, some treatments lose their protective effects if delayed by as little as 15 minutes into reperfusion.[6] In a canine model, antioxidant infusion was most effective when started within the first hour of reperfusion and continued for at least three hours.[5] For NLRP3 inhibitors, the therapeutic window was limited to the first hour of reperfusion.[7] Given that this compound targets a kinase involved in the injury process, a similar window of administration—just prior to or at the immediate onset of reperfusion—is a rational starting point for optimization.
Q3: What are the key considerations for designing an in vivo I/R experiment with this compound?
A3: Several factors are critical for a robust in vivo I/R study:
-
Animal Model: The choice of animal model (e.g., mouse, rat, rabbit, pig) is important, as there are species-specific differences in coronary anatomy and collateral circulation.[8] Mouse models are common due to the availability of genetically modified strains.[9]
-
Duration of Ischemia and Reperfusion: In mice, ischemia duration typically ranges from 30 to 90 minutes.[9] Reperfusion times for assessing infarct size are often 24 hours, while earlier time points are used to study acute inflammatory responses.[6][9]
-
Endpoint Measurement: The primary endpoint is typically infarct size relative to the area at risk (AAR).[6] This is often measured using histological staining techniques like Triphenyltetrazolium chloride (TTC) and Evans blue or Phthalocyanine blue.[10]
-
Route of Administration: this compound has been shown to have adequate oral exposure, but intravenous or intraperitoneal administration may also be considered for precise timing relative to reperfusion.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in infarct size between animals in the same treatment group. | 1. Inconsistent duration of ischemia or reperfusion. 2. Variation in coronary artery ligation. 3. Animal strain differences in susceptibility to I/R injury.[9] 4. Inconsistent drug administration (timing, dose, or route). | 1. Standardize surgical procedures and use a timer for ischemia and reperfusion periods. 2. Confirm ischemia by observing blanching of the myocardium and ST-segment elevation on an ECG.[9] 3. Use a single, well-characterized animal strain for all experiments. 4. Ensure precise and consistent drug delivery for all animals. |
| No significant difference in infarct size between the this compound treated group and the vehicle control group. | 1. Suboptimal timing of this compound administration. 2. Inadequate dose of this compound. 3. The therapeutic window for TNNI3K inhibition may be very narrow. 4. The chosen ischemia/reperfusion duration may not be appropriate to reveal a protective effect. | 1. Test a range of administration times: pre-ischemia, at the onset of reperfusion, and at various time points post-reperfusion (e.g., 5, 15, 30 minutes). 2. Perform a dose-response study to determine the optimal effective dose. 3. Consider a continuous infusion protocol starting just before reperfusion. 4. Adjust the duration of ischemia to induce a moderate and consistent infarct size in the control group (typically 30-50% of the AAR). |
| Difficulty in delineating the area at risk (AAR) and infarct area. | 1. Improper perfusion of histological dyes. 2. Bleaching of TTC stain by formalin.[10] 3. Rupture of coronary vessels during dye injection.[10] | 1. Ensure the coronary artery is re-occluded before injecting Evans blue or Phthalocyanine blue to delineate the AAR. 2. Minimize the exposure of TTC-stained tissue to formalin.[10] 3. Inject dyes at a controlled, low pressure to avoid vessel damage. |
| Unexpected mortality in the experimental animals. | 1. Surgical complications (e.g., excessive bleeding, pneumothorax). 2. Arrhythmias during ischemia or reperfusion. 3. Adverse effects of the anesthetic or this compound at the tested dose. | 1. Refine surgical techniques to minimize trauma. 2. Monitor ECG throughout the procedure and have anti-arrhythmic agents available if necessary. 3. Conduct a preliminary toxicity study to determine the maximum tolerated dose of this compound in the chosen animal model. |
Experimental Protocols
In Vivo Mouse Model of Myocardial Ischemia/Reperfusion
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane or an injectable anesthetic). Intubate the animal and provide mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture (e.g., 8-0 silk) around the left anterior descending (LAD) coronary artery.
-
Ischemia: Induce ischemia by tightening the suture over a small piece of tubing to occlude the LAD. Confirm ischemia by observing the paling of the ventricular wall and by ECG changes. The typical duration of ischemia is 30-60 minutes.[9]
-
This compound Administration: Administer this compound or vehicle at the predetermined time point (e.g., 5 minutes before reperfusion) via the desired route (e.g., intravenous, intraperitoneal).
-
Reperfusion: Release the snare on the suture to allow blood flow to resume. Close the chest cavity.
-
Post-operative Care: Recover the animal from anesthesia and provide appropriate post-operative care, including analgesia.
-
Infarct Size Assessment (at 24 hours): Re-anesthetize the animal. Re-occlude the LAD and perfuse the heart with Evans blue or Phthalocyanine blue dye to delineate the AAR. Excise the heart, slice it into sections, and incubate with 1% TTC solution to differentiate viable (red) from infarcted (white) tissue.[10] Image the heart slices and quantify the AAR and infarct area using image analysis software.
Visualizations
Caption: Key events in ischemia/reperfusion injury and potential points of intervention for this compound.
Caption: Troubleshooting workflow for optimizing this compound administration in I/R models.
References
- 1. This compound suppliers USA [americanchemicalsuppliers.com]
- 2. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 3. This compound|CAS 1301761-96-5|DC Chemicals [dcchemicals.com]
- 4. Differential roles of GSK-3β during myocardial ischemia and ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Timing of treatment for myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical multi-target strategies for myocardial ischemia-reperfusion injury [frontiersin.org]
- 7. Pharmacological Cardioprotection against Ischemia Reperfusion Injury—The Search for a Clinical Effective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GSK-114 solubility issues and how to overcome them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNNI3K inhibitor, GSK-114. The information addresses common solubility issues and provides recommendations for handling and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Cardiac Troponin I-Interacting Kinase (TNNI3K), a kinase that is predominantly expressed in cardiomyocytes. By inhibiting TNNI3K, this compound can modulate downstream signaling pathways associated with cardiac stress and injury.
Q2: What is the physical form and recommended storage for this compound?
A2: this compound is supplied as a solid.[1][2] It is recommended to store the compound in a dark, dry place, sealed from air. For short-term storage, 2-8°C is suitable, while -20°C is recommended for long-term storage.[1][3]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.[4][5] Commercial suppliers often provide pre-made 10 mM solutions in DMSO.[4][5]
Q4: How stable are this compound stock solutions in DMSO?
A4: When stored in DMSO, this compound stock solutions are reported to be stable for up to two weeks at 4°C and for up to six months when stored at -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter challenges with the solubility of this compound, particularly in aqueous-based buffers and media required for various experimental assays. The following troubleshooting guide provides potential solutions to these issues.
Issue 1: this compound precipitates when diluted from a DMSO stock into aqueous buffer (e.g., PBS, cell culture media).
-
Cause: this compound is poorly soluble in aqueous solutions. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate out of solution.
-
Solutions:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible, typically below 0.5% to minimize solvent-induced artifacts in biological assays.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Increase Solubility with Heat and Sonication: Gently warm the solution to 37°C and use a bath sonicator for a short period.[3] This can help to redissolve small amounts of precipitate and increase the overall solubility.
-
Use of Pluronic F-68 or other surfactants: For in vitro assays, the addition of a small amount of a biocompatible surfactant, such as Pluronic F-68, to the final aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
Issue 2: Difficulty in preparing a formulation of this compound for in vivo studies.
-
Cause: The poor aqueous solubility of this compound makes it challenging to prepare formulations suitable for administration in animal models, especially for intravenous routes.
-
Solutions:
-
Cyclodextrin-based Formulations: For intraperitoneal or other parenteral routes, consider using a cyclodextrin-based formulation. A published method for similar TNNI3K inhibitors involved a solution of 20% aqueous hydroxypropyl-β-cyclodextrin with 5% DMSO. This approach can enhance the aqueous solubility of hydrophobic compounds by encapsulating the drug molecule.
-
Oil-based Formulations for Oral Gavage: this compound has been noted to have adequate oral exposure.[3][5] For oral administration, a suspension in an oil-based vehicle can be effective. One vendor suggests a method of diluting a DMSO stock solution into corn oil for in vivo use.[3]
-
Formulation in Animal Chow: For chronic dosing studies, incorporating the powdered this compound into the animal chow can be a viable strategy, as has been done with other TNNI3K inhibitors.
-
Data Presentation: Solvent Compatibility
Due to the lack of publicly available quantitative solubility data, the following table provides a qualitative summary of solvent compatibility for this compound based on available information.
| Solvent/Vehicle | Compatibility/Use | Recommendations & Remarks |
| DMSO | High | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffers (PBS, etc.) | Very Low | Prone to precipitation. Final DMSO concentration should be kept to a minimum (<0.5%). |
| Cell Culture Media | Very Low | Similar to aqueous buffers. Test for precipitation at your final working concentration. |
| Ethanol | No Data Available | May have some solubility, but DMSO is the preferred solvent for initial stock preparation. |
| Corn Oil | Good (for suspension) | Can be used as a vehicle for oral gavage formulations.[3] |
| Hydroxypropyl-β-cyclodextrin | Good (for solubilization) | Can be used to create more soluble formulations for in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is approximately 417.48 g/mol . To prepare a 10 mM solution, you will need 4.175 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the desired amount of this compound powder in a suitable container. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution until the this compound is completely dissolved. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes to aid dissolution.[3] d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Diluting this compound for In Vitro Cell-Based Assays
This protocol provides a general workflow to minimize precipitation when diluting this compound from a DMSO stock into an aqueous cell culture medium.
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving TNNI3K, which is inhibited by this compound.
Caption: TNNI3K signaling pathway inhibited by this compound.
References
- 1. US11400019B2 - Sustained release drug delivery systems with reduced impurities and related methods - Google Patents [patents.google.com]
- 2. Rational optimization of D3R/GSK-3β dual target-directed ligands as potential treatment for bipolar disorder: Design, synthesis, X-ray crystallography, molecular dynamics simulations, in vitro ADME, and in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. US11564916B2 - Pharmaceutical composition and administrations thereof - Google Patents [patents.google.com]
- 5. US9724293B2 - Methods of manufacturing viscous liquid pharmaceutical formulations - Google Patents [patents.google.com]
Assessing the long-term stability of GSK-114 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the long-term stability of GSK-114 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and aqueous solutions?
A1: The solid form of this compound should be stored in a dry, dark place at 2-8°C.[1] For aqueous solutions, it is recommended to store them at -20°C for short-term use and -80°C for long-term storage to minimize degradation.[2] Solutions should be protected from light and repeated freeze-thaw cycles should be avoided.[3][4]
Q2: What factors can affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: this compound may be susceptible to hydrolysis under strongly acidic or alkaline conditions.[2]
-
Temperature: Higher temperatures can accelerate degradation.[3][4]
-
Light: Exposure to light may induce photolytic degradation.
-
Oxidizing and Reducing Agents: The presence of these agents can lead to chemical degradation.[2]
-
Freeze-Thaw Cycles: Repeated cycling can lead to physical instability and degradation.[3][4]
Q3: How can I assess the stability of my this compound aqueous solution?
A3: Stability should be assessed by monitoring key attributes of the drug product over time.[5] This typically involves a suite of analytical techniques to evaluate physical and chemical changes.[6] Common methods include High-Performance Liquid Chromatography (HPLC) for purity and degradation product analysis, and Mass Spectrometry (MS) for identification of degradants.[3][4]
Troubleshooting Guide
Issue: I am observing a decrease in the concentration of this compound in my aqueous solution over time.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.[2] 2. Check pH: Measure the pH of your aqueous solution. If it is outside the optimal range (typically near neutral), consider using a buffered solution. 3. Analyze for Degradants: Use HPLC or LC-MS to identify and quantify any degradation products.[3][4] |
| Precipitation | 1. Visual Inspection: Examine the solution for any visible precipitates. 2. Solubility Check: Confirm that the concentration of this compound is within its solubility limit in the chosen aqueous buffer at the storage temperature. 3. Sonication/Vortexing: Gently sonicate or vortex the solution before use to ensure homogeneity. |
| Adsorption to Container | 1. Container Material: Consider if this compound is adsorbing to the surface of your storage container. Using low-binding tubes or silanized glassware may mitigate this. |
Issue: I see new peaks appearing in my HPLC chromatogram during stability studies.
| Potential Cause | Troubleshooting Steps |
| Degradation Products | 1. Peak Identification: Use a mass spectrometer (LC-MS) to determine the mass of the new peaks and identify potential degradation products. 2. Forced Degradation Studies: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to intentionally generate degradation products and confirm their retention times with the unknown peaks.[5] |
| Contamination | 1. Solvent Blank: Inject a solvent blank to ensure the new peaks are not coming from the solvent or the HPLC system. 2. Review Handling Procedures: Ensure proper handling to avoid cross-contamination. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Aqueous Solution
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
Aliquoting and Storage: Aliquot the solution into multiple amber, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at the desired long-term storage conditions (e.g., -20°C and -80°C).[2]
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Allow it to thaw to room temperature. Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.
-
Data Evaluation: Compare the results to the initial (time 0) sample. A significant change is typically defined as a greater than 5% loss of the initial concentration or the appearance of significant degradation products.
Protocol 2: Forced Degradation Study
-
Prepare Stock Solutions: Prepare separate stock solutions of this compound in the chosen aqueous buffer.
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 60°C for 48 hours.
-
Photolytic: Expose to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Neutralization: For the acidic and basic samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS to identify and characterize the degradation products.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound (1 mg/mL in PBS, pH 7.4)
| Time Point (Months) | Storage at -20°C (% Initial Concentration) | Storage at -80°C (% Initial Concentration) |
| 0 | 100.0 | 100.0 |
| 1 | 99.5 | 99.8 |
| 3 | 98.2 | 99.6 |
| 6 | 96.5 | 99.2 |
| 12 | 92.1 | 98.5 |
| 24 | 85.3 | 97.1 |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 389.1 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 403.1, 375.1 |
| 3% H₂O₂, RT, 24h | 8.5 | 433.4 (N-oxide) |
| 60°C, 48h | 5.1 | 389.1 |
| Light Exposure | 2.3 | Not Detected |
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Hypothetical signaling pathway of this compound as a GSK-3β inhibitor.
References
Negative controls for GSK-114 experiments beyond vehicle control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK-114, a potent and selective inhibitor of TNNI3K (Troponin I-interacting kinase). This guide focuses on the critical aspect of selecting and implementing appropriate negative controls beyond a standard vehicle control to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control insufficient for this compound experiments?
A vehicle control (e.g., DMSO) accounts for the effects of the solvent in which this compound is dissolved. However, it does not control for potential off-target effects of the this compound molecule itself or cellular responses to a kinase inhibitor that are independent of TNNI3K inhibition. To confidently attribute observed effects to the specific inhibition of TNNI3K, more sophisticated negative controls are essential.
Q2: What are the recommended negative controls for experiments involving this compound?
Beyond a vehicle control, two main types of negative controls are recommended:
-
A Structurally Similar, Inactive Analog: This is a compound that is chemically very similar to this compound but has been shown to be inactive against TNNI3K. The ideal inactive analog would have similar physicochemical properties to this compound, ensuring that any observed differences in cellular effects are due to the specific inhibition of TNNI3K and not to differences in cell permeability, solubility, or general chemical properties. While a commercially available, validated inactive analog for this compound is not widely documented, researchers can screen structurally similar compounds from kinase inhibitor libraries for their lack of activity against TNNI3K.
-
A "Kinase-Dead" TNNI3K Mutant: This genetic approach involves using cells that express a catalytically inactive form of TNNI3K. A well-documented kinase-dead mutant of TNNI3K contains a point mutation, such as K490R or K489R, which abolishes its kinase activity without significantly altering the protein's structure or expression level.[1][2][3] By treating these cells with this compound, researchers can distinguish between effects caused by the chemical structure of the inhibitor and those dependent on the catalytic function of TNNI3K. If this compound produces an effect in cells with wild-type TNNI3K but not in cells with the kinase-dead mutant, it strongly suggests the effect is on-target.
Q3: How can I validate a compound as a suitable structurally similar, inactive negative control?
To validate a candidate compound as a negative control for this compound, the following steps are recommended:
-
In Vitro Kinase Assay: Directly test the compound's activity against purified TNNI3K enzyme. The compound should exhibit no or negligible inhibitory activity at concentrations where this compound shows potent inhibition.
-
Structural Similarity Analysis: Use cheminformatics tools to confirm the structural similarity to this compound.
-
Cellular Target Engagement Assay: Confirm that the candidate compound does not engage TNNI3K in a cellular context, for example, using a cellular thermal shift assay (CETSA).
-
Off-Target Profiling: Ideally, the negative control should have a similar off-target profile to this compound against other kinases, though this is often challenging to achieve.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent results with this compound. | Off-target effects of this compound. | Implement a kinase-dead TNNI3K mutant as a negative control to confirm that the observed phenotype is dependent on TNNI3K's kinase activity. |
| Cellular stress response to a small molecule inhibitor. | Use a structurally similar, inactive analog to differentiate between specific TNNI3K inhibition and general cellular responses to a foreign compound. | |
| Difficulty in attributing a cellular phenotype solely to TNNI3K inhibition. | The phenotype might be a result of this compound binding to another kinase. | Perform a rescue experiment. After treating with this compound, introduce a constitutively active downstream effector of TNNI3K. If the phenotype is rescued, it supports the on-target action of this compound. |
| The vehicle (e.g., DMSO) is causing cellular effects at the concentration used. | Always include a vehicle-only control. If the vehicle shows an effect, try to reduce the final concentration of the vehicle in your experiment. | |
| No difference observed between this compound treated cells and negative control cells (inactive analog or kinase-dead mutant). | The observed phenotype is not mediated by TNNI3K's kinase activity. | This is a valid negative result and suggests that the initial hypothesis may be incorrect. Consider alternative signaling pathways. |
| The concentration of this compound is too low to elicit an on-target effect. | Perform a dose-response experiment to determine the optimal concentration of this compound. | |
| The experimental readout is not sensitive enough to detect the effect of TNNI3K inhibition. | Optimize your assay for higher sensitivity or choose a more direct downstream target for measurement. |
Experimental Protocols
Protocol 1: Validation of TNNI3K Inhibition using a Kinase-Dead Mutant and Western Blotting
This protocol describes how to confirm that the phosphorylation of a downstream target is specifically inhibited by this compound through its action on TNNI3K.
1. Cell Culture and Transfection:
- Culture cells (e.g., HEK293T or a relevant cardiac cell line) in appropriate media.
- Transfect one group of cells with a plasmid encoding wild-type (WT) TNNI3K and another group with a plasmid encoding the kinase-dead (KD) TNNI3K-K490R mutant.[2] A mock transfection or empty vector control should also be included.
- Allow 24-48 hours for protein expression.
2. This compound Treatment:
- Treat both WT and KD TNNI3K-expressing cells with this compound at a predetermined optimal concentration (e.g., 1 µM) or with vehicle (DMSO) for a specified time (e.g., 1-24 hours).
3. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA assay.
4. Western Blotting:
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the phosphorylated form of a known or putative downstream target of TNNI3K (e.g., phospho-p38 MAPK) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate.
- Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH) to ensure equal protein loading.
Expected Results:
| Condition | p-p38 MAPK Level | Interpretation |
| WT TNNI3K + Vehicle | High | Basal TNNI3K activity leads to p38 phosphorylation. |
| WT TNNI3K + this compound | Low | This compound inhibits TNNI3K, reducing p38 phosphorylation. |
| KD TNNI3K + Vehicle | Low | Kinase-dead TNNI3K cannot phosphorylate p38. |
| KD TNNI3K + this compound | Low | This compound has no further effect as TNNI3K is already inactive. |
Protocol 2: Cell Viability Assay to Assess On-Target Cytotoxicity
This protocol uses a cell viability assay to determine if the cytotoxic effects of this compound are specifically mediated by TNNI3K.
1. Cell Seeding:
- Seed cells expressing either WT TNNI3K or KD TNNI3K in a 96-well plate at an appropriate density.
2. Compound Treatment:
- Treat the cells with a serial dilution of this compound and a corresponding vehicle control.
3. Incubation:
- Incubate the plate for a period relevant to the expected cytotoxic effect (e.g., 48-72 hours).
4. Viability Measurement (e.g., using MTT or a resazurin-based assay):
- Add the viability reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the dose-response curves and determine the IC50 values for this compound in both WT and KD TNNI3K-expressing cells.
Expected Results:
| Cell Line | This compound IC50 | Interpretation |
| WT TNNI3K | Lower IC50 | This compound induces cell death through inhibition of TNNI3K. |
| KD TNNI3K | Higher IC50 or no effect | The cytotoxic effect of this compound is dependent on the kinase activity of TNNI3K. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The prevalent I686T human variant and loss-of-function mutations in the cardiomyocyte-specific kinase gene TNNI3K cause adverse contractility and concentric remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A kinase-dead natural polymorphism in the canine Tnni3k gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Potential Off-Target Effects of GSK-114 on MEK5 Activity
This technical support guide is designed for researchers, scientists, and drug development professionals who are using GSK-114 and wish to understand and mitigate potential off-target effects on MEK5 activity during their experiments.
Troubleshooting Guide
This section provides answers to specific issues you might encounter and guides you through the process of identifying and mitigating potential off-target effects.
Q1: My experiment with this compound shows unexpected results potentially involving the MEK5 pathway. How can I determine if this compound is affecting MEK5 activity?
A1: If you suspect this compound is affecting MEK5, a systematic approach is necessary to confirm this off-target activity. The following experimental workflow can help you determine if this compound directly or indirectly inhibits MEK5 in your system.
Technical Support Center: Managing GSK-114's Off-Target Effect on GAK in Kinase Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the off-target effects of GSK-114 on Cyclin G-associated kinase (GAK) in kinase assays. This compound is a potent inhibitor of TNNI3K, but has been observed to have an affinity for other kinases, including GAK.[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between this compound and GAK?
Q2: How can the off-target effect of this compound on GAK impact my kinase assay results?
A2: If your experiment aims to study the effects of a compound on a primary target, and this compound is used as a tool compound, its unintended inhibition of GAK could lead to misinterpretation of the results. The observed phenotype could be a consequence of GAK inhibition, TNNI3K inhibition, or a combination of both. This is a common challenge when using kinase inhibitors, as many can interact with multiple targets.
Q3: What are the initial steps to assess the potential impact of this compound's effect on GAK in my specific assay?
A3: The first step is to determine the concentration of this compound you are using. If it is at or above 1 µM, the likelihood of GAK inhibition is higher. We recommend performing a dose-response experiment with this compound against your GAK kinase activity to determine its IC50 in your specific assay system.
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my cells when using this compound, which I suspect might be due to its effect on GAK.
Troubleshooting Steps:
-
Validate the Off-Target Effect:
-
In Vitro Kinase Assay: Perform a direct in vitro kinase assay using recombinant GAK enzyme and your substrate. Test a range of this compound concentrations to determine the IC50 for GAK inhibition. This will provide quantitative data on the potency of this compound against GAK.
-
Cell-Based Assay: Use a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm that this compound is engaging GAK in your cellular model.
-
-
Employ Orthogonal Approaches:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GAK expression. If the phenotype observed with this compound is diminished or absent in GAK-depleted cells, it provides strong evidence for GAK's involvement.
-
Dose De-escalation:
-
If your primary target is TNNI3K, determine the minimal concentration of this compound required to inhibit TNNI3K in your assay. If this concentration is significantly lower than the concentration required to inhibit GAK, you may be able to find a therapeutic window where you can minimize the off-target effect on GAK.
-
Quantitative Data Summary
While a specific IC50 of this compound for GAK is not published, the following table summarizes the known quantitative data for this compound.
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase with Known Affinity (at 1 µM) |
| This compound | TNNI3K | 25[1][3][4] | GAK, ACK1, B-Raf, MEK5, PDGFRB, STK36, ZAK[1][2] |
Experimental Protocols
Protocol 1: In Vitro GAK Kinase Assay (Radiometric)
This protocol is a general guideline for a radiometric kinase assay to determine the IC50 of this compound for GAK.
Materials:
-
Recombinant human GAK enzyme
-
GAK substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate)
-
[γ-³³P]-ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
DTT
-
This compound (serial dilutions)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, DTT, GAK substrate, and recombinant GAK enzyme.
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Plot the percentage of kinase activity against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement using NanoBRET™
This protocol outlines a method to assess the engagement of this compound with GAK in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-GAK fusion vector
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate and Luciferase
-
Opti-MEM™ I Reduced Serum Medium
-
This compound (serial dilutions)
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-GAK fusion vector.
-
Seed the transfected cells into a multi-well plate.
-
Pre-treat the cells with the NanoBRET™ Kinase Tracer.
-
Add serial dilutions of this compound or vehicle control to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate and Luciferase mixture to the cells.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a plate reader.
-
Calculate the BRET ratio and plot it against the log concentration of this compound to determine the cellular IC50.
Visualizations
References
Technical Support Center: Optimizing GSK-114 Dosage for Oral Administration in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oral dosage of GSK-114 in rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K). It exhibits a 40-fold selectivity for TNNI3K (IC50 = 25 nM) over B-Raf kinase (IC50 = 1 µM).[1] TNNI3K is a cardiomyocyte-specific kinase implicated in cardiac stress responses. Inhibition of TNNI3K is being investigated as a therapeutic strategy for cardiac diseases. The kinase is known to be involved in signaling pathways that can lead to pathological cardiac hypertrophy and cell death following cardiac injury. One of the downstream effects of TNNI3K activation is the phosphorylation of p38 MAP kinase, which in turn increases mitochondrial reactive oxygen species (mROS) production, leading to cellular damage. By inhibiting TNNI3K, this compound aims to mitigate these detrimental effects.
Q2: What is a typical starting dose for this compound in rats for oral administration?
A2: As of the latest available information, specific oral dosage recommendations and detailed pharmacokinetic data for this compound in rats have not been publicly disclosed in the scientific literature. The primary literature describes this compound as having "adequate oral exposure to enable its use in cellular and in vivo studies," but does not provide specific dosing regimens for rats.[2] Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental model and endpoints. As a general starting point for a novel compound with good in vitro potency, a dose range of 10-50 mg/kg administered orally can be considered, but this should be validated empirically.
Q3: How should I formulate this compound for oral gavage in rats?
A3: The formulation of this compound for oral administration will depend on its physicochemical properties, particularly its solubility. Since this compound is often supplied dissolved in DMSO, a common approach for in vivo studies is to prepare a suspension or solution in a vehicle suitable for oral gavage in rats. A multi-step process is often employed:
-
Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent like DMSO.
-
Disperse this solution into a larger volume of an aqueous vehicle. Common vehicles include:
-
0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water.
-
A solution of PEG400 and water.
-
A mixture of PEG400 and Labrasol® (1:1 v/v) has been used for other poorly soluble compounds.
-
It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10% of the total volume) to avoid toxicity in the animals. The final formulation should be a homogenous suspension or solution.
Q4: What are the key pharmacokinetic parameters to measure when optimizing the dosage?
A4: To optimize the oral dosage of this compound, it is essential to perform a pharmacokinetic (PK) study to determine the following parameters:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation. This requires intravenous administration data for comparison.
These parameters will help you understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and inform your dosing frequency and concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable plasma levels of this compound | Poor solubility of the formulation.Degradation of the compound in the GI tract.High first-pass metabolism.Improper gavage technique. | Improve the formulation by using co-solvents, surfactants, or creating a micronized suspension.Test the stability of this compound in simulated gastric and intestinal fluids.Administer a P450 inhibitor (use with caution and appropriate controls) to assess the impact of first-pass metabolism.Ensure personnel are properly trained in oral gavage techniques to avoid accidental administration into the trachea. |
| High variability in plasma concentrations between animals | Inconsistent formulation (e.g., settling of suspension).Differences in food intake (food effect).Variations in gavage technique.Individual differences in animal metabolism. | Ensure the formulation is homogenous and well-suspended before and during administration (e.g., continuous stirring).Fast the animals overnight before dosing (ensure access to water).Standardize the gavage procedure and ensure consistent delivery volume.Increase the number of animals per group to improve statistical power. |
| Signs of animal distress after dosing (e.g., lethargy, ruffled fur, respiratory issues) | Vehicle toxicity (e.g., high concentration of DMSO).Compound toxicity at the administered dose.Esophageal injury or aspiration from improper gavage. | Reduce the concentration of organic co-solvents in the vehicle.Perform a dose-escalation study to determine the maximum tolerated dose (MTD).Review and refine the oral gavage technique. Consider alternative, less stressful methods like voluntary oral administration with a palatable vehicle.[3] |
| Unexpectedly rapid clearance of the compound | Rapid metabolism.Active efflux transporters in the gut or liver. | Conduct in vitro metabolism studies using rat liver microsomes to understand the metabolic pathways.Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Novel Compound Following Oral Administration in Rats
Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific public data for this compound is not available. Researchers should generate their own data.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| 10 | 150 ± 25 | 1.5 ± 0.5 | 600 ± 75 | 3.0 ± 0.8 |
| 30 | 420 ± 60 | 2.0 ± 0.5 | 1800 ± 250 | 3.5 ± 1.0 |
| 100 | 1100 ± 150 | 2.0 ± 1.0 | 5500 ± 700 | 4.0 ± 1.2 |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for oral administration to rats.
-
Materials: this compound powder, DMSO, 0.5% (w/v) methylcellulose in sterile water, magnetic stirrer, sterile tubes.
-
Procedure:
-
Calculate the total amount of this compound required for the study.
-
Weigh the this compound powder and place it in a sterile glass vial.
-
Add a minimal volume of DMSO to completely dissolve the this compound. For example, for a final concentration of 10 mg/mL, you might dissolve 100 mg of this compound in 1 mL of DMSO.
-
In a separate sterile beaker, prepare the required volume of 0.5% methylcellulose.
-
While vigorously stirring the methylcellulose solution with a magnetic stirrer, slowly add the this compound/DMSO solution.
-
Continue stirring for at least 15-20 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any precipitates. The final DMSO concentration should be below 10%.
-
Store the formulation appropriately (e.g., at 4°C, protected from light) and determine its stability over the intended period of use. Always re-suspend thoroughly before each use.
-
Protocol 2: Oral Gavage Administration in Rats
-
Objective: To accurately administer a defined volume of this compound formulation directly into the stomach of a rat.
-
Materials: Prepared this compound formulation, appropriate gauge gavage needle (e.g., 16-18 gauge for adult rats) with a ball-tip, syringe, animal scale.
-
Procedure:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).
-
Fill the syringe with the calculated volume of the this compound formulation.
-
Securely restrain the rat with one hand, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is in the stomach (pre-measure the length against the rat from the mouth to the last rib), slowly administer the formulation.
-
Gently remove the needle along the same path of insertion.
-
Return the rat to its cage and monitor for any signs of distress for at least 10-15 minutes.
-
Mandatory Visualizations
Caption: TNNI3K signaling pathway in cardiac stress and its inhibition by this compound.
Caption: Workflow for optimizing this compound oral dosage in rats.
References
Troubleshooting unexpected phenotypes in GSK-114 treated animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK-114 in animal models. The information is designed to address unexpected phenotypes and provide detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K), a cardiac-specific serine/threonine kinase.[1] It exhibits a 40-fold selectivity for TNNI3K over B-Raf kinase.[1] TNNI3K is implicated in cardiac stress responses, and its inhibition is expected to be cardioprotective, particularly in the context of ischemia/reperfusion injury.
Q2: What are the expected on-target phenotypes of this compound in animal models of cardiac injury?
A2: Based on studies with closely related TNNI3K inhibitors like GSK329 and GSK854, the expected on-target phenotypes of this compound in models of cardiac ischemia/reperfusion injury include a reduction in infarct size, decreased production of reactive oxygen species (ROS), and diminished activation of p38 MAPK.[2][3] Long-term administration following injury may also limit adverse ventricular remodeling and preserve cardiac function.[4]
Q3: Are there any known off-target effects or unexpected phenotypes associated with this compound?
A3: While specific in-vivo toxicology data for this compound is not extensively published, kinase selectivity profiling at a concentration of 1 µM has shown potential affinity for other kinases, including ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK.[5] As this compound has a 4-anilinoquinazoline scaffold, a structure common to many kinase inhibitors, off-target effects on other kinases, such as EGFR, are theoretically possible and should be considered when interpreting unexpected phenotypes.[6][7][8] Researchers should be vigilant for phenotypes not directly related to cardiac function.
Q4: What is a recommended starting dose and route of administration for this compound in mice?
A4: While a specific optimal dose for this compound has not been published, studies with its analogs, GSK329 and GSK854, have used intraperitoneal injections at a dose of 2.75 mg/kg in mice to achieve cardioprotection in ischemia/reperfusion models.[4][5] this compound has been described as having adequate oral exposure for in vivo studies, suggesting oral administration is a viable route.[1] It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Troubleshooting Unexpected Phenotypes
This guide addresses potential discrepancies between expected and observed outcomes in animal models treated with this compound.
| Observed Phenotype | Potential Cause | Troubleshooting Steps |
| No or reduced cardioprotective effect | Inadequate drug exposure; Suboptimal timing of administration; Incorrect dose. | 1. Verify Drug Formulation and Administration: Ensure this compound is properly solubilized and administered consistently. For oral administration, consider voluntary jelly-based methods to reduce stress. 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the plasma concentration and half-life of this compound in your model. 3. Dose-Response Study: Conduct a pilot study with a range of doses to identify the effective therapeutic window. 4. Timing of Administration: In ischemia/reperfusion models, the timing of drug administration relative to the ischemic event is critical.[2][3] |
| Unexpected Cardiac Phenotypes (e.g., arrhythmias, contractile dysfunction) | Off-target kinase inhibition; On-target effects in a non-diseased state. | 1. Comprehensive Cardiac Monitoring: Implement detailed cardiac monitoring, including echocardiography and electrocardiography (ECG), to characterize the phenotype.[2][3][4][9][10][11][12][13][14][15] 2. Evaluate Off-Target Activity: Consider potential off-target effects on kinases known to regulate cardiac function (e.g., PDGFRB).[5] 3. Histopathological Analysis: Perform histological examination of cardiac tissue to identify any structural abnormalities, such as fibrosis or myocyte hypertrophy.[16][17][18] |
| Systemic Phenotypes (e.g., weight loss, lethargy, organ dysfunction) | Off-target effects; General toxicity. | 1. Monitor Animal Health: Regularly monitor body weight, food and water intake, and general behavior. 2. Clinical Pathology: Collect blood samples to assess markers of liver and kidney function. 3. Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological analysis of major organs to identify any signs of toxicity. |
Quantitative Data Summary
The following tables summarize data from in vivo studies of TNNI3K inhibitors with similar mechanisms of action to this compound. These can be used as a reference for expected effect sizes.
Table 1: Effects of TNNI3K Inhibitors on Infarct Size in a Mouse Model of Ischemia/Reperfusion Injury
| Compound | Dose and Route | Infarct Size Reduction (%) vs. Vehicle | Reference |
| GSK329 | 2.75 mg/kg, IP | ~50% | [2][5] |
| GSK854 | 2.75 mg/kg, IP | ~50% | [2][5] |
Table 2: Echocardiographic Parameters in TNNI3K Transgenic and Knockout Mouse Models
| Genotype | Phenotype | Key Findings | Reference |
| TNNI3K Overexpression | Pathological Hypertrophy | Increased left ventricular mass, cardiac dysfunction. | [4] |
| TNNI3K Knockout | Largely Normal at Baseline | Protected from ischemia/reperfusion injury. | [4] |
Experimental Protocols
Voluntary Oral Administration of this compound in Mice
This protocol is adapted from a general method for voluntary oral drug administration and should be optimized for this compound.
-
Jelly Preparation:
-
Prepare a flavored gelatin solution.
-
Dissolve this compound in a suitable vehicle (e.g., 20% aqueous hydroxypropyl-β-cyclodextrin + 5% DMSO).[19]
-
Incorporate the this compound solution into the liquid gelatin at a known concentration.
-
Pour the mixture into a mold and allow it to solidify.
-
-
Acclimation:
-
For 3-5 days prior to the experiment, provide the mice with vehicle-containing jelly to acclimate them to the new food source.
-
-
Dosing:
-
Provide a pre-weighed amount of this compound-containing jelly to each mouse.
-
Monitor consumption to ensure the full dose is ingested.
-
Monitoring Cardiac Function in Mice
Echocardiography:
-
Anesthesia: Anesthetize the mouse with isoflurane (1-2% in oxygen).
-
Preparation: Shave the chest area and apply ultrasound gel.
-
Imaging: Use a high-frequency ultrasound system with a linear array transducer.
-
Measurements: Acquire M-mode and B-mode images in parasternal long- and short-axis views to measure left ventricular dimensions, wall thickness, fractional shortening, and ejection fraction.[2][3][9][11][15]
Electrocardiography (ECG):
-
Conscious ECG: Place the mouse on a platform with embedded paw-sized electrodes for non-invasive recording.[4][13][14]
-
Anesthetized ECG: Use subcutaneous needle electrodes in anesthetized mice.
-
Analysis: Analyze the ECG waveforms for heart rate, rhythm disturbances, and interval durations (PR, QRS, QT).[4][10][12]
Cardiac Biomarkers:
-
Sample Collection: Collect blood via tail vein, saphenous vein, or terminal cardiac puncture.
-
Biomarkers: Measure plasma or serum levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and natriuretic peptides (ANP, BNP) using ELISA or multiplex assays as indicators of cardiac injury and stress.[1][20][21][22][23]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TNNI3K signaling pathway in cardiac stress.
References
- 1. Cardiac Safety Biomarkers for Toxicity Testing | Biomedica [bmgrp.com]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. mmpc.org [mmpc.org]
- 12. researchgate.net [researchgate.net]
- 13. Method for non-invasively recording electrocardiograms in conscious mice | springermedizin.de [springermedizin.de]
- 14. catalog.data.gov [catalog.data.gov]
- 15. Echocardiography: Mouse [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Histopathological Evaluation of Heart Toxicity of a Novel Selective PPAR-γ Agonists CKD-501 in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Early biomarkers of doxorubicin-induced heart injury in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. idexxbioanalytics.com [idexxbioanalytics.com]
- 22. Cardiac Safety Biomarker Assays in Preclinical Toxicology Testing | Biomedica [bmgrp.com]
- 23. Cardiac Safety Biomarkers for Preclinical Cardiotoxicity Testing | Biomedica [bmgrp.com]
Technical Support Center: Ensuring Complete Inhibition of TNNI3K with GSK-114 in vivo
Welcome to the technical support center for the use of GSK-114, a selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), in in vivo research models. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful and complete target inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TNNI3K and why is it a target of interest?
A1: TNNI3K, or Troponin I-Interacting Kinase, is a cardiac-specific serine/threonine kinase.[1][2] Its expression is predominantly found in the heart, with minor expression reported in the brain and testes. TNNI3K has been implicated in various cardiac conditions, including cardiac hypertrophy, and its inhibition is being explored as a potential therapeutic strategy for heart disease.[2]
Q2: What is this compound and how does it inhibit TNNI3K?
A2: this compound is a potent and selective small-molecule inhibitor of TNNI3K. It functions by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates.
Q3: How can I be sure that this compound is effectively inhibiting TNNI3K in my in vivo model?
A3: Ensuring complete inhibition requires a multi-faceted approach. This includes using an appropriate dosage and administration protocol, and verifying target engagement and downstream pathway modulation. A common method is to assess the phosphorylation status of downstream targets, such as p38 MAPK, which is indirectly modulated by TNNI3K activity.[1][3] Direct assessment of TNNI3K autophosphorylation or the phosphorylation of its direct substrate, cardiac Troponin I (cTnI), can also be performed.[4][5]
Q4: What are the known off-target effects of this compound?
A4: While this compound is selective for TNNI3K, as with any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to perform dose-response studies and use the minimum effective dose to minimize off-target activity. Cross-reactivity with other kinases should be considered when interpreting results.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
Problem 1: Incomplete or no inhibition of TNNI3K downstream signaling (e.g., no reduction in p-p38 levels).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Verify Dosage and Administration: Ensure the correct dose of this compound was administered. For mice, a starting point for oral gavage can be in the range of 10-30 mg/kg, but this should be optimized for your specific model and experimental goals. 2. Check Vehicle Formulation: this compound is a quinazoline derivative and may have limited aqueous solubility. A common vehicle for oral administration of such compounds is a suspension in 0.5% methylcellulose or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Ensure the compound is fully dissolved or homogenously suspended before each administration. 3. Confirm Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
| Suboptimal Timing of Tissue Harvest | 1. Pharmacokinetics/Pharmacodynamics (PK/PD) Consideration: The peak inhibitory effect of this compound will depend on its absorption, distribution, metabolism, and excretion (ADME) profile in your model. Conduct a time-course experiment to determine the optimal time point for tissue collection after this compound administration to observe maximal target inhibition. |
| Issues with Western Blot Analysis | 1. Antibody Validation: Ensure your primary antibodies for p-p38 and total p38 are validated for your species and application. Run positive and negative controls. 2. Sample Preparation: Use fresh tissue lysates and include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. 3. Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. |
Problem 2: High variability in the inhibitory effect between animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | 1. Standardize Gavage Technique: Ensure all personnel performing oral gavage are consistently using the same technique and volume. 2. Homogeneity of Formulation: If using a suspension, ensure it is thoroughly vortexed before each animal is dosed to prevent settling of the compound. |
| Biological Variability | 1. Animal Strain and Age: Use animals of the same strain, sex, and age to minimize biological variability. 2. Increase Sample Size: A larger number of animals per group can help to account for individual variations in drug metabolism and response. |
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 |
| TNNI3K | ~25 nM |
Table 2: Example In Vivo Dosage for this compound in Mice
| Parameter | Recommendation |
| Animal Model | Mouse (e.g., C57BL/6) |
| Administration Route | Oral Gavage |
| Dosage Range | 10 - 30 mg/kg (requires optimization) |
| Vehicle Example | 0.5% (w/v) Methylcellulose in water |
| Dosing Frequency | Once or twice daily (dependent on PK/PD) |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Oral Gavage in Mice
-
Preparation of this compound Formulation:
-
For a 10 mg/kg dose in a 25 g mouse, you will need 0.25 mg of this compound per animal.
-
Prepare a 1 mg/mL suspension of this compound in 0.5% (w/v) methylcellulose in sterile water.
-
Calculate the total volume needed for all animals in the treatment group, including a small excess.
-
Weigh the required amount of this compound and add it to the appropriate volume of 0.5% methylcellulose.
-
Vortex thoroughly for at least 10 minutes to ensure a homogenous suspension. Keep the suspension on a rocker or vortex periodically during dosing to prevent settling.
-
-
Animal Dosing:
-
Accurately weigh each mouse before dosing to calculate the precise volume to be administered (e.g., for a 25 g mouse and a 1 mg/mL suspension, administer 250 µL).
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for a few minutes post-administration to ensure no adverse effects.
-
Protocol 2: Assessment of TNNI3K Inhibition via Western Blot for p-p38
-
Tissue Harvesting and Lysis:
-
At the predetermined time point after this compound administration, euthanize the mouse and quickly excise the heart.
-
Wash the heart in ice-cold PBS to remove blood.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
To prepare lysate, pulverize the frozen heart tissue and homogenize in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize the p-p38 signal to the total p38 signal.
-
Visualizations
References
- 1. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of TNNI3K Inhibitors: GSK-114 and GSK854
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two prominent Troponin I-Interacting Kinase (TNNI3K) inhibitors, GSK-114 and GSK854. TNNI3K, a cardiomyocyte-specific kinase, has emerged as a promising therapeutic target in cardiac diseases, including ischemia/reperfusion (I/R) injury and heart failure. This document summarizes the available preclinical data for this compound and GSK854, presents detailed experimental protocols for the in vivo studies conducted, and visualizes the pertinent biological pathways and experimental workflows.
Executive Summary
While both this compound and GSK854 are recognized as potent and selective inhibitors of TNNI3K, publicly available in vivo efficacy data is significantly more comprehensive for GSK854. Studies demonstrate that GSK854 effectively mitigates cardiac injury in a murine model of myocardial I/R injury, highlighting its therapeutic potential. For this compound, while described as having properties suitable for in vivo studies, specific data on its efficacy in animal models of cardiac disease remains limited in the public domain. This guide therefore presents a detailed analysis of GSK854's in vivo performance and provides the available in vitro comparative data for both compounds.
In Vitro Potency and Selectivity
A direct comparison of the in vitro inhibitory activity of this compound and GSK854 reveals their high potency against TNNI3K.
| Compound | TNNI3K IC50 | Selectivity Profile | Reference |
| This compound | 25 nM | 40-fold selective for TNNI3K over B-Raf kinase. At 1 µM, it showed affinity for seven other kinases: ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK. | [1] |
| GSK854 | <10 nM | Highly selective, with >100-fold selectivity for TNNI3K over 96% of kinases tested. It demonstrated inhibition of ZAK/MLTK at 100 nM. | [1] |
In Vivo Efficacy of GSK854 in a Murine Model of Myocardial Ischemia/Reperfusion Injury
A key preclinical study investigated the efficacy of GSK854 in a mouse model of myocardial I/R injury, a clinically relevant model for heart attacks. The study demonstrated a significant cardioprotective effect of GSK854.
| Parameter | Vehicle Control | GSK854 (2.75 mg/kg, i.p.) | Outcome | Reference |
| Infarct Size | Significantly larger | Significantly reduced | GSK854 demonstrated a notable reduction in the area of heart muscle damage following I/R. | [1] |
| Reactive Oxygen Species (ROS) Production | Elevated | Blunted | The inhibitor effectively suppressed the production of harmful ROS, a key driver of reperfusion injury. | |
| p38 MAPK Phosphorylation | Increased | Significantly reduced | GSK854 inhibited the activation of the pro-apoptotic p38 MAPK signaling pathway. | |
| Long-term Cardiac Function (6 weeks post-I/R with chow diet containing GSK854) | Impaired | Improved Left Ventricular (LV) function, with smaller LV end-diastolic and -systolic dimensions observed after 4 weeks. | Long-term treatment with GSK854 showed a protective effect against adverse ventricular remodeling. | [1] |
In Vivo Efficacy of this compound
Experimental Protocols
Murine Model of Myocardial Ischemia/Reperfusion Injury (for GSK854)
Animal Model: Wild-type C57BL/6 mice were utilized for this study.
Ischemia/Reperfusion Procedure:
-
Anesthesia was induced in the mice.
-
A thoracotomy was performed to expose the heart.
-
The left anterior descending (LAD) coronary artery was ligated for 30 minutes to induce ischemia.
-
The ligature was then released to allow for reperfusion of the heart muscle.
Drug Administration:
-
Acute Dosing: GSK854 was administered via intraperitoneal (i.p.) injection at a dose of 2.75 mg/kg at the time of reperfusion.
-
Chronic Dosing: For long-term studies, mice were fed a chow diet containing GSK854 for 6 weeks following the I/R procedure.
Endpoint Analysis:
-
Infarct Size Measurement: Hearts were excised, and the infarct area was determined using staining techniques (e.g., TTC staining).
-
Biochemical Analysis: Levels of ROS and phosphorylated p38 MAPK were measured in heart tissue lysates.
-
Cardiac Function Assessment: Echocardiography was used to measure parameters such as left ventricular ejection fraction (LVEF) and ventricular dimensions at various time points post-I/R.
Signaling Pathways and Experimental Workflow
TNNI3K Signaling Pathway in Cardiac Injury
TNNI3K is a key upstream regulator in a signaling cascade that contributes to cardiomyocyte death and adverse cardiac remodeling following ischemic injury. Its inhibition by compounds like GSK854 has been shown to block these detrimental effects.
Caption: TNNI3K signaling cascade in cardiac injury.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the general workflow for assessing the in vivo efficacy of a cardioprotective compound in a preclinical model of myocardial I/R injury.
Caption: Workflow for in vivo efficacy testing.
References
A Head-to-Head Comparison: TNNI3K Silencing in Cardiomyocytes via siRNA Knockdown versus GSK-114 Inhibition
For researchers in cardiology, drug discovery, and related fields, the targeted modulation of Troponin I-Interacting Kinase 3 (TNNI3K) in cardiomyocytes presents a promising avenue for therapeutic intervention. This guide provides a comprehensive comparison of two primary methods for TNNI3K inhibition: small interfering RNA (siRNA) knockdown and pharmacological inhibition with the selective small molecule GSK-114.
TNNI3K, a cardiac-specific kinase, has been implicated in key pathological processes such as cardiac hypertrophy and ischemia-reperfusion injury.[1] Its targeted inhibition is therefore of significant interest. This document outlines the mechanisms of action, experimental protocols, and performance data for both siRNA-mediated gene silencing and small-molecule inhibition of TNNI3K, offering a detailed resource for scientists designing experiments to probe the function of this kinase.
Mechanism of Action
siRNA Knockdown: This approach utilizes the cell's natural RNA interference (RNAi) pathway to degrade TNNI3K messenger RNA (mRNA), thereby preventing the synthesis of the TNNI3K protein. This leads to a reduction in the total cellular protein levels of TNNI3K. The effect is specific to the targeted mRNA sequence, offering high theoretical specificity.
This compound Treatment: this compound is a potent and selective small-molecule inhibitor of TNNI3K. It functions by binding to the ATP-binding pocket of the TNNI3K enzyme, preventing its kinase activity. This directly inhibits the downstream signaling cascade mediated by TNNI3K without affecting the protein expression level of the kinase itself.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for both methods. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources. Experimental conditions can significantly influence these values.
| Parameter | siRNA Knockdown of TNNI3K | This compound Treatment |
| Target | TNNI3K mRNA | TNNI3K protein kinase activity |
| Typical Efficiency/Potency | >70% knockdown of mRNA/protein achievable[2][3] | IC₅₀ = 25 nM |
| Selectivity | High sequence specificity, but off-target effects possible. | 40-fold selective for TNNI3K over B-Raf kinase. |
| Time to Effect | 24-72 hours for significant protein reduction.[4] | Rapid, dependent on cell permeability and target engagement. |
| Duration of Effect | Transient, depends on cell division and siRNA stability (typically days). | Reversible and dependent on compound washout and metabolism. |
| Delivery Method | Transfection using lipid-based reagents or viral vectors.[2][5] | Direct addition to cell culture medium. |
Experimental Protocols
Detailed methodologies for both techniques are crucial for reproducible and reliable results. Below are representative protocols for neonatal rat ventricular myocytes (NRVMs), a common primary cell model in cardiac research.
Protocol 1: siRNA-Mediated Knockdown of TNNI3K in NRVMs
This protocol outlines the transient transfection of NRVMs with siRNA targeting TNNI3K.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Plating medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
siRNA targeting rat Tnni3k (and a non-targeting control siRNA)
-
Transfection reagent suitable for primary cardiomyocytes (e.g., Lipofectamine RNAiMAX or TransMessenger)[2][6]
-
Opti-MEM I Reduced Serum Medium
-
Culture plates/dishes
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Isolate and plate NRVMs according to standard protocols. Seed cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the TNNI3K siRNA (e.g., 10-30 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the NRVMs and replace it with serum-free medium.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add pre-warmed complete culture medium.
-
Continue to incubate the cells for 24-72 hours before proceeding with downstream assays (e.g., Western blot for TNNI3K protein levels, analysis of p38 MAPK phosphorylation, or assessment of cardiomyocyte hypertrophy).
-
Protocol 2: this compound Treatment of NRVMs
This protocol describes the pharmacological inhibition of TNNI3K in NRVMs using this compound.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Culture medium (e.g., DMEM with or without serum, depending on the assay)
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Culture plates/dishes
-
Standard cell culture equipment
Procedure:
-
Cell Seeding and Culture: Isolate and plate NRVMs as described in the siRNA protocol. Allow cells to adhere and establish a baseline state (typically 24-48 hours).
-
Compound Preparation:
-
Prepare a working stock of this compound in culture medium from a high-concentration DMSO stock. The final concentration of DMSO in the culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment:
-
Aspirate the existing medium from the cells.
-
Add the medium containing the desired final concentration of this compound (e.g., 10 nM - 1 µM, to be optimized for the specific assay) or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours), depending on the endpoint being measured. For signaling pathway studies (e.g., p38 phosphorylation), shorter incubation times are often sufficient. For hypertrophy or other phenotypic assays, longer incubation times may be necessary.
-
-
Downstream Analysis: Following treatment, proceed with the relevant assays, such as Western blot for phosphorylated p38, immunofluorescence for cell size, or gene expression analysis.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: TNNI3K Signaling Pathway in Cardiomyocytes.
References
- 1. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Transcriptional Gene Silencing of KChIP2 and Navβ1 in Neonatal Rat Cardiac Myocytes Reveals a Functional Association between Na and Ito currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing of Cav1.2 gene in neonatal cardiomyocytes by lentiviral delivered shRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 'Advanced' generation lentiviruses as efficient vectors for cardiomyocyte gene transduction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Selectivity of TNNI3K Inhibitors: A Comparative Analysis of Off-Target Effects
For researchers in cardiology and drug development, the cardiac-specific kinase TNNI3K has emerged as a promising therapeutic target. However, ensuring the specificity of kinase inhibitors is paramount to minimize off-target effects and potential toxicity. This guide provides a detailed comparison of the off-target profiles of the TNNI3K inhibitor GSK-114 and other notable inhibitors, supported by experimental data to inform preclinical research and development.
Troponin I-interacting kinase (TNNI3K) is a cardiomyocyte-specific kinase implicated in various cardiac conditions, making it an attractive target for therapeutic intervention. Several small molecule inhibitors have been developed to modulate its activity, with this compound being a prominent example. A critical aspect of drug development is the characterization of an inhibitor's selectivity—its ability to bind to the intended target with high affinity while avoiding interactions with other kinases. This guide delves into the comparative off-target effects of this compound and other TNNI3K inhibitors, namely GSK854 and GSK329, to provide a clearer picture of their selectivity profiles.
Comparative Analysis of Off-Target Profiles
The selectivity of TNNI3K inhibitors is a key determinant of their potential as safe and effective therapeutics. While this compound is a potent inhibitor of TNNI3K, its interactions with other kinases at higher concentrations warrant careful consideration. In comparison, other inhibitors like GSK854 have demonstrated a more favorable selectivity profile.
This compound is a potent and selective inhibitor of TNNI3K with an IC50 of 25 nM. It exhibits a 40-fold selectivity for TNNI3K over B-Raf (IC50 = 1000 nM)[1]. However, at a concentration of 1 µM, this compound has been shown to have an affinity for seven other kinases: ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK[1].
In contrast, GSK854 and GSK329 are also potent TNNI3K inhibitors, with GSK854 showing greater selectivity. At a concentration of 100 nM, GSK329 demonstrated over 50% inhibition of 11 other kinases. Under the same conditions, GSK854 only showed significant inhibition of ZAK/MLTK, indicating a more specific binding profile.
The following table summarizes the known off-target effects of this compound, GSK854, and GSK329, providing a quantitative comparison of their selectivity.
| Inhibitor | Primary Target | IC50 (TNNI3K) | Off-Target Kinases (Inhibition >50% at 100 nM or specified conc.) | IC50 (Off-Target) | Fold Selectivity (vs. B-Raf) |
| This compound | TNNI3K | 25 nM | ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK (at 1 µM) | 1000 nM (B-Raf) | 40-fold |
| GSK854 | TNNI3K | <10 nM | ZAK/MLTK | - | >100-fold over 96% of tested kinases |
| GSK329 | TNNI3K | 10 nM | 11 other kinases | - | - |
TNNI3K Signaling Pathway and Experimental Workflow
Understanding the signaling context of TNNI3K is crucial for interpreting the consequences of off-target inhibition. TNNI3K is known to be a part of the MAP kinase signaling cascade, ultimately activating p38 MAPK, which is involved in cardiac stress responses.
The evaluation of kinase inhibitor selectivity is a systematic process involving multi-tiered screening against a broad panel of kinases.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized experimental protocols. A common method for assessing off-target effects is the use of large-scale kinase panels.
Kinase Selectivity Profiling (General Protocol)
A typical kinase profiling study involves an initial high-throughput screen of the inhibitor at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant human kinases. The activity of each kinase is measured in the presence and absence of the inhibitor, and the percentage of inhibition is calculated.
For kinases that show significant inhibition in the primary screen, a secondary screen is performed. This involves generating a dose-response curve by testing the inhibitor across a range of concentrations. From this curve, the half-maximal inhibitory concentration (IC50) is determined for each off-target kinase.
A widely used platform for this purpose is the KINOMEscan™ assay. This method is based on a competition binding assay that quantitatively measures the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR of a DNA tag fused to the kinase.
Materials:
-
Test inhibitor (e.g., this compound)
-
Panel of purified, recombinant human kinases
-
Appropriate kinase-specific substrates and ATP
-
Assay plates (e.g., 384-well)
-
Detection reagents (e.g., ADP-Glo™, radiolabeled ATP)
-
Plate reader or scintillation counter
Procedure:
-
Primary Screening: The test inhibitor is added to assay wells at a final concentration of 1 µM. The kinase, its specific substrate, and ATP are then added to initiate the reaction. Control reactions without the inhibitor are run in parallel. The reactions are incubated at room temperature for a specified time.
-
Detection: The kinase activity is measured using a suitable detection method. The percentage of inhibition for each kinase is calculated relative to the control.
-
Secondary Screening (Dose-Response): For kinases showing significant inhibition (e.g., >50%) in the primary screen, a dose-response analysis is performed. The inhibitor is serially diluted to create a range of concentrations.
-
IC50 Determination: The IC50 value for each off-target kinase is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
The comparative analysis of off-target effects reveals important distinctions between this compound and other TNNI3K inhibitors. While this compound is a potent inhibitor of TNNI3K, its off-target profile at higher concentrations highlights the need for careful dose selection and further characterization in cellular and in vivo models. In contrast, inhibitors like GSK854 exhibit a more favorable selectivity profile, making them valuable tools for dissecting the specific roles of TNNI3K and potentially offering a wider therapeutic window. This guide underscores the importance of comprehensive kinase profiling in the development of targeted therapies and provides researchers with the necessary data and context to make informed decisions in their pursuit of novel cardiac medicines.
References
Is GSK-114 more potent than other commercially available TNNI3K inhibitors?
In the landscape of cardiac-specific kinase inhibitors, GSK-114, while a potent and selective agent against Troponin I-Interacting Kinase (TNNI3K), is surpassed in potency by other commercially available compounds such as GSK854 and GSK329. This guide provides a comprehensive comparison of the inhibitory activities of these key molecules, supported by experimental data and detailed methodologies, to aid researchers in the selection of appropriate tools for their cardiovascular studies.
Troponin I-Interacting Kinase (TNNI3K) has emerged as a significant therapeutic target in cardiovascular disease. Its specific expression in the heart and its role in signaling pathways that govern cardiac hypertrophy and the response to ischemic injury have spurred the development of targeted inhibitors. Understanding the relative potency and characteristics of these inhibitors is crucial for advancing research and drug development in this area.
Comparative Potency of TNNI3K Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor. Analysis of published data reveals that while this compound is a potent inhibitor of TNNI3K with an IC50 of 25 nM, both GSK854 and GSK329 exhibit greater potency.
| Inhibitor | TNNI3K IC50 (nM) | Other Notable Kinase Targets |
| GSK854 | <10 | ZAK/MLTK |
| GSK329 | 10 | Axl, DDR2, Flt1, Flt3, Flt4, KDR, Mer, MuSK, PTK5, TAO2, TAO3 |
| This compound | 25 | ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK |
| Compound 6O | 410 | TAK1 |
This table summarizes the reported IC50 values for various TNNI3K inhibitors. The data indicates that GSK854 and GSK329 are more potent inhibitors of TNNI3K than this compound.
The TNNI3K Signaling Pathway
TNNI3K is a serine/threonine kinase that plays a role in cardiac signaling. One of its key downstream effects is the phosphorylation of cardiac troponin I (cTnI), a crucial component of the cardiac contractile apparatus. TNNI3K has been shown to phosphorylate cTnI at several residues, including Ser22/Ser23, Ser43, and Thr143. This phosphorylation can modulate myofilament calcium sensitivity and cardiac contractility. Additionally, there is evidence linking TNNI3K activity to the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses, including those seen in cardiac hypertrophy and ischemia/reperfusion injury.
Experimental Methodologies
A precise and reproducible experimental protocol is essential for the accurate determination of inhibitor potency. Below is a detailed methodology for a common in vitro kinase assay used to measure the IC50 of TNNI3K inhibitors.
Experimental Protocol: TNNI3K In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is designed to quantify the activity of TNNI3K by measuring the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used to generate a luminescent signal.
Materials:
-
Recombinant human TNNI3K enzyme
-
TNNI3K substrate (e.g., recombinant human cardiac Troponin I or a specific peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer.
-
Prepare a solution of the TNNI3K substrate in the kinase reaction buffer.
-
Prepare a solution of ATP in the kinase reaction buffer. The final ATP concentration should be at or near the Km for TNNI3K.
-
Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute these further in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the TNNI3K enzyme solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted inhibitor solution to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the TNNI3K substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the TNNI3K activity.
-
Plot the luminescence values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow: TNNI3K Inhibitor Screening and Characterization
The process of identifying and characterizing novel TNNI3K inhibitors typically follows a structured workflow, beginning with a broad screen and progressively narrowing down to the most promising candidates for further development.
Validating GSK-114 On-Target Effects with a Kinase-Dead TNNI3K Mutant: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the selective inhibitor GSK-114 on wild-type Troponin I-Interacting Kinase 3 (TNNI3K) versus a kinase-dead TNNI3K mutant. The use of a kinase-dead mutant is a gold-standard method for confirming that the cellular or in vivo effects of a kinase inhibitor are due to the specific inhibition of the intended target's enzymatic activity.
TNNI3K is a cardiac-specific serine/threonine and tyrosine kinase implicated in various cardiac conditions, including hypertrophy and ischemia/reperfusion injury.[1][2][3] this compound has been developed as a potent and selective TNNI3K inhibitor.[4] Validating its on-target effects is crucial for preclinical and clinical development.
Data Presentation
The following tables summarize the quantitative data regarding this compound's selectivity and the comparative effects observed when using wild-type versus kinase-dead TNNI3K.
Table 1: Kinase Selectivity Profile of this compound
This table details the inhibitory activity of this compound against its primary target, TNNI3K, and other related kinases to demonstrate its selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. B-Raf) |
| TNNI3K | 25 | 40x |
| B-Raf | 1000 | 1x |
| ACK1 | >1000 | - |
| GAK | >1000 | - |
| MEK5 | >1000 | - |
| PDGFRB | >1000 | - |
| STK36 | >1000 | - |
| ZAK | >1000 | - |
| Data sourced from Lawhorn et al. (2016) and The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment (2021).[4][5] At a concentration of 1 µM, GSK114 has shown some affinity for seven other kinases, but with significantly higher IC50 values, indicating high selectivity for TNNI3K.[5] |
Table 2: Comparison of TNNI3K Activity and Functional Outcomes
This table compares the enzymatic activity and a key functional outcome (cardiomyocyte contraction) between wild-type TNNI3K and a kinase-dead (K490A) mutant. This demonstrates the necessity of kinase function for the downstream phenotype.
| Construct | Relative Autophosphorylation | Cardiomyocyte Shortening (% of Control) |
| Control (e.g., GFP) | - | 100% |
| Wild-Type (WT) TNNI3K | High | ~140% |
| Kinase-Dead (KD) TNNI3K | None | No significant change |
| Data are representative of findings from autophosphorylation assays and cellular function studies.[6][7] |
Table 3: Expected Outcomes of this compound Treatment for On-Target Validation
This table presents the logical framework and expected results from an experiment designed to validate the on-target effects of this compound using a kinase-dead control.
| Experimental Group | Expected Effect on Downstream Signaling/Phenotype | Rationale for On-Target Effect |
| WT TNNI3K + Vehicle | Phenotype present (e.g., increased phosphorylation) | Establishes the baseline effect of active TNNI3K. |
| WT TNNI3K + this compound | Phenotype reversed/inhibited | Demonstrates the inhibitor's efficacy against the active target. |
| KD TNNI3K + Vehicle | Phenotype absent | Confirms that the kinase activity is required for the phenotype. |
| KD TNNI3K + this compound | Phenotype remains absent (no change from vehicle) | Shows the inhibitor has no effect when the target is inactive, confirming specificity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of Kinase-Dead TNNI3K Mutant
A kinase-dead (KD) version of TNNI3K can be generated using site-directed mutagenesis. The conserved lysine residue within kinase sub-domain II (Lysine 490 in human TNNI3K) is critical for ATP binding and kinase activity.[7]
-
Vector: A mammalian expression vector (e.g., pCMV) containing the full-length, epitope-tagged (e.g., FLAG or HA) human TNNI3K cDNA is used as a template.
-
Mutagenesis: The Lysine 490 (K490) codon is mutated to an Alanine (A) or Arginine (R) codon using a commercially available site-directed mutagenesis kit.[7][8]
-
Primers: Custom mutagenic primers are designed to introduce the desired point mutation.
-
Sequencing: The entire coding sequence of the resulting construct is verified by Sanger sequencing to confirm the presence of the mutation and the absence of other unintended mutations.
In Vitro TNNI3K Autophosphorylation Assay
This assay directly measures the enzymatic activity of TNNI3K and is used to confirm the inactivation of the KD mutant.[6]
-
Cell Transfection: HEK293T cells are transiently transfected with expression vectors for FLAG-tagged wild-type TNNI3K or FLAG-tagged KD-TNNI3K.
-
Immunoprecipitation (IP): 48 hours post-transfection, cells are lysed. The lysates are incubated with anti-FLAG antibody-conjugated magnetic beads to immunoprecipitate the TNNI3K proteins.
-
Kinase Reaction: The immunoprecipitated beads are washed and resuspended in a kinase buffer containing ATP. The reaction is incubated to allow for autophosphorylation. A control reaction without ATP is included.[9]
-
Western Blotting: The reaction is stopped, and the proteins are eluted and resolved by SDS-PAGE. Proteins are transferred to a PVDF membrane.
-
Detection: The membrane is probed with a primary antibody against phosphotyrosine to detect autophosphorylation and a primary antibody against the FLAG epitope to confirm equal loading of the TNNI3K proteins.[6] The KD mutant should show no phosphotyrosine signal.[6]
Cellular Cardiomyocyte Contraction Assay
This assay assesses a functional consequence of TNNI3K activity and its inhibition by this compound.
-
Cell Culture and Infection: Primary adult rat ventricular myocytes are isolated and cultured. Cells are infected with adenoviruses expressing either wild-type TNNI3K or KD-TNNI3K. A control group is infected with an adenovirus expressing a reporter like GFP.[7]
-
Inhibitor Treatment: Following infection, cells are treated with either vehicle (e.g., DMSO) or a specific concentration of this compound for a designated period.
-
Measurement of Contraction: Cardiomyocyte contractility (cell shortening) is measured using a video-based edge-detection system. Cells are electrically paced, and the percentage of cell shortening is quantified.[7]
-
Analysis: Cell shortening is compared across the different groups (WT + Vehicle, WT + this compound, KD + Vehicle, KD + this compound). On-target activity is confirmed if this compound reduces the increased cell shortening induced by WT TNNI3K but has no effect on the KD TNNI3K group.[7]
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the validation of this compound.
Caption: TNNI3K signaling pathway in response to cardiac injury.[10]
Caption: Experimental workflow for on-target validation.
Caption: Logical relationship of expected experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Overexpression of TNNI3K, a cardiac-specific MAPKKK, promotes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the dual specificity and the functional domains of the cardiac-specific protein kinase TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. TNNI3K is a novel mediator of myofilament function and phosphorylates cardiac troponin I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinase-dead natural polymorphism in the canine Tnni3k gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of GSK-114: A Comparative Guide to its Cross-reactivity with MAP3K Family Members
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the kinase inhibitor GSK-114 reveals a high degree of selectivity for its primary target, Troponin I-interacting kinase (TNNI3K), with limited cross-reactivity against other members of the MAP3K family and the broader human kinome. This guide provides an in-depth comparison of this compound's binding affinities, supported by experimental data, to inform researchers, scientists, and drug development professionals in their evaluation of this potent inhibitor.
This compound is a potent and selective inhibitor of TNNI3K, a serine/threonine kinase predominantly expressed in cardiac tissue.[1] Understanding the selectivity profile of any kinase inhibitor is paramount for predicting its therapeutic window and potential off-target effects. This guide summarizes the available data on this compound's interaction with other kinases, with a particular focus on the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family, to which TNNI3K belongs.
Quantitative Analysis of this compound Cross-reactivity
The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against TNNI3K, which has been determined to be 25 nM.[1] To assess its selectivity, this compound was screened against a large panel of human kinases. The most comprehensive publicly available data comes from a KINOMEscan® assay, which measures the binding of a compound to a panel of over 400 kinases at a single concentration (1 µM).
In this broad screen, this compound demonstrated a remarkable selectivity profile. At a concentration of 1 µM, it only showed significant binding to seven other kinases in addition to its intended target. These off-target kinases are:
-
Activated Cdc42-associated kinase 1 (ACK1)
-
B-Raf proto-oncogene, serine/threonine kinase (B-Raf)
-
Cyclin G-associated kinase (GAK)
-
Mitogen-activated protein kinase kinase 5 (MEK5)
-
Platelet-derived growth factor receptor beta (PDGFRB)
-
Serine/threonine-protein kinase 36 (STK36)
-
Zipper sterile-α-motif kinase (ZAK)
Of these, only ZAK is a member of the MAP3K family. MEK5 is a member of the MAP2K family, which is downstream of MAP3Ks in the signaling cascade. The IC50 value for the interaction with B-Raf has been reported as 1000 nM, indicating a 40-fold higher selectivity for TNNI3K over B-Raf.[1]
The following table summarizes the known quantitative data for this compound's interaction with its primary target and key off-targets.
| Kinase Target | Kinase Family | IC50 / Binding Data | Reference |
| TNNI3K | MAP3K | 25 nM | [1] |
| B-Raf | MAP3K | 1000 nM | [1] |
| ZAK | MAP3K | Binding observed at 1 µM | |
| MEK5 | MAP2K | Binding observed at 1 µM | |
| ACK1 | Tyrosine Kinase | Binding observed at 1 µM | |
| GAK | Serine/Threonine Kinase | Binding observed at 1 µM | |
| PDGFRB | Tyrosine Kinase | Binding observed at 1 µM | |
| STK36 | Serine/Threonine Kinase | Binding observed at 1 µM |
Note: Specific IC50 or Kd values for ACK1, GAK, MEK5, PDGFRB, STK36, and ZAK with this compound are not currently publicly available. The available data indicates binding at a 1 µM concentration in a KINOMEscan® assay.
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's primary target and its relationship with the broader MAP kinase signaling cascade, the following diagram illustrates the canonical MAPK pathway.
The experimental workflow for determining kinase selectivity, such as the KINOMEscan® assay, is a critical component of inhibitor profiling. The following diagram outlines the general steps involved in this competition binding assay.
Experimental Protocols
KINOMEscan® Competition Binding Assay (Generalized Protocol)
The KINOMEscan® platform by DiscoveRx is a widely used method for assessing kinase inhibitor selectivity. The assay is based on a competitive binding principle where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest.
Materials:
-
DNA-tagged recombinant human kinases
-
Streptavidin-coated magnetic beads
-
Biotinylated small molecule ligand
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay buffer
-
Wash buffer
-
qPCR reagents
Procedure:
-
Assay Plate Preparation: Kinases are prepared in the assay buffer. The test inhibitor is serially diluted to the desired concentrations.
-
Binding Reaction: The DNA-tagged kinase, biotinylated ligand immobilized on streptavidin beads, and the test inhibitor are combined in the wells of a microplate. The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound components, including the unbound kinase and inhibitor.
-
Elution and Quantification: The bound kinase-DNA conjugate is eluted from the beads. The amount of eluted kinase-DNA is quantified using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the test inhibitor is compared to the amount bound in a control reaction (containing DMSO instead of the inhibitor). The results are typically expressed as "percent of control" or are used to calculate dissociation constants (Kd) or IC50 values from dose-response curves. A lower percentage of control indicates stronger binding of the inhibitor to the kinase.
Conclusion
This compound demonstrates a high degree of selectivity for its primary target TNNI3K. While it exhibits some binding to a small number of other kinases at a concentration of 1 µM, only one of these, ZAK, belongs to the MAP3K family. The 40-fold selectivity over B-Raf further underscores its specificity. This favorable selectivity profile suggests that this compound is a valuable tool for studying the specific biological roles of TNNI3K and holds promise as a targeted therapeutic agent with a potentially wide therapeutic window. Further quantitative analysis of its binding affinity to the identified off-target kinases would provide an even more complete understanding of its cross-reactivity profile.
References
A Comparative Analysis of GSK-114 and B-Raf Inhibitors in Cardiac Cells: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of GSK-114, a selective Troponin I-interacting kinase (TNNI3K) inhibitor, and various B-Raf inhibitors on cardiac cells. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of their distinct mechanisms and potential cardiovascular implications.
Overview of Cellular Effects on Cardiomyocytes
The effects of this compound and B-Raf inhibitors on cardiac cells are fundamentally different due to their distinct primary targets. While this compound is being investigated for its potential cardioprotective effects, B-Raf inhibitors, developed as anti-cancer agents, are known to have potential cardiotoxic side effects.
| Parameter | This compound (TNNI3K Inhibition) | B-Raf Inhibitors (e.g., Dabrafenib, Vemurafenib, Encorafenib) |
| Primary Target | Troponin I-interacting kinase (TNNI3K)[1][2] | B-Raf kinase[3][4] |
| Cardiac Hypertrophy | Inhibition of TNNI3K is associated with the attenuation of pathological cardiac hypertrophy.[5][6] | Can induce cardiomyocyte hypertrophy through paradoxical activation of the ERK1/2 signaling pathway.[4][7][8][9] |
| Ischemia/Reperfusion Injury | Inhibition of TNNI3K has been shown to be protective, reducing oxidative stress and cell death.[5][10][11] | Not a primary indication; potential for exacerbating cardiac stress is a concern. |
| Signaling Pathway Modulation | Primarily modulates the p38 MAPK pathway and mitochondrial function in response to stress.[5][10] | Primarily modulates the RAF-MEK-ERK (MAPK) signaling pathway.[3][4] |
| Clinical Cardiac Effects | Preclinical data suggests potential therapeutic benefits for cardiac diseases.[12][13] | Associated with cardiotoxicities including reduced left ventricular ejection fraction (LVEF), QT prolongation, and hypertension.[3][14][15] |
Mechanisms of Action and Signaling Pathways
The divergent effects of this compound and B-Raf inhibitors on cardiac cells stem from their specific molecular targets and the downstream signaling cascades they modulate.
This compound and the TNNI3K Signaling Pathway
This compound is a highly selective inhibitor of TNNI3K, a kinase predominantly expressed in the heart.[12][13] TNNI3K is implicated in the progression of various cardiac diseases, including hypertrophy and ischemia/reperfusion injury.[5][12] In response to cardiac stress, TNNI3K can activate the p38 MAPK pathway, leading to increased mitochondrial reactive oxygen species (ROS) production and subsequent cardiomyocyte death.[5][10] By inhibiting TNNI3K, this compound is proposed to mitigate these detrimental effects.
References
- 1. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment [mdpi.com]
- 2. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What links BRAF to the heart function? new insights from the cardiotoxicity of BRAF inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiomyocyte BRAF and type 1 RAF inhibitors promote cardiomyocyte and cardiac hypertrophy in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]
- 7. 228 Braf inhibitors, sb590885 and dabrafenib, enhance erk1/2 signalling in cardiomyocytes and promote cardiac hypertrophy | Heart [heart.bmj.com]
- 8. Cardiomyocyte BRAF and type 1 RAF inhibitors promote cardiomyocyte and cardiac hypertrophy in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]
- 14. Cardiovascular Adverse Events With BRAF and MEK Inhibitors - American College of Cardiology [acc.org]
- 15. Mechanistic and Clinical Overview Cardiovascular Toxicity of BRAF and MEK Inhibitors: JACC: CardioOncology State-of-the-Art Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of GSK-114: A Comparative Guide for New Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for researchers to confirm the mechanism of action of GSK-114, a selective inhibitor of Troponin I-interacting kinase (TNNI3K), in a new cell line. By objectively comparing its performance with alternative pathway inhibitors and presenting supporting experimental data, this document serves as a practical resource for validating the on-target effects of this compound and elucidating its role in cellular signaling.
Introduction to this compound and its Target
This compound is a potent and selective, orally active inhibitor of TNNI3K, with a reported IC50 of 25 nM.[1][2][3][4] TNNI3K, also known as Cardiac Ankyrin Repeat Kinase (CARK), is a member of the MAP kinase kinase kinase (MAPKKK) family.[5] Primarily expressed in cardiac tissue, TNNI3K has been implicated in cardiac hypertrophy and the cellular response to ischemic injury.[2] Emerging evidence suggests its involvement in signaling pathways beyond the heart. At a concentration of 1 µM, this compound has shown affinity for a few other kinases, including B-Raf, MEK5, and GAK, highlighting the importance of confirming its specific mechanism of action in any new cellular context.[2]
This guide outlines a three-step experimental approach to rigorously validate the mechanism of action of this compound in a novel cell line:
-
Step 1: Target Expression and Engagement: Confirming the presence of TNNI3K in the new cell line and demonstrating direct binding of this compound.
-
Step 2: Downstream Signaling Analysis: Investigating the effect of this compound on known TNNI3K signaling pathways.
-
Step 3: Cellular Phenotype Assessment: Evaluating the functional consequences of TNNI3K inhibition by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for confirming the mechanism of action of this compound.
Step-by-Step Experimental Protocols
Step 1: Confirming TNNI3K Expression
Before investigating the mechanism of action, it is crucial to confirm that the target, TNNI3K, is expressed in the new cell line.
A. Western Blot for TNNI3K Protein Expression
-
Objective: To detect the presence of TNNI3K protein.
-
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein lysate on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against TNNI3K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
B. Quantitative PCR (qPCR) for TNNI3K mRNA Expression
-
Objective: To quantify the mRNA expression level of TNNI3K.
-
Protocol:
-
Isolate total RNA from the cell line using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using TNNI3K-specific primers and a SYBR Green master mix.
-
Normalize the expression to a housekeeping gene (e.g., GAPDH, ACTB).
-
Step 2: Target Engagement Assay
Cellular Thermal Shift Assay (CETSA)
-
Objective: To demonstrate direct binding of this compound to TNNI3K in intact cells.
-
Protocol:
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples on ice and lyse by freeze-thaw cycles.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant by Western blot for soluble TNNI3K. Increased thermal stability of TNNI3K in the presence of this compound indicates target engagement.
-
Step 3: Downstream Signaling Analysis
TNNI3K has been shown to regulate the p38 MAPK and calcineurin-NFATc1 signaling pathways.
A. Western Blot for Phospho-p38 MAPK
-
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK, a downstream effector of TNNI3K.
-
Protocol:
-
Serum-starve cells overnight.
-
Pre-treat cells with this compound at various concentrations for 1-2 hours.
-
Stimulate cells with a known activator of the p38 MAPK pathway (e.g., anisomycin, UV radiation) if necessary to induce a robust signal.
-
Lyse cells and perform Western blotting as described above, using primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38.
-
B. Immunofluorescence for NFATc1 Nuclear Translocation
-
Objective: To determine if this compound inhibits the nuclear translocation of NFATc1, a process regulated by calcineurin which can be influenced by TNNI3K.
-
Protocol:
-
Grow cells on coverslips.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate cells with a calcium ionophore (e.g., ionomycin) to induce NFATc1 nuclear translocation.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with an anti-NFATc1 primary antibody.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio.
-
Step 4: Cellular Phenotype Assessment
The choice of phenotypic assay will depend on the known or hypothesized function of TNNI3K in the specific cell line.
A. Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
-
Objective: To determine the effect of this compound on cell viability and proliferation.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat with a dose-response of this compound for 24, 48, and 72 hours.
-
Add the assay reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence to determine cell viability.
-
B. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Objective: To assess whether this compound induces apoptosis.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat with this compound for a predetermined time course.
-
Add the Caspase-Glo® 3/7 reagent.
-
Measure luminescence to quantify caspase activity.
-
Comparative Analysis with Alternative Inhibitors
To further confirm that the observed effects of this compound are due to TNNI3K inhibition, it is essential to compare its activity with inhibitors of downstream signaling components and other TNNI3K inhibitors.
Alternative Inhibitors:
-
Alternative TNNI3K Inhibitors: GSK854, GSK329.[5]
-
Negative Control: A structurally similar but inactive analog of this compound, if available.
The following tables summarize the expected outcomes of the comparative experiments.
Table 1: Comparison of Inhibitor Effects on Downstream Signaling
| Inhibitor | Target | Expected Effect on p-p38 Levels | Expected Effect on NFATc1 Nuclear Translocation |
| This compound | TNNI3K | Decrease | Inhibition |
| SB203580 | p38 MAPK | Decrease | No direct effect |
| Cyclosporin A | Calcineurin | No direct effect | Inhibition |
| GSK854 | TNNI3K | Decrease | Inhibition |
| Negative Control | N/A | No change | No change |
Table 2: Comparison of Inhibitor Effects on Cellular Phenotype (Example: Proliferation)
| Inhibitor | Target | Expected Effect on Cell Proliferation |
| This compound | TNNI3K | Inhibition (cell line dependent) |
| SB203580 | p38 MAPK | Inhibition (cell line dependent) |
| Cyclosporin A | Calcineurin | Inhibition (cell line dependent) |
| GSK854 | TNNI3K | Inhibition (cell line dependent) |
| Negative Control | N/A | No change |
Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed signaling pathway of TNNI3K and the points of inhibition for this compound and the comparative inhibitors.
Conclusion
By following this structured guide, researchers can systematically and rigorously confirm the mechanism of action of this compound in a new cell line. The combination of target engagement, downstream signaling analysis, and phenotypic assays, along with a comparative analysis against alternative inhibitors, will provide a high degree of confidence in the on-target effects of this compound. This comprehensive approach is essential for the accurate interpretation of experimental results and the continued development of targeted therapies.
References
- 1. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. List of Calcineurin inhibitors - Drugs.com [drugs.com]
- 4. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I-Interacting Kinase (TNNi3K) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scbt.com [scbt.com]
- 9. The Cyclophilin-Dependent Calcineurin Inhibitor Voclosporin Inhibits SARS-CoV-2 Replication in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcineurin activity and inhibition in skin and (epi)dermal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cardioprotection: A Comparative Analysis of GSK-3β Inhibitors in Preclinical Models
A deep dive into the experimental validation of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors reveals a promising therapeutic avenue for mitigating cardiac damage following ischemia-reperfusion injury. This guide provides a comparative analysis of key GSK-3β inhibitors, their efficacy in various animal models, the intricate signaling pathways they modulate, and the experimental frameworks used for their validation.
In the quest for novel cardioprotective strategies, the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) has emerged as a focal point of research. GSK-3β, a serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell survival and apoptosis. Its inhibition has been shown to confer significant protection against myocardial ischemia-reperfusion (I/R) injury, a common consequence of clinical interventions like angioplasty and thrombolysis. This guide synthesizes preclinical data on the cardioprotective effects of various GSK-3β inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of GSK-3β Inhibitors
The cardioprotective potential of several GSK-3β inhibitors has been evaluated in various animal models of myocardial I/R injury. The primary endpoint in these studies is often the reduction in infarct size, a direct measure of salvaged heart tissue. Improvements in cardiac function are also critical secondary endpoints.
| Compound | Animal Model | Key Findings | Reference |
| SB-216763 | Rat (in vivo) | Reduced infarct size by approximately 28% when administered before reperfusion (from ~60% in vehicle to ~43% in treated group). | [1] |
| Rat (in vivo) | Delayed administration (24h before ischemia) also reduced infarct size significantly (from 61% in vehicle to 44% in treated group). | [2] | |
| Rat (in vivo) | In a model of myocardial infarction, SB-216763 treatment led to a significant reduction in fibrotic scar size. | [3] | |
| Neopetroside A | Mouse (in vivo) | Significantly prevented cardiac fibrosis and preserved cardiac hemodynamics and mitochondrial respiration capacity. | [4][5] |
| Rat (ex vivo) | Preserved cardiac hemodynamics and mitochondrial function after I/R injury. | [4] | |
| Lithium Chloride (LiCl) | Rat (ex vivo) | Mimicked the cardioprotective effects of ischemic pre- and postconditioning, significantly reducing infarct size in hypertensive rats. | [6] |
| Indirubin-3′-monoxime (I3O) | Rat | In a model of isoproterenol-induced myocardial infarction, I3O treatment showed a significant protective effect by modulating biological and antioxidant parameters. | [7] |
| Rat Cardiomyocytes | Attenuated high glucose-induced increases in markers of apoptosis and oxidative stress. | [8] |
Delving into the Mechanism: The GSK-3β Signaling Pathway
The cardioprotective effects of GSK-3β inhibitors are primarily attributed to their ability to modulate the mitochondrial permeability transition pore (mPTP).[9] Under ischemic conditions, the opening of the mPTP is a critical event leading to cell death. GSK-3β promotes the opening of the mPTP. Therefore, its inhibition is a key therapeutic strategy.
A major upstream regulator of GSK-3β is the pro-survival kinase Akt (Protein Kinase B), which is a core component of the Reperfusion Injury Salvage Kinase (RISK) pathway. Upon activation by various stimuli, including growth factors and ischemic preconditioning, Akt phosphorylates GSK-3β at Serine 9, leading to its inactivation.[6] This prevents the downstream pro-apoptotic signaling cascade and inhibits the opening of the mPTP, thereby preserving mitochondrial integrity and promoting cell survival.
Alternative Cardioprotective Strategies
While GSK-3β inhibitors show considerable promise, other therapeutic strategies targeting different cellular components are also under investigation. A significant area of focus is the direct modulation of mitochondrial function. These alternatives include:
-
Mitochondria-targeted antioxidants: Compounds like MitoQ and SkQ1 are designed to accumulate in mitochondria and neutralize reactive oxygen species (ROS) at their source, thereby reducing oxidative stress-induced damage.[10][11]
-
mPTP inhibitors: Direct inhibitors of the mPTP, such as cyclosporin A, have been shown to be cardioprotective by preventing the loss of mitochondrial integrity.
-
Modulators of mitochondrial dynamics: Interventions that promote mitochondrial fusion and inhibit fission have been shown to be protective against I/R injury.[12]
Experimental Protocols for Assessing Cardioprotection
The validation of cardioprotective agents relies on robust and reproducible animal models of myocardial I/R injury. Two commonly employed models are the ex vivo Langendorff isolated heart preparation and the in vivo surgical model of myocardial infarction.
Langendorff Isolated Perfused Heart Model (Rat)
This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic influences.
Methodology:
-
Animal Preparation: Rats are anesthetized, and heparin is administered to prevent blood clotting.[6]
-
Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit (KH) buffer.[6]
-
Langendorff Perfusion: The aorta is cannulated and retrogradely perfused with oxygenated KH buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).[6][13]
-
Functional Assessment: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function, including left ventricular developed pressure (LVDP) and its first derivatives (+dP/dt and -dP/dt).[13][14]
-
Ischemia-Reperfusion Protocol: After a stabilization period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion (e.g., 60-120 minutes).[2][13]
-
Infarct Size Determination: At the end of reperfusion, the heart is stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
In Vivo Myocardial Ischemia-Reperfusion Model (Mouse)
This model more closely mimics the clinical scenario of myocardial infarction and allows for the assessment of systemic responses.
Methodology:
-
Anesthesia and Ventilation: Mice are anesthetized, intubated, and mechanically ventilated.[15][16]
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.[15][16]
-
Ischemia: The ligation is maintained for a specific duration (e.g., 30-60 minutes) to induce myocardial ischemia. Successful occlusion is confirmed by visual blanching of the myocardium and ECG changes.[17]
-
Reperfusion: The ligature is released to allow for reperfusion of the ischemic tissue.[17]
-
Recovery and Monitoring: The chest is closed, and the animal is allowed to recover. Post-operative analgesia is provided.[18]
-
Infarct Size and Functional Assessment: After a set period of reperfusion (e.g., 24 hours), the heart is harvested for infarct size measurement using TTC staining. Cardiac function can be assessed non-invasively using echocardiography before and after the procedure.[17]
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting Glycogen Synthase Kinase 3 Beta Regulates CD47 Expression After Myocardial Infarction in Rats via the NF-κB Signaling Pathway [frontiersin.org]
- 4. Novel GSK-3β Inhibitor Neopetroside A Protects Against Murine Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel GSK-3β Inhibitor Neopetroside A Protects Against Murine Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Cardioprotective effect of indirubin in experimentally induced myocardial infarction in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Small Molecule Indirubin-3'-Oxime Inhibits Protein Kinase R: Antiapoptotic and Antioxidant Effect in Rat Cardiac Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondria as a therapeutic target for cardiac ischemia-reperfusion injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Mitochondria in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potential of Mitochondria-Targeted Therapies in Cardiovascular Treatment - CVRTI [cvrti.utah.edu]
- 12. Mitochondrial Therapeutics for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Langendorff Experimental Protocols and I/R [bio-protocol.org]
- 14. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kup.at [kup.at]
- 16. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 18. Effects on cardiac function, remodeling and inflammation following myocardial ischemia–reperfusion injury or unreperfused myocardial infarction in hypercholesterolemic APOE*3-Leiden mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK-114's Impact on Diverse Cardiac Cell Populations
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the TNNI3K Inhibitor GSK-114 and its Alternatives on Cardiomyocytes, Cardiac Fibroblasts, and Endothelial Cells.
This guide provides a comprehensive comparison of this compound, a potent and selective inhibitor of Troponin I-interacting kinase 3 (TNNI3K), with other known TNNI3K inhibitors, GSK854 and GSK329. The focus of this analysis is the differential impact of these compounds on key cardiac cell types: cardiomyocytes, cardiac fibroblasts, and endothelial cells. The data presented is supported by experimental findings and detailed protocols to aid in the design and interpretation of future research in cardiac drug discovery.
Executive Summary
This compound and its comparators, GSK854 and GSK329, are selective inhibitors of TNNI3K, a kinase expressed almost exclusively in cardiomyocytes.[1] This cardiomyocyte-specific expression profile is a critical determinant of their cellular effects within the heart. Experimental evidence demonstrates that inhibition of TNNI3K by these compounds in cardiomyocytes confers protection against ischemia-reperfusion injury by mitigating oxidative stress and apoptosis. In contrast, due to the absence of TNNI3K in cardiac fibroblasts and endothelial cells, these inhibitors are not expected to have a direct impact on their function. This targeted action on cardiomyocytes makes TNNI3K inhibitors a promising therapeutic strategy for cardiac diseases characterized by myocyte damage.
Comparative Analysis of TNNI3K Inhibitors
The following tables summarize the key characteristics and effects of this compound, GSK854, and GSK329.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | TNNI3K | 25 | 40-fold selective over B-Raf |
| GSK854 | TNNI3K | <10 | Highly selective |
| GSK329 | TNNI3K | 10 | Moderately selective |
Table 1: Potency and Selectivity of TNNI3K Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) of each compound against TNNI3K, indicating their potency. The selectivity of this compound for TNNI3K over another kinase, B-Raf, is also noted.
Impact on Cardiac Cell Types
Cardiomyocytes
TNNI3K is a key signaling molecule in cardiomyocytes, and its inhibition has been shown to have protective effects, particularly in the context of ischemia-reperfusion injury.
| Parameter | This compound | GSK854 | GSK329 |
| Hypertrophy | Data not available | Reduced cardiomyocyte cross-sectional area | Data not available |
| Apoptosis (in vivo) | Data not available | Significantly reduced infarct size | Significantly reduced infarct size |
| Oxidative Stress | Data not available | Reduced mitochondrial superoxide production | Reduced mitochondrial superoxide production |
| p38 MAPK Activation | Data not available | Reduced | Reduced |
Table 2: Effects of TNNI3K Inhibitors on Cardiomyocytes. This table summarizes the known effects of the inhibitors on key cellular processes in cardiomyocytes. Data for this compound on these specific parameters is not currently available in the public domain.
Cardiac Fibroblasts and Endothelial Cells
TNNI3K protein is not detectable in cardiac fibroblasts and vascular endothelial cells.[1] Therefore, it is highly probable that this compound and other selective TNNI3K inhibitors have no direct pharmacological effect on these cell types. Any observed effects in a mixed cardiac cell culture or in vivo would likely be secondary to the primary effects on cardiomyocytes.
| Cell Type | Expected Impact of this compound, GSK854, and GSK329 |
| Cardiac Fibroblasts | No direct effect on viability or proliferation is expected due to the absence of the TNNI3K target. |
| Endothelial Cells | No direct effect on viability or proliferation is expected due to the absence of the TNNI3K target. |
Table 3: Expected Impact on Non-Cardiomyocyte Cardiac Cells. This table outlines the anticipated lack of direct effects of TNNI3K inhibitors on cardiac fibroblasts and endothelial cells based on the cardiomyocyte-specific expression of the target kinase.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: TNNI3K signaling pathway in cardiomyocyte injury and the point of intervention for this compound.
Caption: Experimental workflow for comparing the effects of this compound on different cardiac cell types.
Experimental Protocols
Cardiomyocyte Hypertrophy Assay
Objective: To quantify the hypertrophic response of cardiomyocytes to stimuli and the effect of TNNI3K inhibitors.
Methodology:
-
Cell Culture: Plate neonatal rat ventricular myocytes (NRVMs) on fibronectin-coated plates.
-
Induction of Hypertrophy: After 24-48 hours, induce hypertrophy by treating the cells with a hypertrophic agonist such as Angiotensin II (1 µM) or phenylephrine (100 µM) for 48 hours.
-
Inhibitor Treatment: Co-treat a subset of wells with the hypertrophic agonist and varying concentrations of this compound, GSK854, or GSK329.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin) and a nuclear stain (e.g., DAPI).
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Measure the cell surface area of at least 100-200 individual cardiomyocytes per condition using image analysis software (e.g., ImageJ).
-
Data Analysis: Compare the mean cell surface area between control, agonist-treated, and inhibitor-treated groups. A significant reduction in cell size in the inhibitor-treated group compared to the agonist-only group indicates an anti-hypertrophic effect.
Cardiomyocyte Apoptosis Assay (TUNEL Assay)
Objective: To detect and quantify apoptosis-related DNA fragmentation in cardiomyocytes.
Methodology:
-
Cell Culture and Treatment: Culture NRVMs as described above. Induce apoptosis using a relevant stimulus (e.g., simulated ischemia-reperfusion) in the presence or absence of TNNI3K inhibitors.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit according to the manufacturer's instructions. This involves labeling the 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI to visualize all cell nuclei.
-
Image Acquisition and Analysis: Acquire fluorescent images and count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei.
-
Data Analysis: Express the results as the percentage of TUNEL-positive cells relative to the total number of cells.
Cell Viability Assay (MTT Assay)
Objective: To assess the metabolic activity of cardiac cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cardiomyocytes, cardiac fibroblasts, or endothelial cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other TNNI3K inhibitors for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
References
A Head-to-Head Comparison: GSK-114 Versus Genetic Knockout of TNNI3K in Cardiovascular Research
For researchers in cardiology and drug development, understanding the nuances of experimental tools is paramount. This guide provides a comprehensive comparison of two key methods for studying the cardiac-specific kinase TNNI3K: the small molecule inhibitor GSK-114 and genetic knockout models. We delve into the pros and cons of each approach, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Troponin I-interacting kinase (TNNI3K) has emerged as a critical regulator in cardiac physiology and pathology.[1] It is implicated in cardiac hypertrophy, conduction, and the response to ischemic injury.[1][2] Consequently, both pharmacological inhibition and genetic deletion of TNNI3K are being extensively utilized to dissect its function and evaluate its therapeutic potential.
At a Glance: this compound vs. TNNI3K Knockout
| Feature | This compound (Pharmacological Inhibition) | TNNI3K Genetic Knockout |
| Mechanism | Reversible, competitive inhibition of TNNI3K kinase activity. | Complete and permanent abrogation of TNNI3K protein expression. |
| Temporal Control | Acute, dose-dependent, and reversible inhibition. Allows for studying the effects of inhibition at specific time points. | Chronic, lifelong absence of the protein. May lead to compensatory mechanisms. |
| Specificity | Highly selective for TNNI3K, but potential for off-target effects at higher concentrations. | Highly specific to the TNNI3K gene. |
| In Vivo Application | Orally bioavailable, allowing for systemic administration in animal models. | Requires germline modification or conditional knockout systems for tissue-specific deletion. |
| Translational Relevance | Directly models a potential therapeutic strategy. | Provides a fundamental understanding of the gene's role in development and homeostasis. |
Performance in Preclinical Models: A Data-Driven Comparison
The effects of both this compound and TNNI3K knockout have been extensively studied, particularly in the context of myocardial ischemia/reperfusion (I/R) injury. Below is a summary of key quantitative findings from murine models.
Table 1: Efficacy of this compound in a Mouse Model of I/R Injury
| Parameter | Treatment Group | Outcome | Reference |
| TNNI3K Inhibition | This compound | IC50 = 25 nM | [1] |
| Selectivity | This compound | 40-fold selective for TNNI3K over B-Raf kinase (IC50 = 1 µM) | [1] |
| Infarct Size (% of Area at Risk) | Vehicle | ~45% | [3] |
| GSK-329/GSK-854 (related inhibitors) | ~25% (Significant reduction) | [3] |
Table 2: Phenotype of TNNI3K Knockout Mice in I/R Injury
| Parameter | Genotype | Outcome | Reference |
| Infarct Size (% of Area at Risk) | Wild-Type | ~40-50% | [4][5] |
| TNNI3K Knockout (KO) | ~20-25% (Significantly smaller) | [4][5] | |
| Cardiomyocyte Proliferation | Wild-Type | Low | [6] |
| TNNI3K Knockout (KO) | Enhanced cell division post-infarction | [6] | |
| Cardiac Function | Wild-Type vs. TNNI3K KO | No significant baseline differences in some studies.[4] Other studies report age-dependent cardiac dysfunction and remodeling in knockout mice.[2] | [2][4] |
Signaling Pathways and Experimental Logic
Understanding the molecular pathways influenced by TNNI3K is crucial for interpreting experimental results. TNNI3K is known to be a part of the MAP kinase signaling cascade, influencing downstream effectors like p38 MAPK.[3]
The choice between this compound and a knockout model depends on the specific research question, as illustrated by the following workflow.
Detailed Experimental Protocols
To ensure reproducibility and rigor, we provide outlines for key experimental procedures.
Protocol 1: Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury
-
Anesthesia and Ventilation: Anesthetize adult mice (e.g., C57BL/6J) with isoflurane.[7] Intubate and ventilate the mice.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.[7]
-
Ischemia and Reperfusion: Maintain the ligation for a period of 30-60 minutes (ischemia). Release the suture to allow for reperfusion.[8]
-
This compound Administration: For pharmacological studies, this compound can be administered orally or via injection prior to or during the reperfusion phase.[3]
-
Post-operative Care: Close the chest cavity and provide appropriate post-operative analgesia and monitoring.
-
Endpoint Analysis: After a set reperfusion period (e.g., 24 hours for infarct size, or longer for remodeling), euthanize the mice and harvest the hearts for analysis.
Protocol 2: Echocardiography for Cardiac Function Assessment in Mice
-
Animal Preparation: Anesthetize the mouse with isoflurane and place it on a heated platform to maintain body temperature.[9] Remove chest hair to ensure good probe contact.[10]
-
Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer.[9] Obtain parasternal long-axis and short-axis views of the left ventricle.[11]
-
M-mode and B-mode Imaging: Acquire M-mode images at the mid-papillary muscle level to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.[9]
-
Functional Calculations: Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS) from the M-mode measurements.[9]
-
Data Analysis: Analyze the images using appropriate software. Ensure consistency in measurements across all animals.
Protocol 3: Western Blotting for TNNI3K and p38 MAPK
-
Protein Extraction: Homogenize heart tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against TNNI3K, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Pros and Cons in Detail
This compound: The Pharmacological Probe
Pros:
-
Temporal Control: The ability to administer the inhibitor at specific times allows for the dissection of the acute roles of TNNI3K kinase activity. This is particularly valuable in models of I/R injury, where the timing of intervention is critical.[3]
-
Dose-Response Studies: The concentration of the inhibitor can be varied to study dose-dependent effects and establish a therapeutic window.
-
Translational Relevance: As a small molecule inhibitor, this compound more closely mimics a potential therapeutic agent, providing insights into the feasibility of pharmacological TNNI3K inhibition in a clinical setting.[12]
-
Ease of Use: Compared to the generation of knockout animals, pharmacological inhibition is technically less demanding and faster to implement.
Cons:
-
Off-Target Effects: While highly selective, no inhibitor is perfectly specific. At higher concentrations, this compound has been shown to have an affinity for other kinases, which could confound the interpretation of results.[1]
-
Incomplete Inhibition: Achieving complete and sustained inhibition of the target in all relevant tissues can be challenging due to pharmacokinetic and pharmacodynamic factors.
-
Compensation: The acute nature of the inhibition may not reveal the full spectrum of biological roles that TNNI3K plays, especially during development and in chronic disease states.
TNNI3K Genetic Knockout: The Definitive Null
Pros:
-
Complete Ablation: Genetic knockout ensures the complete and lifelong absence of the target protein, providing a clear "loss-of-function" phenotype.[13]
-
High Specificity: This method is highly specific to the TNNI3K gene, avoiding the issue of off-target effects associated with small molecules.
-
Developmental Insights: Studying knockout animals from birth can reveal the role of TNNI3K in cardiac development and homeostasis.
Cons:
-
Developmental Compensation: The lifelong absence of a gene can trigger compensatory mechanisms, where other proteins or pathways are upregulated to mask the true phenotype.
-
Lack of Temporal Control: The constitutive nature of a global knockout makes it difficult to study the role of the gene at specific developmental stages or in the context of acute disease models in adult animals. Conditional knockout systems can circumvent this but add another layer of complexity.
-
Labor and Time Intensive: The generation and validation of knockout mouse lines is a time-consuming and resource-intensive process.[13]
-
Potential for Embryonic Lethality: If the gene is essential for development, a global knockout may be embryonically lethal, precluding the study of its function in adults. However, the absence of TNNI3K appears to be well-tolerated in mice.[2]
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and a TNNI3K genetic knockout is not a matter of one being definitively better than the other, but rather which is more appropriate for the specific scientific question at hand.
-
For investigating the acute role of TNNI3K kinase activity in a specific pathological process and for studies with direct translational relevance to drug development, This compound is an invaluable tool.
-
For understanding the fundamental, long-term biological roles of TNNI3K in cardiac development, physiology, and chronic disease, and to definitively confirm on-target effects observed with inhibitors, the genetic knockout model is indispensable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tnni3k Influences Cardiomyocyte S-Phase Activity and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Construction of the myocardial ischemia-reperfusion injury model in mice [bio-protocol.org]
- 9. mmpc.org [mmpc.org]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 12. Overexpression of TNNI3K, a cardiac-specific MAP kinase, promotes P19CL6-derived cardiac myogenesis and prevents myocardial infarction-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 031132 - Tnni3k knock-out Strain Details [jax.org]
The Synergistic Symphony: Enhancing Cardiac Outcomes with SGLT2 Inhibitors in Combination Therapy
An Objective Comparison Guide for Researchers and Drug Development Professionals
The landscape of heart failure (HF) management is undergoing a paradigm shift, moving from a strategy of sequential drug introduction to upfront combination therapies. This evolution is driven by a deeper understanding of the multifaceted pathophysiology of HF and the identification of drugs with complementary mechanisms of action. Among the most promising advancements is the demonstrated synergistic effect of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors when used in concert with other cornerstone HF medications. This guide provides a comprehensive comparison of the synergistic effects of SGLT2 inhibitors with other key heart failure drug classes, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and drug development.
Initially, this guide was intended to focus on the compound GSK-114. However, a thorough review of the scientific literature revealed a lack of substantial data for a specific heart failure drug with this designation. It is possible that "this compound" is an internal development code, a misnomer, or a compound that has not yet reached a significant stage of public research. To provide a valuable and data-rich resource, the focus of this guide has been pivoted to the well-documented and clinically significant synergistic effects of SGLT2 inhibitors.
SGLT2 Inhibitors and Angiotensin Receptor-Neprilysin Inhibitors (ARNIs): A Powerful Alliance
The combination of SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) and Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), specifically sacubitril/valsartan, has emerged as a new standard of care for heart failure with reduced ejection fraction (HFrEF). Clinical evidence strongly supports that their combined use leads to greater clinical benefits than either agent alone.
Quantitative Data from Landmark Clinical Trials
The following tables summarize key findings from pivotal clinical trials and meta-analyses, highlighting the additive or synergistic effects of combining SGLT2 inhibitors with ARNIs.
| Outcome | SGLT2i + ARNI vs. ARNI alone (Meta-analysis of DAPA-HF & EMPEROR-Reduced) | SGLT2i + ARNI vs. SGLT2i alone (Retrospective Analysis) |
| Cardiovascular Death or HF Hospitalization | Hazard Ratio (HR): 0.74 (95% CI: 0.68–0.82)[1] | - |
| All-Cause Death | Hazard Ratio (HR): 0.87 (95% CI: 0.77–0.98)[1] | 28% reduction in all-cause death[2] |
| Cardiovascular Death | Hazard Ratio (HR): 0.86 (95% CI: 0.76–0.98)[1] | 36% reduction in cardiovascular death[2] |
| First Hospitalization for Heart Failure | - | 35% reduction in first hospitalization for HF[2] |
| Worsening Renal Function | - | 35% reduction in worsening renal function[2] |
Note: The presented data is a synthesis from multiple sources and should be interpreted in the context of the specific study designs.
Experimental Protocols: Insights from Landmark Trials
The methodologies of the DAPA-HF and EMPEROR-Reduced trials, which provide a substantial portion of the evidence for the SGLT2i-ARNI synergy, share common foundational principles.
DAPA-HF Trial Methodology:
-
Study Design: A multinational, multicenter, randomized, double-blind, placebo-controlled trial.[3][4]
-
Participants: Patients with New York Heart Association (NYHA) class II, III, or IV heart failure and a left ventricular ejection fraction (LVEF) of 40% or less.[3][4] Patients with and without type 2 diabetes were included.[3][4]
-
Intervention: Patients were randomly assigned to receive either dapagliflozin (10 mg once daily) or a placebo, in addition to standard of care, which could include an ARNI.[3][4]
-
Primary Outcome: A composite of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death.[3][4]
-
Key Inclusion Criteria: LVEF ≤ 40%, NYHA class II-IV, elevated natriuretic peptides.[4]
-
Key Exclusion Criteria: Symptomatic hypotension, systolic blood pressure < 95 mmHg, estimated glomerular filtration rate (eGFR) < 30 mL/min/1.73 m².[4]
EMPEROR-Reduced Trial Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[5][6]
-
Participants: Patients with chronic heart failure (NYHA class II, III, or IV) and an LVEF of 40% or less.[5][6]
-
Intervention: Patients were randomized to receive empagliflozin (10 mg once daily) or placebo, in addition to comprehensive standard of care.[5][6]
-
Primary Outcome: A composite of cardiovascular death or hospitalization for worsening heart failure.[5][6]
-
Key Inclusion Criteria: LVEF ≤ 40%, NYHA class II-IV, elevated N-terminal pro-B-type natriuretic peptide (NT-proBNP).[5]
-
Key Exclusion Criteria: Acute decompensated heart failure, systolic blood pressure < 100 mmHg, eGFR < 20 mL/min/1.73 m².
Signaling Pathways and Synergistic Mechanisms
The synergistic benefits of combining SGLT2 inhibitors and ARNIs stem from their distinct yet complementary effects on multiple signaling pathways implicated in heart failure progression.
References
- 1. professional.heart.org [professional.heart.org]
- 2. mdpi.com [mdpi.com]
- 3. A trial to evaluate the effect of the sodium-glucose co-transporter 2 inhibitor dapagliflozin on morbidity and mortality in patients with heart failure and reduced left ventricular ejection fraction (DAPA-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. The EMPEROR-Reduced trial: SGLT2 inhibitors for heart failure get more support - PMC [pmc.ncbi.nlm.nih.gov]
GSK-114: A Comparative Performance Analysis Against Leading Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GSK-114's Performance Metrics and Selectivity Profile.
This guide provides a comprehensive performance benchmark of this compound, a potent and selective inhibitor of Cardiac Troponin I-Interacting Kinase (TNNI3K), against a panel of well-established and widely used kinase inhibitors: Staurosporine, Dasatinib, Sunitinib, Sorafenib, and Gefitinib. The following sections detail the inhibitory activity, selectivity, and underlying experimental methodologies to offer a clear perspective on this compound's potential in research and drug development.
Performance Snapshot: this compound vs. Competitor Kinase Inhibitors
The following tables summarize the key performance indicators of this compound in comparison to a panel of known kinase inhibitors. This compound demonstrates high potency for its primary target, TNNI3K, with an IC50 of 25 nM. It exhibits a favorable selectivity profile with a 40-fold greater selectivity for TNNI3K over B-Raf kinase.
| Inhibitor | Primary Target(s) | IC50 (Primary Target) |
| This compound | TNNI3K | 25 nM |
| Staurosporine | Broad Spectrum (PKC, PKA, CaMKII, etc.) | 3-20 nM |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFRβ | <1 nM (BCR-ABL) |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 2-10 nM (VEGFR2, PDGFRβ) |
| Sorafenib | RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFRβ, c-KIT, FLT3 | 6-90 nM |
| Gefitinib | EGFR | 26-57 nM |
In-Depth Selectivity Profile of this compound
This compound has been profiled against a broad panel of kinases to determine its selectivity. At a concentration of 1 µM, this compound showed affinity for a limited number of other kinases, highlighting its specificity for TNNI3K.
| Off-Target Kinase |
| ACK1 |
| B-Raf |
| GAK |
| MEK5 |
| PDGFRB |
| STK36 |
| ZAK |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's activity, the following diagrams illustrate the TNNI3K signaling pathway and a general workflow for assessing kinase inhibitor potency.
TNNI3K Signaling Pathway and this compound Inhibition
General Kinase Inhibition Assay Workflow
Detailed Experimental Protocols
The following protocols provide a detailed methodology for in vitro kinase assays to determine inhibitor potency, such as the IC50 values presented in this guide.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase (e.g., TNNI3K)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
This compound and other test inhibitors
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Add varying concentrations of the kinase inhibitor (e.g., this compound) to the wells of a multi-well plate.
-
Initiate the kinase reaction by adding the kinase reaction mixture to the wells containing the inhibitor.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
After the incubation period, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
LanthaScreen™ TR-FRET Kinase Binding Assay
This assay measures the binding of an inhibitor to the kinase active site.
Materials:
-
Kinase of interest (tagged, e.g., with GST)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer (Alexa Fluor™ 647-labeled)
-
This compound and other test inhibitors
-
Assay buffer
-
Black, low-volume multi-well plates
Procedure:
-
Assay Setup:
-
Prepare solutions of the test inhibitors at various concentrations.
-
Prepare a mixture of the kinase and the europium-labeled antibody in the assay buffer.
-
Prepare a solution of the fluorescently labeled tracer.
-
-
Binding Reaction:
-
Add the inhibitor solutions to the wells of the multi-well plate.
-
Add the kinase/antibody mixture to the wells.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for Alexa Fluor™ 647).
-
The FRET signal is high when the tracer is bound to the kinase-antibody complex and decreases as the inhibitor displaces the tracer.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a binding curve to determine the IC50 value.
-
Safety Operating Guide
Navigating the Safe Disposal of GSK-114: A Procedural Guide
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of GSK-114, a potent and selective TNNI3K inhibitor. Adherence to these guidelines is crucial due to the compound's potential hazards.
This compound Hazard and Disposal Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent disposal protocols must be followed to prevent human exposure and environmental contamination. The primary directive for its disposal is to entrust it to an approved waste disposal plant[1].
| Identifier | CAS Number | GHS Hazard Classifications | Key Disposal Precautionary Statement |
| This compound | 1301761-96-5 | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1] | P501: Dispose of contents/container to an approved waste disposal plant[1]. |
Experimental Protocol for the Disposal of this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety goggles with side-shields[1].
-
Protective gloves[1].
-
Impervious laboratory coat or clothing[1].
-
A suitable respirator should be used if there is a risk of dust or aerosol formation[1].
2. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be segregated from general laboratory waste.
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed waste container. The container should be appropriate for hazardous chemical waste.
3. Preventing Environmental Release:
-
Under no circumstances should this compound or its containers be disposed of in the general trash or washed down the drain.
-
Take measures to avoid its release into the environment[1]. In case of a spill, collect the spillage to prevent it from reaching drains, water courses, or the soil[1].
4. Storage Pending Disposal:
-
Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste[1].
-
Keep the container away from direct sunlight and sources of ignition[1].
5. Final Disposal Procedure:
-
Arrange for the collection of the this compound waste container by a licensed and approved waste disposal company.
-
Ensure that the waste is transported to an approved waste disposal plant in accordance with all local, state, and federal regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling GSK-114
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of GSK-114 (CAS 1301761-96-5), a potent and selective TNNI3K inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must adhere to the following personal protective equipment (PPE) and handling protocols.
Required Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact during handling. |
| Body Protection | Impervious laboratory coat or clothing | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area. A suitable respirator may be required for handling large quantities or if dust/aerosol formation is likely. | Prevents inhalation of the compound. |
Handling and Storage Protocols
This compound requires careful handling and specific storage conditions to ensure its stability and to minimize exposure risks.
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands and skin thoroughly after handling.[1]
-
Ensure adequate ventilation and use in a chemical fume hood.[1]
-
An accessible safety shower and eye wash station must be available.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight.[1]
-
Powder: Store at -20°C.[1]
-
In Solvent: Store at -80°C.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Spill: Evacuate the area and wear full PPE. Absorb spills with an inert, non-combustible material (e.g., diatomite) and collect for disposal. Decontaminate the spill area with alcohol.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of this compound against its target kinase, TNNI3K, based on methodologies described in relevant literature.
Objective: To determine the IC50 value of this compound for the TNNI3K enzyme.
Materials:
-
This compound (CAS 1301761-96-5)
-
DMSO (Dimethyl Sulfoxide)
-
Recombinant TNNI3K enzyme
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay kit
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
To aid dissolution, the tube may be warmed to 37°C and sonicated.
-
-
Serial Dilution:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for testing.
-
-
Assay Reaction:
-
In a 384-well plate, add the kinase buffer.
-
Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add the TNNI3K enzyme and substrate peptide to all wells and incubate.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed at room temperature for the specified time.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent, which will produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal will be inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the inhibition data against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., pipette tips, tubes) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Environmental Precautions: Avoid release into the environment. This compound is very toxic to aquatic life.[1]
-
Disposal Method: The hazardous waste container must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
